8-Chloro-2-methylquinolin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAQNKHXVJOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357618 | |
| Record name | 8-Chloro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5236-87-3 | |
| Record name | 8-Chloro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-2-methylquinolin-4-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Chloro-2-methylquinolin-4-ol, a substituted quinoline of interest in medicinal chemistry and materials science. This document details its synthesis, structural elucidation, reactivity, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the quinoline scaffold.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. From the potent antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics, quinoline derivatives have had a profound impact on human health. The versatility of the quinoline core allows for fine-tuning of its physicochemical and biological properties through substitution, making it a perennially attractive starting point for drug discovery programs. This guide focuses on a specific derivative, this compound, providing a detailed exploration of its chemical landscape.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClNO | [1][2][3] |
| Molecular Weight | 193.63 g/mol | [1][2][3] |
| CAS Number | 5236-87-3 | [1][2][3] |
| Appearance | Light brown solid | [4] |
| Boiling Point | 308.4°C at 760 mmHg | [3] |
| Solubility | Soluble in Dichloromethane and DMSO | [4] |
Note: The melting point for this compound is not definitively reported in the surveyed literature. A reported melting point of 64.0-70.0 °C corresponds to the related compound, 8-Chloro-2-methylquinoline[1][5][6]. The pKa of this compound has not been experimentally determined in the reviewed literature.
Synthesis of this compound
The synthesis of 4-hydroxyquinoline derivatives is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold. The most common and effective methods for the synthesis of this compound are the Conrad-Limpach and Gould-Jacobs reactions.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system[7][8][9].
Figure 1: General workflow for the Conrad-Limpach synthesis.
Experimental Protocol (Representative):
-
Condensation: To a stirred solution of 2-chloroaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl acetoacetate (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the enamine intermediate, ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate, by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Cyclization: Add the crude enamine to a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization can be monitored by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Purification: Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water). A reported synthesis using a similar procedure in diphenyl ether at 220 °C for 7 minutes yielded the desired product as a beige solid in 77% yield[2].
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route, starting from an aniline and an alkoxymethylenemalonate ester[10][11][12]. This method typically proceeds through a 4-hydroxy-3-carboalkoxyquinoline intermediate, which is then hydrolyzed and decarboxylated.
Figure 2: General workflow for the Gould-Jacobs synthesis.
Experimental Protocol (Representative):
-
Condensation: Combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) and heat at 100-130 °C for 1-2 hours.
-
Remove the ethanol byproduct under reduced pressure to yield the anilidomethylenemalonate intermediate.
-
Cyclization: Dissolve the intermediate in a high-boiling solvent (e.g., diphenyl ether) and heat to reflux (around 250 °C) for 30-60 minutes.
-
Cool the mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline intermediate.
-
Hydrolysis: Suspend the intermediate in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours.
-
Cool the reaction and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point until the evolution of carbon dioxide ceases to yield the final product.
Structural Elucidation and Spectral Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Tautomerism
It is important to note that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form. For most substituted 4-hydroxyquinolines, the keto (4-quinolone) form is generally the more stable tautomer in both the solid state and in polar solvents.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. A published synthesis reported a mass spectrum with a peak for the protonated molecule (M+H)⁺ at m/z 194, which is consistent with the calculated molecular weight of 193.63 g/mol [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring system, a singlet for the proton at the 3-position, and a singlet for the methyl group at the 2-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.
-
¹³C NMR: The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C4) of the quinolone tautomer is expected to appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would provide key information about its functional groups. Characteristic peaks would include:
-
A broad O-H stretching vibration for the hydroxyl group (or N-H stretch for the quinolone tautomer).
-
C=O stretching vibration for the carbonyl group of the quinolone tautomer.
-
C=C and C=N stretching vibrations within the aromatic ring system.
-
C-Cl stretching vibration.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups and the electronic nature of the quinoline ring.
Nucleophilic Substitution
The 4-hydroxy group can be converted into a good leaving group (e.g., a chloro group by reaction with POCl₃), making the C4 position susceptible to nucleophilic attack. This allows for the introduction of a variety of substituents at this position, a common strategy in the development of quinoline-based drugs[13].
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An In-depth Technical Guide to the Synthesis of 8-Chloro-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-2-methylquinolin-4-ol is a heterocyclic compound belonging to the quinolin-4-one class, a scaffold of significant interest in medicinal chemistry. Quinolone derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer properties. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and a target for biological screening in drug discovery programs. This guide provides a detailed exploration of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Primary Synthetic Pathway: The Conrad-Limpach Synthesis
The most direct and widely utilized method for the synthesis of this compound is the Conrad-Limpach synthesis. This classical reaction involves the condensation of an aniline with a β-ketoester to form a vinylogous amide intermediate, which then undergoes a high-temperature thermal cyclization to yield the corresponding 4-hydroxyquinoline.[1][2][3] For the synthesis of our target molecule, the key starting materials are 2-chloroaniline and ethyl acetoacetate.
The choice of the Conrad-Limpach route is dictated by the desired 2-methyl substitution pattern on the quinolone core. The methyl group at the 2-position originates from the acetyl group of ethyl acetoacetate. While the Gould-Jacobs reaction is a powerful tool for constructing the quinolin-4-one skeleton, it typically employs malonic ester derivatives, leading to a different substitution pattern at the 2-position.[4][5]
Overall Synthetic Workflow
The synthesis of this compound via the Conrad-Limpach reaction can be visualized as a two-step process:
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of Ethyl (2E)-3-(2-chloroanilino)but-2-enoate (Intermediate)
The first step is the condensation of 2-chloroaniline with ethyl acetoacetate. This reaction forms the key intermediate, ethyl 3-(2-chloroanilino)but-2-enoate, a vinylogous amide (enamine). The reaction proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, followed by dehydration.
Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a catalytic amount of acid, which protonates the carbonyl oxygen of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the weakly basic 2-chloroaniline. The removal of water, a byproduct of the condensation, is crucial to drive the equilibrium towards the product. This can be achieved by azeotropic distillation or by using a dehydrating agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-chloroaniline (1.0 equivalent), ethyl acetoacetate (1.1 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heating and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2E)-3-(2-chloroanilino)but-2-enoate. This intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
The second and final step is the high-temperature intramolecular cyclization of the enamine intermediate to form the quinolin-4-one ring system. This reaction is typically carried out in a high-boiling inert solvent.
Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy barrier for the electrocyclic ring closure onto the aromatic ring, which transiently disrupts its aromaticity.[1] The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A ensures a uniform and sufficiently high reaction temperature, which is critical for achieving good yields and preventing decomposition.[4]
Experimental Protocol: [6]
-
Reaction Setup: In a pre-heated sand bath (300-350 °C), place a round-bottom flask containing the crude ethyl (2E)-3-(2-chloroanilino)but-2-enoate (1.0 equivalent) dissolved in a high-boiling solvent such as diphenyl ether (approximately 8-10 mL per gram of intermediate).
-
Heating: Heat the solution until the internal temperature reaches 220 °C. Maintain this temperature for approximately 7 minutes.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the solution to cool to room temperature. Upon cooling, the product, this compound, will precipitate as a solid.
-
Purification: Filter the solid and wash it with a non-polar solvent like diethyl ether or hexane to remove the high-boiling solvent.[6] The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | Starting Material | - |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material | - |
| Ethyl (2E)-3-(2-chloroanilino)but-2-enoate | C₁₂H₁₄ClNO₂ | 240.70 | Intermediate | >90 (crude) |
| This compound | C₁₀H₈ClNO | 193.63 | Final Product | 77[6] |
Alternative Synthetic Approaches
While the Conrad-Limpach synthesis is the most direct route, other methods for the synthesis of quinolin-4-ones exist and could be adapted for the preparation of this compound. These include:
-
Gould-Jacobs Reaction: As previously mentioned, this method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by cyclization, hydrolysis, and decarboxylation.[4][5] To obtain the 2-methyl substituent, a modified starting material would be necessary.
-
Palladium-Catalyzed Carbonylation Reactions: Modern methods involving palladium-catalyzed carbonylation of o-haloanilines with terminal alkynes can also lead to the quinolone core.[4] These methods often offer milder reaction conditions and broader functional group tolerance.
Conclusion
The synthesis of this compound is reliably achieved through the Conrad-Limpach reaction, a robust and well-established method. This two-step process, involving the initial condensation of 2-chloroaniline and ethyl acetoacetate followed by a high-temperature thermal cyclization, provides good yields of the target compound. Careful control of reaction parameters, particularly the temperature in the cyclization step, is crucial for successful synthesis. The availability of alternative, modern synthetic methodologies offers opportunities for further optimization and exploration of the chemical space around this important quinolone scaffold.
References
- Conrad, M.; Limpach, L. (1887). "Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Mansfield, R. K., et al. (1954). "The Synthesis of 4-Hydroxyquinolines. I. The Conrad-Limpach Reaction". Journal of the American Chemical Society, 76(5), 1286-1291.
- Wikipedia. (2023). Conrad–Limpach synthesis.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- MDPI. (2023). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Molecules, 28(1), 163.
- Wikipedia. (2023). Gould–Jacobs reaction.
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An In-depth Technical Guide to the Mechanism of Action of 8-Chloro-2-methylquinolin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the mechanism of action of 8-Chloro-2-methylquinolin-4-ol. Given the limited direct literature on this specific molecule, this document synthesizes information from related quinoline and quinolinol compounds to propose a primary mechanism and outlines a detailed experimental strategy for its validation.
Introduction: The Quinolin-4-ol Scaffold
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The quinolin-4-ol core, in particular, is a privileged structure in medicinal chemistry. The addition of a chloro group at the 8-position and a methyl group at the 2-position of the quinolin-4-ol scaffold results in this compound, a molecule with potential for unique biological interactions. The chlorine atom can modulate the electronic and lipophilic properties of the molecule, potentially influencing its target binding and cellular uptake.[3]
Postulated Core Mechanism of Action: Metal Ion Chelation
A primary and well-documented mechanism of action for many quinolinol derivatives, particularly 8-hydroxyquinolines, is their ability to chelate divalent metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[4][5] This chelation is often central to their biological effects. It is highly probable that this compound exerts its biological activity through a similar mechanism.
The proposed mechanism involves the following key steps:
-
Cellular Entry: The lipophilic nature of the quinoline scaffold facilitates its passage across cellular membranes.
-
Metal Ion Chelation: Once inside the cell, this compound can bind to and sequester essential divalent metal ions.
-
Disruption of Metalloprotein Function: Many vital enzymes and proteins (metalloproteins) require metal ions as cofactors for their catalytic activity. By chelating these ions, the compound can inhibit these enzymes, leading to a cascade of downstream effects.
-
Induction of Oxidative Stress: The complexation of quinolinols with metal ions, particularly copper, can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Visualizing the Proposed Mechanism
Caption: Proposed mechanism of this compound.
Experimental Validation Protocols
To rigorously test the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for this investigation.
Synthesis and Characterization
The first step is to ensure the synthesis and purity of this compound. Several synthetic routes for quinolin-4-ones have been described, often involving cyclization reactions.[1]
Protocol for Synthesis (Example based on Gould-Jacobs reaction):
-
React 2-chloroaniline with ethyl acetoacetate to form the anilinocrotonate intermediate.
-
Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal cyclization.[6]
-
Purify the resulting this compound via recrystallization or column chromatography.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[7]
Determination of Metal Chelating Properties
The ability of the compound to chelate metal ions can be assessed using spectrophotometric methods.
Protocol for UV-Vis Spectrophotometric Titration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions of various divalent metal salts (e.g., FeCl₂, ZnCl₂, CuCl₂).
-
In a quartz cuvette, place a fixed concentration of the compound.
-
Incrementally add aliquots of a metal salt solution to the cuvette.
-
Record the UV-Vis spectrum after each addition.
-
A shift in the absorption maxima upon addition of the metal ion indicates complex formation. The stoichiometry of the complex can be determined by plotting the change in absorbance against the molar ratio of metal to ligand.
In Vitro Biological Activity Assays
The biological effect of this compound should be quantified in relevant biological systems, such as cancer cell lines or bacterial cultures.
Protocol for Antiproliferative Activity (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Antibacterial Activity (Broth Microdilution):
-
Prepare a serial dilution of this compound in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.[5]
Investigating the Role of Metal Chelation in Biological Activity
To link the metal-chelating properties to the observed biological activity, experiments can be designed to modulate metal ion availability.
Protocol for Metal Ion Rescue Experiment:
-
Co-treat the biological system (cancer cells or bacteria) with the IC₅₀ or MIC concentration of this compound and an excess of a specific metal salt (e.g., FeCl₂, ZnCl₂).
-
Perform the MTT or broth microdilution assay as described above.
-
If the addition of excess metal ions reverses the inhibitory effect of the compound, it strongly suggests that metal chelation is a key part of its mechanism of action.
Measurement of Reactive Oxygen Species (ROS) Production
The induction of oxidative stress can be quantified using fluorescent probes.
Protocol for ROS Detection using DCFDA:
-
Treat cells with this compound at its IC₅₀ concentration for various time points.
-
Load the cells with the ROS-sensitive dye 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Experimental Workflow Visualization
Caption: A logical workflow for investigating the mechanism of action.
Quantitative Data Summary
The following table should be populated with experimental data as it is generated.
| Parameter | Method | Expected Outcome |
| Purity | HPLC | >95% |
| Metal Binding Stoichiometry | UV-Vis Titration | e.g., 1:1 or 1:2 (Ligand:Metal) |
| IC₅₀ (Cancer Cell Line) | MTT Assay | Concentration in µM |
| MIC (Bacterial Strain) | Broth Microdilution | Concentration in µg/mL |
| % Reversal of Inhibition | Metal Rescue Assay | Percentage |
| Fold Increase in ROS | DCFDA Assay | Fold change over control |
Conclusion
While direct evidence for the mechanism of action of this compound is currently sparse, its structural similarity to other biologically active quinolinols strongly suggests a mechanism centered around metal ion chelation. This activity likely leads to the inhibition of essential metalloenzymes and the induction of oxidative stress, culminating in a cytotoxic or antimicrobial effect. The experimental framework provided in this guide offers a robust and logical pathway to systematically investigate and validate this proposed mechanism, thereby providing crucial insights for future drug development efforts.
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- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
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- BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide.
- Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- ChemicalBook. (n.d.). 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis.
- Keri, R. S., Adimule, V., et al. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- BenchChem. (n.d.). 4-Chloroquinolin-8-ol | 57334-36-8.
- Semantic Scholar. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PubMed. (2009). 8-Chloro-2-methyl-quinoline.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
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- ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
- PubMed Central. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity.
- Prachayasittikul, V., et al. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
- PubChem. (n.d.). 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol dihydrochloride.
- Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-methyl-quinoline-4-carboxylic acid.
- MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
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8-Chloro-2-methylquinolin-4-ol: A Technical Guide to its Predicted Biological Activity and Research Potential
Introduction: The Quinoline Scaffold and the Promise of 8-Chloro-2-methylquinolin-4-ol
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics, the quinoline scaffold has consistently proven to be a privileged structure in drug discovery. Its rigid, planar, and aromatic nature allows for diverse interactions with biological macromolecules, and its susceptibility to a wide array of chemical modifications enables the fine-tuning of pharmacological properties.
This technical guide focuses on a specific, yet underexplored, member of this family: This compound . While direct and extensive biological data for this particular compound are not yet prevalent in the public domain, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its biological potential. The presence of a chlorine atom at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position (rendering it a quinolinol) suggests a high likelihood of significant antimicrobial and anticancer activities.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It synthesizes the known biological activities of closely related compounds to build a robust scientific rationale for the investigation of this compound. We will explore its predicted antimicrobial and anticancer potential, propose detailed experimental workflows for its evaluation, and discuss its potential mechanisms of action. This guide is designed not as a mere summary of existing data, but as a forward-looking roadmap to unlock the therapeutic promise of this intriguing molecule.
Predicted Biological Activity I: Antimicrobial Potential
The quinoline nucleus is central to many antimicrobial agents. The mechanism of action for many of these compounds, particularly the fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Another well-established mechanism for certain quinoline derivatives, especially 8-hydroxyquinolines, is their ability to chelate metal ions that are crucial for microbial enzyme function.
Structurally similar compounds to this compound have demonstrated significant antimicrobial properties. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown potent inhibitory activity against Mycobacterium tuberculosis and various strains of Staphylococcus aureus[1]. The presence of the chloro and methyl groups on the quinoline ring is evidently compatible with, and likely contributory to, this antimicrobial action. Furthermore, derivatives of 2-chloro-8-methylquinoline have been evaluated for their antifungal activity[2].
Based on this evidence, it is highly probable that this compound will exhibit broad-spectrum antimicrobial activity. The 4-ol (hydroxy) group, in tautomeric equilibrium with the 4-oxo form, along with the nitrogen at position 1, provides a potential metal-chelating site, suggesting a possible mechanism of action.
Anticipated Antimicrobial Spectrum and Potency
The following table summarizes the minimum inhibitory concentrations (MICs) of structurally related quinoline derivatives against a range of pathogens, providing a basis for the anticipated potency of this compound.
| Compound | Organism | MIC (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 | [1] |
Given these precedents, it is reasonable to hypothesize that this compound will be active against both Gram-positive and Gram-negative bacteria, as well as potentially some fungal strains.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
To empirically validate the predicted antimicrobial activity, a standardized broth microdilution assay should be performed.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include wells for a positive control (microorganism with no compound), a negative control (broth only), and a solvent control (microorganism with DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizing the Potential Mechanism of Action
The following diagram illustrates the general mechanism of action for quinoline-based antimicrobials that function as DNA gyrase inhibitors.
Caption: Putative mechanism of action for this compound as a DNA gyrase inhibitor.
Predicted Biological Activity II: Anticancer Potential
The quinoline scaffold is also a prominent feature in numerous anticancer agents. Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerases, and modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The cytotoxic effects of various 8-hydroxyquinoline derivatives have been documented against a range of human cancer cell lines[3]. For instance, certain pyrimido[4',5':4,5]thieno(2,3-b)quinolines with an 8-chloro substituent have demonstrated cytotoxic IC50 values in the low micromolar range against cell lines such as K-562 (leukemia) and HL-60 (leukemia)[4].
The structural features of this compound align with those of other quinolines known to possess anticancer activity. The planar aromatic system is conducive to DNA intercalation, and the substituent pattern may confer selectivity towards certain cancer cell types.
Anticipated Cytotoxic Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for related quinoline compounds, suggesting the potential cytotoxic potency of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | K-562 (Leukemia) | 1.1 - 8 | [4] |
| 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | HL-60 (Leukemia) | 1.1 - 8 | [4] |
| 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one | Colo-205 (Colon) | 1.1 - 8 | [4] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [3] |
These data support the hypothesis that this compound is likely to exhibit cytotoxic activity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle control (DMSO) and positive control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing a Potential Anticancer Mechanism: Induction of Apoptosis
Many quinoline-based anticancer agents exert their effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by this compound.
Caption: A potential mechanism of anticancer action via the intrinsic apoptosis pathway.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for quinoline synthesis. One common approach is the Conrad-Limpach synthesis. A plausible synthetic route is the thermal cyclization of an appropriate anilinocrotonate.
Exemplary Synthetic Protocol
A representative synthesis involves the reaction of 2-chloroaniline with ethyl acetoacetate to form ethyl (Z)-3-((2-chlorophenyl)amino)crotonate, followed by thermal cyclization in a high-boiling point solvent like diphenyl ether[5].
Step 1: Synthesis of Ethyl (Z)-3-((2-chlorophenyl)amino)crotonate
-
A mixture of 2-chloroaniline and ethyl acetoacetate is heated, often with a catalytic amount of acid, to drive the condensation reaction and form the enamine intermediate.
Step 2: Cyclization to this compound
-
The resulting ethyl (Z)-3-((2-chlorophenyl)amino)crotonate is heated in diphenyl ether to a high temperature (e.g., 220°C) for a short period.
-
Upon cooling, the product, this compound, precipitates and can be collected by filtration and washed with a suitable solvent like diethyl ether[5].
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently limited, a thorough analysis of its structural analogues provides a compelling rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the quinoline core, substituted with a chlorine atom, a methyl group, and a hydroxyl group, suggests a high probability of potent biological effects.
This technical guide has outlined the predicted activities, provided detailed experimental protocols for their validation, and proposed potential mechanisms of action. The next crucial step is the empirical validation of these hypotheses through rigorous in vitro and subsequent in vivo studies. The synthesis of this compound is achievable through established chemical methods, making it an accessible candidate for screening programs.
We encourage researchers in the fields of medicinal chemistry, microbiology, and oncology to consider this compound as a promising lead compound for the development of novel therapeutics. Its exploration could unveil a new and effective agent in the ongoing battle against infectious diseases and cancer.
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- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (n.d.).
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24).
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023, March 21).
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- Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - OUCI. (n.d.).
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- Antibacterial Activity of 2-[(2-Chloro-4-Methylbenzylidene) Amino] Pyridin-4-Ol and Its Some Transitional Metal Ion Complexes - IOSR Journal. (n.d.).
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An In-depth Technical Guide to 8-Chloro-2-methylquinolin-4-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-chloro-2-methylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, spectroscopic characterization, structural features, and potential biological activities, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse pharmacological activities.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Compounds incorporating the quinoline nucleus have demonstrated a broad spectrum of therapeutic applications, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[1][2]
The substituent pattern on the quinoline ring plays a crucial role in modulating its biological activity. The presence of a hydroxyl group at the C-4 position and a chloro group at the C-8 position, as in this compound, is anticipated to confer specific physicochemical and biological properties, making it a compelling candidate for further investigation.
Synthesis and Mechanism
The synthesis of this compound can be achieved through a thermal cyclization reaction. A well-established method involves the intramolecular cyclization of an appropriate precursor, such as an ethyl 3-[(2-chlorophenyl)imino]butanoate derivative.
Synthetic Protocol
A common and effective route for the synthesis of this compound is the Conrad-Limpach reaction. This involves the reaction of 2-chloroaniline with ethyl acetoacetate to form an intermediate, followed by thermal cyclization.[3]
Step 1: Synthesis of Ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate
-
In a round-bottom flask, combine 2-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture at 120-140 °C for 2-4 hours, with continuous removal of the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.
Step 2: Thermal Cyclization to this compound
-
Place the crude or purified ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate in a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to a high temperature, typically around 250-260 °C.[3]
-
Maintain this temperature for 30-60 minutes to facilitate the intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Add a non-polar solvent like hexane or heptane to further precipitate the product.
-
Collect the solid product by filtration, wash it with the non-polar solvent, and dry it under vacuum to yield this compound.[3]
A reported synthesis using a similar thermal cyclization in diphenyl ether at 220°C for 7 minutes afforded the desired product in 77% yield.[3]
Reaction Mechanism
The synthesis proceeds via a well-understood mechanism. The initial condensation of 2-chloroaniline with ethyl acetoacetate forms an enamine intermediate. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring, followed by the elimination of ethanol to form the quinolin-4-ol ring system.
Figure 1: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
This compound is a solid at room temperature with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [3][4] |
| Molecular Weight | 193.63 g/mol | [3][4] |
| CAS Number | 5236-87-3 | [3][4] |
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl group. The protons on the benzene ring will be influenced by the electron-withdrawing chloro group. The proton at C3 will likely appear as a singlet. The hydroxyl proton at C4 may be broad and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the hydroxyl group (C4) and the carbon attached to the chlorine atom (C8) will be significantly shifted downfield. The methyl carbon will appear as a characteristic upfield signal.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 193, along with an M+2 peak at m/z 195 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. A prominent fragment ion is expected from the loss of a methyl group.[3]
Crystal Structure Insights
While a specific crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 8-chloro-2-methylquinoline, provides valuable insights into the expected molecular geometry and packing. The crystal structure of 8-chloro-2-methylquinoline reveals a planar quinoline ring system. In the solid state, molecules of this compound are likely to exhibit intermolecular hydrogen bonding through the 4-hydroxyl group, influencing the crystal packing.
Figure 2: 2D structure of this compound.
Potential Biological Activities
The quinoline scaffold is a cornerstone in the development of various therapeutic agents. The specific substitution pattern of this compound suggests potential for several biological activities.
Antimicrobial Activity
Quinoline derivatives are well-known for their antimicrobial properties. The presence of a halogen, such as chlorine, on the quinoline ring has been shown to enhance antibacterial and antifungal activity. The 4-hydroxy group can also contribute to the antimicrobial effect, potentially through mechanisms involving the chelation of essential metal ions required for microbial growth.
Anticancer Activity
Numerous quinoline derivatives have been investigated as potential anticancer agents. The planar quinoline ring system can intercalate into DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Furthermore, substituted quinolines can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The specific combination of the chloro and hydroxyl groups in this compound may lead to novel interactions with biological targets relevant to cancer.
Figure 3: Potential biological activities of this compound.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential biological activities based on the available literature.
Future research should focus on:
-
Detailed Spectroscopic and Crystallographic Analysis: Obtaining and fully characterizing the ¹H NMR, ¹³C NMR, IR, and mass spectra, as well as determining the single-crystal X-ray structure, would provide definitive structural information.
-
Biological Screening: A thorough investigation of its antimicrobial and anticancer activities against a panel of relevant microbial strains and cancer cell lines is warranted.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications at various positions of the quinoline ring would help in elucidating the structure-activity relationships and optimizing the biological activity.
References
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- Biological Activities of Quinoline Derivatives. ResearchGate. URL: https://www.researchgate.
- CAS 5236-87-3 | this compound - Synblock. URL: https://www.synblock.com/cas/5236-87-3.html
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. 2024;29(9):1995. URL: https://www.mdpi.com/1420-3049/29/9/1995
- Recent advances in the synthesis of quinolines: a review. RSC Advances. 2015;5(72):58694-58712. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08579j
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences. 2023;24(6):5307. URL: https://www.mdpi.com/1422-0067/24/6/5307
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- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. 2000;5(1):10-18. URL: https://www.mdpi.com/1420-3049/5/1/10
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences. 2023;24(9):7915. URL: https://www.mdpi.com/1422-0067/24/9/7915
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- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. 2023;101(2):63-74. URL: https://cdnsciencepub.com/doi/10.1139/cjc-2022-0201
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. 2021;6(1):x201584. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7794301/
- 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69089
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. 2008;45(2):593-597. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570450240
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synthesis and characterization of 8-Chloro-2-methylquinolin-4-ol
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2-methylquinolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4][5] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, a member of the 4-quinolinone class, represents a key pharmacophore and a versatile synthetic intermediate for developing novel therapeutic agents.[6] This guide provides a detailed exploration of a field-proven method for its synthesis and a comprehensive strategy for its structural characterization, aimed at researchers and scientists in the field of medicinal chemistry and drug development.
Part 1: Synthesis via Conrad-Limpach Cyclization
The synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones, is most effectively achieved through thermal cyclization reactions.[7][8] Among the classical methods, the Conrad-Limpach synthesis offers a direct and robust route, involving the condensation of an aniline with a β-ketoester followed by a high-temperature intramolecular cyclization.[8][9][10] This approach is particularly well-suited for the preparation of this compound.
Mechanistic Rationale: A Tale of Two Steps
The Conrad-Limpach synthesis proceeds through a well-defined, two-stage mechanism.[8][10] Understanding this pathway is critical for optimizing reaction conditions and ensuring a high yield of the desired product.
-
Formation of the Enamine Intermediate: The synthesis begins with the acid-catalyzed condensation of 2-chloroaniline with ethyl acetoacetate. The reaction proceeds via nucleophilic attack of the aniline's amino group on the keto-carbonyl of the β-ketoester. This is followed by dehydration to form the more stable enamine intermediate, ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate. At lower temperatures, this is the thermodynamically favored product over the alternative Knorr synthesis intermediate which results from attack at the ester carbonyl.[8]
-
Thermal Annulation: The crucial ring-forming step requires significant thermal energy, typically temperatures exceeding 220°C.[8][11] At this temperature, the enamine undergoes a 6-electron electrocyclization, where the aniline ring acts as the nucleophile attacking the ester carbonyl. This intramolecular reaction results in the formation of the quinoline ring system with the elimination of ethanol. The high energy barrier is necessary to overcome the aromaticity of the aniline ring during the cyclization process.[12] The final product, this compound, is predominantly found in its more stable keto tautomer, the 4-quinolinone form.[8]
Diagram 1: Reaction Mechanism of Conrad-Limpach Synthesis
Caption: The Conrad-Limpach reaction mechanism for synthesizing this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for Conrad-Limpach cyclizations.[11][12] The use of a high-boiling, inert solvent is critical for achieving the necessary temperature for efficient cyclization and simplifying product isolation.
Step 1: Synthesis of Ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate (Intermediate)
-
To a round-bottom flask, add 2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux in toluene for 2-4 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
In a pre-heated sand bath (300-350°C), place a round-bottom flask containing diphenyl ether (approx. 10 mL per gram of intermediate).
-
Slowly add the crude intermediate from Step 1 (1.0 eq) to the hot diphenyl ether.
-
Heat the mixture until the internal temperature reaches and is maintained at ~220-240°C for 7-15 minutes.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the solution to cool to room temperature. The product should precipitate as a solid.
-
Filter the solid precipitate and wash thoroughly with a non-polar solvent like diethyl ether or hexane to remove the diphenyl ether.
-
Dry the resulting solid under vacuum to obtain the final product, this compound, typically as a beige solid.[11] A yield of approximately 77% can be expected.[11]
Part 2: Comprehensive Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A multi-technique approach is employed to unequivocally verify the identity of the synthesized this compound.
Spectroscopic and Chromatographic Workflow
The following workflow ensures a rigorous validation of the final compound's structure and purity.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: A streamlined workflow from synthesis to final structural validation.
Expected Analytical Data
The following table summarizes the key data points expected from the characterization of this compound (Molecular Formula: C₁₀H₈ClNO, Molecular Weight: 193.63 g/mol ).[13]
| Technique | Parameter | Expected Observation / Rationale |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (approx. 7.0-8.0 ppm), a singlet for the C5-H proton, a singlet for the methyl group (approx. 2.4 ppm), and a broad singlet for the O-H/N-H proton (variable, >10 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Signals for 10 distinct carbons. Carbonyl carbon (C4) at ~175 ppm, aromatic carbons between 110-145 ppm, and a methyl carbon at ~20 ppm. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad peak ~3400 cm⁻¹ (O-H stretch, tautomer), strong peak ~1650 cm⁻¹ (C=O stretch, quinolinone), ~1600 cm⁻¹ (C=C aromatic stretch), and a peak in the 760–505 cm⁻¹ range (C-Cl stretch).[14] |
| Mass Spectrometry (EI-MS) | m/z Ratio | Molecular ion peak (M⁺) at m/z 193 and a characteristic M+2 peak at m/z 195 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.[15][16] An (M+H)⁺ peak at m/z 194 is expected in ESI-MS.[11] |
| HPLC | Purity | A single major peak indicating high purity (e.g., >99%) under appropriate chromatographic conditions.[11] |
In-Depth Analysis
-
NMR Spectroscopy: The precise chemical shifts and coupling patterns in ¹H NMR are definitive for assigning the structure. The absence of coupling for the C5 proton and the methyl group protons are key identifiers. ¹³C NMR confirms the presence of all 10 carbons in the molecule. Spectroscopic data for various quinolinols are available for comparison.[17][18][19]
-
IR Spectroscopy: The quinolin-4-ol/quinolin-4-one tautomerism means that both O-H and C=O stretching frequencies might be observed. However, the quinolinone form typically predominates, making the C=O stretch a prominent feature. The spectrum for quinoline itself shows characteristic aromatic C-H and ring vibrations.[20][21]
-
Mass Spectrometry: This is arguably the most crucial technique for confirming the elemental composition. The isotopic signature of chlorine is unmistakable.[16] The natural abundance of ³⁵Cl and ³⁷Cl is approximately 75.8% and 24.2%, respectively, leading to the predictable 3:1 ratio for the M⁺ and M+2 peaks.[15][16] This provides incontrovertible evidence for the incorporation of the chlorine atom from the starting material.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Saczewski, F.; Balewski, Ł. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021, 26 (5), 1484. Available online: [Link] (accessed on Jan 7, 2026).
- Singh, S., et al. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Gould-Jacobs Reaction. Springer, 2006.
- Wikipedia. Conrad–Limpach synthesis. Available online: [Link] (accessed on Jan 7, 2026).
- Abdel-Wahab, B. F., et al.
- Larock, R. C.
- Surana, S. J. Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Cambridge University Press.
- SynArchive. Conrad-Limpach Synthesis. Available online: [Link] (accessed on Jan 7, 2026).
- Wang, Z. Comprehensive Organic Name Reactions and Reagents. Conrad-Limpach Quinoline Synthesis. John Wiley & Sons, 2010.
- Reddy, T. S., et al. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules2012, 17 (12), 13994-14005. Available online: [Link] (accessed on Jan 7, 2026).
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- Acta Pharmaceutica. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Available online: [Link] (accessed on Jan 7, 2026).
- Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. Available online: [Link] (accessed on Jan 7, 2026).
- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Available online: [Link] (accessed on Jan 7, 2026).
- Ewing, G. W.; Steck, E. A. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. J. Am. Chem. Soc.1946, 68 (11), 2181–2187.
- El-Shafei, A. K., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2001, 6 (1), 48-59.
- Beattie, J. G. Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)... Available online: [Link] (accessed on Jan 7, 2026).
- Szakács, Z., et al. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Int. J. Mol. Sci.2023, 24 (9), 7915.
- Wróbel, R., et al. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules2020, 25 (18), 4247.
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- TutorChase. How can you identify the presence of halogens using mass spectrometry? Available online: [Link] (accessed on Jan 7, 2026).
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available online: [Link] (accessed on Jan 7, 2026).
- PubChemLite. 8-chloro-2-methylquinoline-4-carboxylic acid (C11H8ClNO2). Available online: [Link] (accessed on Jan 7, 2026).
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- PubChem. 8-Methoxy-2-methylquinolin-4-ol. Available online: [Link] (accessed on Jan 7, 2026).
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- PubChem. 2-Chloro-4-methyl-quinolin-6-ol. Available online: [Link] (accessed on Jan 7, 2026).
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An In-depth Technical Guide to the Solubility of 8-Chloro-2-methylquinolin-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent or functional material. For a molecule like 8-Chloro-2-methylquinolin-4-ol, a heterocyclic compound with potential pharmacological relevance, a comprehensive understanding of its solubility in various organic solvents is not merely academic—it is a critical enabler for synthesis, purification, formulation, and preclinical evaluation. This guide, prepared by a Senior Application Scientist, aims to provide an in-depth technical exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its accurate determination.
The Molecular Profile of this compound: A Precursor to Understanding its Solubility
This compound is a substituted quinoline derivative with the molecular formula C₁₀H₈ClNO[1][2]. Its structure, featuring a quinoline core, a chloro group at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, bestows upon it a unique combination of hydrophobicity and potential for hydrogen bonding. The quinoline ring system itself is aromatic and largely nonpolar, while the chloro and methyl groups further contribute to its lipophilicity. The hydroxyl group, however, introduces a polar site capable of acting as both a hydrogen bond donor and acceptor. Furthermore, this compound can exist in tautomeric equilibrium with its keto form, 8-chloro-2-methyl-1,4-dihydroquinolin-4-one. This equilibrium can be influenced by the solvent environment, which in turn affects solubility.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [1][2] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | Light Brown Solid | [3] |
| Predicted XlogP | 2.7 | [4] |
The Theoretical Framework: "Like Dissolves Like" and Beyond
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. The adage "like dissolves like" provides a foundational, qualitative understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
For this compound, its solubility in a given organic solvent will be a function of:
-
Solvent Polarity: The polarity of the solvent will dictate its ability to interact with the polar hydroxyl group and the nonpolar quinoline backbone.
-
Hydrogen Bonding Capacity: Solvents that are hydrogen bond donors or acceptors can interact favorably with the hydroxyl group of the solute, enhancing solubility.
-
Dispersion Forces: Nonpolar, van der Waals interactions between the quinoline ring system and the organic solvent will also contribute to the overall solubility.
The interplay of these factors means that a range of solubilities can be expected across different classes of organic solvents.
Solubility Profile of this compound: A Qualitative Overview
Known Solubilities:
| Solvent | Solubility | Source |
| Dichloromethane | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Based on the structure of this compound and general principles of solubility for quinoline derivatives, the following trends can be anticipated:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds and have a high dielectric constant to solvate the molecule. Chlorinated solvents like dichloromethane are also expected to be good solvents due to their ability to engage in dipole-dipole interactions.
-
Moderate Solubility: Expected in alcohols such as methanol, ethanol, and isopropanol. These solvents are polar and can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxyl group. However, the nonpolar quinoline backbone may limit very high solubility.
-
Lower Solubility: Expected in nonpolar solvents like hexane and toluene. The dominant intermolecular forces in these solvents are London dispersion forces, which may not be sufficient to overcome the crystal lattice energy of the solid this compound, especially given the presence of the polar hydroxyl group.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is paramount for any research or development activities involving this compound. The following sections provide detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound[5][6][7]. It measures the concentration of a saturated solution that is in equilibrium with the solid drug.
Figure 1: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Solvent Addition: To each vial, add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, toluene, hexane).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. Subsequently, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution. Alternatively, centrifugation can be used to pellet the excess solid before carefully collecting the supernatant.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (usually the mobile phase of the analytical method). Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO) into an aqueous or organic medium[5][8][9].
Figure 2: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate, add increasing volumes of the DMSO stock solution to a fixed volume of the target organic solvent.
-
Incubation: Shake the plate for a defined, shorter period (e.g., 1-2 hours) at a controlled temperature.
-
Analysis: The point of precipitation can be determined by visual inspection, turbidimetry (nephelometry), or by analyzing the concentration of the clear supernatant after filtration or centrifugation using HPLC-UV.
Quantification of this compound: A Validated HPLC-UV Method
A robust and validated analytical method is essential for the accurate quantification of this compound in solubility studies. A reverse-phase HPLC-UV method is generally suitable for this purpose.
HPLC-UV Method Parameters (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm or a more specific λmax |
Method Validation:
The HPLC-UV method must be validated for linearity, accuracy, precision, and specificity to ensure reliable results. This involves preparing a calibration curve with known concentrations of this compound and performing recovery studies.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of publicly available quantitative data necessitates experimental determination, the theoretical principles and detailed protocols outlined herein equip researchers with the necessary tools to generate this critical information. A thorough characterization of the solubility profile of this compound will undoubtedly accelerate its potential development in the fields of medicinal chemistry and materials science. It is recommended that future work focuses on the systematic determination of its solubility in a diverse panel of organic solvents at various temperatures to build a comprehensive and publicly accessible solubility database for this important molecule.
References
- Anzenbacher, P. Jr., et al. (2006).
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Molnar, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- Gackowska, A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- El-Sayed, M. A., et al. (2020). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals.
- protocols.io. (2023). In-vitro Thermodynamic Solubility.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
- Ochekpe, N. A., et al. (2010). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. The Journal of Science and Practice of Pharmacy.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- SciSpace. (2011). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Hadži, D., et al. (2021).
- ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
- PubChemLite. (n.d.). 8-chloro-2-methylquinoline-4-carboxylic acid (C11H8ClNO2).
- National Center for Biotechnology Information. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online.
- ResearchGate. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis.
- Open Access Journals. (2011). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (2018). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline.
- National Center for Biotechnology Information. (2009). 8-Chloro-2-methyl-quinoline. PubMed.
- ResearchGate. (2018). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K.
- ResearchGate. (2019). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- National Center for Biotechnology Information. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PLoS ONE.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
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spectral data of 8-Chloro-2-methylquinolin-4-ol (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectral data for 8-Chloro-2-methylquinolin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. A comprehensive understanding of its spectral characteristics is fundamental for structural confirmation, purity assessment, and predicting its chemical behavior. This document synthesizes predictive data based on established principles of spectroscopy with experimental data from closely related analogs to offer a robust characterization.
Molecular Structure and Tautomerism
This compound (C₁₀H₈ClNO) has a molecular weight of 193.63 g/mol . A critical feature of the quinolin-4-ol scaffold is its existence in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one). This equilibrium is influenced by factors such as solvent polarity and physical state, with the keto form often predominating.[1][2] This phenomenon is central to interpreting the compound's spectral data, as distinct functional groups are present in each tautomer.
Caption: Tautomeric equilibrium between the enol and keto forms.
Experimental Methodologies: A Rationale
The acquisition of high-quality spectral data is contingent on methodical experimental design. The protocols outlined below represent best practices for the characterization of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for quinolin-4-ols due to its ability to dissolve both tautomers and to slow the exchange of labile protons (OH/NH), making them more likely to be observed in the ¹H NMR spectrum.
-
Protocol:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at a controlled temperature (e.g., 298 K).
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in unambiguous signal assignment.[3]
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for quinolinols, as it typically preserves the molecular ion, providing clear molecular weight information. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the solution into an ESI-equipped mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation and providing high-quality spectra of solid samples.
-
Protocol:
-
Ensure the ATR crystal is clean by taking a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Spectral Data Analysis and Interpretation
Mass Spectrometry
The mass spectrum provides the molecular weight and elemental composition. For this compound, the expected monoisotopic mass is 193.0294 Da.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₈ClNO | Based on the chemical structure. |
| Monoisotopic Mass | 193.0294 Da | Sum of the most abundant isotopes. |
| [M+H]⁺ Ion | m/z 194.0367 | Protonated molecule observed in ESI-MS. A reported synthesis confirms this peak. |
| Isotopic Pattern | [M+H]⁺ : [M+2+H]⁺ ≈ 3:1 | Characteristic pattern for a molecule containing one chlorine atom. |
Fragmentation Analysis: Under electron ionization (EI), fragmentation provides structural clues. The primary fragmentations for chloro-substituted quinolines typically involve the loss of chlorine and subsequent ring fissions.[4][5] A plausible fragmentation pathway would involve the initial loss of a chlorine radical, followed by the elimination of stable neutral molecules like HCN or CO (from the keto tautomer).
Caption: Predicted EI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the dominant tautomeric form by analyzing the stretching frequencies of O-H, N-H, and C=O bonds.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3400-3200 (broad) | O-H Stretch | Indicates the presence of the enol tautomer and intermolecular hydrogen bonding. |
| ~3100 (broad) | N-H Stretch | Characteristic of the keto tautomer (quinolin-4(1H)-one). |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the quinoline ring system. |
| ~1640 | C=O Stretch | A strong band in this region is a key indicator of the keto tautomer's predominance. |
| 1600-1450 | C=C & C=N Stretch | Multiple bands corresponding to the aromatic and heterocyclic ring system. |
| ~750 | C-Cl Stretch | Expected for an aryl chloride. |
The presence of a strong carbonyl (C=O) absorption around 1640 cm⁻¹ alongside a broad N-H stretch would strongly suggest that the keto form is the major tautomer in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.[3][8]
¹H NMR Predicted Data (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -OH / -NH | 10.0 - 12.0 | broad singlet | - | Labile proton, chemical shift is concentration and temperature dependent. |
| H-5 | 7.8 - 8.0 | d | J = ~8.0 Hz | Deshielded by the ring current and peri-interaction with the 4-OH/O group. |
| H-7 | 7.6 - 7.8 | d | J = ~7.5 Hz | Influenced by the ortho-chloro substituent. |
| H-6 | 7.3 - 7.5 | t | J = ~7.8 Hz | Coupled to both H-5 and H-7. |
| H-3 | ~6.2 | s | - | Vinylic proton, significantly shielded in the quinolinone ring. |
| -CH₃ | ~2.4 | s | - | Methyl group at the C-2 position. |
Note: Proton numbering follows standard IUPAC nomenclature for the quinoline ring.
¹³C NMR Predicted Data (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C-4 | 175 - 180 | Carbonyl carbon (C=O) in the dominant keto tautomer. Highly deshielded. |
| C-2, C-8a | 140 - 150 | Quaternary carbons attached to nitrogen (C-2) and at the ring junction (C-8a). |
| C-8 | 125 - 130 | Carbon bearing the chlorine atom. Shift influenced by halogen electronegativity. |
| C-5, C-7 | 122 - 128 | Aromatic CH carbons. |
| C-4a, C-6 | 115 - 125 | Aromatic carbons, with C-6 being a CH and C-4a being a quaternary carbon. |
| C-3 | 108 - 112 | Vinylic CH carbon, shielded by the adjacent nitrogen and carbonyl group. |
| -CH₃ | 18 - 22 | Methyl carbon. |
Reference values for quinoline and its derivatives can be found in established databases and literature.[9][10][11]
Integrated Spectroscopic Analysis
A cohesive analysis of all spectral data provides an unambiguous structural confirmation.
Caption: Logical workflow for structural elucidation.
Conclusion
The spectral characterization of this compound is defined by its tautomeric nature, with strong evidence pointing to the predominance of the 8-Chloro-2-methylquinolin-4(1H)-one form in common analytical conditions. Mass spectrometry confirms the molecular formula and the presence of chlorine. Infrared spectroscopy identifies the key carbonyl and N-H functional groups of the keto tautomer. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular framework, allowing for the unambiguous assignment of all atoms. This comprehensive spectral guide serves as a foundational reference for scientists working with this and related quinoline structures.
References
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An In-depth Technical Guide to the Thermodynamic Properties of 8-Chloro-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 8-Chloro-2-methylquinolin-4-ol, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive publicly available experimental data for this specific molecule, this guide focuses on the critical thermodynamic parameters for drug development, outlining established methodologies for their determination. By combining known data with detailed experimental and computational protocols, this document serves as a foundational resource for researchers seeking to characterize this and similar quinolinone derivatives. We will explore the significance of key properties such as melting point, boiling point, solubility, and dissociation constant (pKa), and provide field-proven insights into their measurement and prediction.
Introduction: The Thermodynamic Landscape in Drug Discovery
The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. Among these, thermodynamic parameters are paramount, governing a molecule's stability, solubility, and ultimately, its bioavailability.[1] For a compound like this compound, understanding its thermodynamic profile is not merely an academic exercise; it is a critical step in assessing its potential as a therapeutic agent.
Quinoline derivatives are widely utilized in medicine for their antibacterial, anticancer, and anti-inflammatory properties.[2] The stability and efficacy of pharmaceuticals derived from these compounds are directly influenced by their thermodynamic characteristics, particularly the enthalpy, Gibbs free energy, and entropy associated with phase transitions.[2] This guide will delve into the core thermodynamic properties of this compound, providing a robust framework for its characterization.
Core Physicochemical and Known Thermodynamic Data
This compound, with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol , is a solid, light brown substance at room temperature.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [5] |
| Molecular Weight | 193.63 g/mol | [5] |
| Boiling Point | 308.4°C at 760 mmHg | [4] |
| Solubility | Soluble in Dichloromethane, DMSO | [3] |
Experimental Determination of Key Thermodynamic Properties
The following protocols are standard, validated methods for the characterization of active pharmaceutical ingredients (APIs).
Melting Point and Enthalpy of Fusion: A Gateway to Purity and Stability
The melting point is a fundamental thermodynamic property that provides a preliminary indication of a compound's purity and is crucial for formulation development. Differential Scanning Calorimetry (DSC) is the preferred method for its determination as it also quantifies the enthalpy of fusion (ΔHfus), the energy required to induce the solid-to-liquid phase transition.[6][7]
-
Sample Preparation: Accurately weigh 2-5 mg of finely powdered and dried this compound into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).[7]
-
Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.[6]
Caption: Workflow for Melting Point and Enthalpy of Fusion Determination using DSC.
Solubility Profile: Predicting Bioavailability
Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[8] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8][9]
-
Preparation of Saturated Solution: Add an excess amount of this compound to vials containing various solvents of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol).[10]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10] The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]
Caption: Shake-Flask Method for Determining Thermodynamic Solubility.
Dissociation Constant (pKa): Understanding Ionization Behavior
The pKa value is a measure of the extent of ionization of a molecule at a given pH. This is a critical parameter as it influences a drug's solubility, permeability, and interaction with biological targets.[11] Potentiometric titration is a reliable and widely used method for pKa determination.[12][13]
-
Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM).[12]
-
Titration Setup:
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, recording the pH after each incremental addition of the titrant.[12]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative).[13]
Computational Approaches to Thermodynamic Properties
In parallel with experimental work, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules. Methods like Density Functional Theory (DFT) can provide valuable insights into molecular structure, stability, and reactivity, which are all related to thermodynamic behavior.[14]
Quantum Chemical Calculations
Software packages such as Gaussian can be used to perform DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-31+G(d,p)) to compute various properties:
-
Optimized Molecular Geometry: Provides the most stable three-dimensional structure.
-
Vibrational Frequencies: Used to confirm the structure is at a true energy minimum and to calculate thermochemical properties like enthalpy, entropy, and Gibbs free energy at different temperatures.
-
Electronic Properties: Calculation of HOMO and LUMO energies can provide insights into the molecule's reactivity.
QSPR and Group Contribution Methods
Quantitative Structure-Property Relationship (QSPR) models and group contribution methods can be employed to estimate properties like boiling point, melting point, and solubility based on the molecular structure. These methods are particularly useful for high-throughput screening of large numbers of compounds.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is a valuable technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is crucial for determining decomposition temperatures and understanding potential degradation pathways, which is vital for establishing appropriate storage and handling conditions.[14]
Conclusion
While a complete experimental thermodynamic profile for this compound is not yet fully documented in the scientific literature, this guide provides a comprehensive framework for its characterization. The detailed experimental protocols for determining melting point, enthalpy of fusion, solubility, and pKa, coupled with an overview of powerful computational methods, equip researchers with the necessary tools to thoroughly investigate this compound. A deep understanding of these thermodynamic properties is indispensable for advancing this compound and other promising quinolinone derivatives through the drug development pipeline.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Stoyanova, V., & Slavov, T. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 65(3), 1-8.
- Kavitha, J., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Drug Delivery and Therapeutics, 14(4), 46-50.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 29-35.
- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). Journal of the Nigerian Society of Physical Sciences, 2(2), 108-113.
- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (2016). Journal of Pharmaceutical and Biomedical Analysis, 128, 48-53.
- Celia, C., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Colloids and Interfaces, 5(2), 28.
- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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- BenchChem. An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
- El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 788-797.
- Ates, B., & Koyuncu, S. (2014). Thermal decomposition behavior of oligo(4-hydroxyquinoline). Polymer Engineering & Science, 54(5), 992-1002.
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- Benfaza, A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2054.
- Murgich, J., & Abanero, J. A. (2013). Theoretical and thermogravimetric study on the thermo-oxidative decomposition of Quinolin-65 as an asphaltene model molecule. RSC Advances, 3(45), 23519-23527.
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- Wiese, M., & Imming, P. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 193.
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Methodological & Application
The Synthetic Versatility of 8-Chloro-2-methylquinolin-4-ol: A Guide to Application and Protocol
The quinoline scaffold represents a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Among the diverse array of quinoline derivatives, 8-Chloro-2-methylquinolin-4-ol stands out as a versatile and reactive intermediate. Its unique substitution pattern, featuring a nucleophilically activatable chloro group at the 4-position, a methyl group at the 2-position, and a hydroxyl group that exists in tautomeric equilibrium with the quinolone form, provides multiple avenues for synthetic diversification. This guide offers an in-depth exploration of the utility of this compound in organic synthesis, presenting detailed protocols and mechanistic insights for key transformations.
Introduction to the Reactivity of this compound
The chemical behavior of this compound is primarily dictated by the interplay of its functional groups. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position, rendering the chloro group susceptible to nucleophilic aromatic substitution (SNAr). This feature is the cornerstone of its application in the synthesis of a wide range of 4-substituted quinoline derivatives.
Furthermore, the chloro substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming methodologies allow for the introduction of diverse aryl, heteroaryl, and amino functionalities, significantly expanding the accessible chemical space. The 2-methyl group can influence the reactivity and solubility of the molecule and its derivatives.
This document will detail protocols for these key transformations, providing researchers, scientists, and drug development professionals with a practical guide to harnessing the synthetic potential of this valuable building block.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The displacement of the C4-chloro group via nucleophilic aromatic substitution is a fundamental and highly effective method for the derivatization of this compound. The reaction proceeds through a Meisenheimer-like intermediate, stabilized by the electron-withdrawing quinoline ring system. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate a diverse library of compounds.
Protocol 1: Synthesis of 4-Amino-8-chloro-2-methylquinolin-4-ol Derivatives
The introduction of an amino group at the C4-position is a common strategy in the development of pharmacologically active quinolines, including analogues of well-known antimalarial drugs.[1][2]
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vial, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Base Addition: For reactions involving amine hydrochlorides or less nucleophilic amines, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.) is recommended to neutralize the in-situ generated HCl.
-
Heating: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the desired 4-amino-8-chloro-2-methylquinolin-4-ol derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF can accelerate SNAr reactions by solvating the cation without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.
-
Base: The base is crucial for scavenging the HCl produced during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, particularly with less reactive amines.
Data Presentation: Representative SNAr Reactions with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | TEA | DMF | 100 | 85-95 |
| Morpholine | None | Ethanol | 80 | 90-98 |
| Benzylamine | DIPEA | DMF | 110 | 80-90 |
Visualization of SNAr Workflow
SNAr reaction workflow for amination.
II. Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-8-chloro-2-methylquinolin-4-ol Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[3] This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4-position of the quinoline core.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₃PO₄ (2.0 eq.).
-
Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DMF, and water.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-8-chloro-2-methylquinolin-4-ol derivative.
Authoritative Grounding & Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating these steps.
Visualization of Suzuki-Miyaura Catalytic Cycle
Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[4] This method is complementary to traditional SNAr reactions and often succeeds where SNAr fails, particularly with less activated aryl halides or more sterically hindered amines.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expertise & Experience in Ligand Selection:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can also influence the substrate scope of the reaction. For heteroaryl chlorides like this compound, ligands such as Xantphos or RuPhos often provide good results.
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
| Amine | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| n-Butylamine | Xantphos | NaOt-Bu | Toluene | 100 | 75-85 |
| Indoline | RuPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| Aniline | BrettPhos | K₃PO₄ | t-BuOH | 100 | 70-80 |
III. Characterization of Synthesized Derivatives
The successful synthesis of novel derivatives of this compound must be confirmed by thorough analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the incorporation of the new substituent. For example, in a successful SNAr with an amine, the appearance of new signals corresponding to the protons of the amine and the disappearance of the singlet for the proton at the 3-position (if the starting material is in the quinolone tautomer) would be expected. In ¹³C NMR, a significant upfield shift of the C4 carbon is typically observed upon substitution of the chloro group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the product by providing a highly accurate mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. For example, the formation of a 4-amino derivative will show characteristic N-H stretching bands.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a vast array of 4-substituted quinoline derivatives. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable intermediate in the pursuit of novel molecules for drug discovery and materials science.
References
- El-Sayed, M. A. F.; Abdel-Aziz, M.; Abdel-Hafez, O. M.; El-Torky, A. A. M.; El-Sawy, E. R. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2000, 5, 1224-1234. [Link]
- Nemez, D. B.; Sidhu, B. K.; Carlin, K.; Friesen, A.; Herbert, D. E. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Can. J. Chem.2023, 101(6), 356-369. [Link]
- Patel, H. M.; Patel, V. M.; Patel, K. C. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian J. Chem.2001, 13(2), 459-464.
- Google Patents.
- MSpace Repository, University of Manitoba.
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- Khan, I.; Ibrar, A.; Abbas, N.; Ali, S. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pak. J. Pharm. Sci.2014, 27(5), 1253-1259. [Link]
- ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
- Google Patents. Process for the preparation of 4-amino-chloroquinolines. EP0056766B1.
- ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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- PubChem. 4-Chloro-2-methylquinoline. [Link]
- ACS GCI Pharmaceutical Roundtable.
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- Google Patents. Method for synthesizing 8-hydroxyquinoline. CN109053569B.
- Abell, A. D.; Jones, M. A.; Neffe, A. T. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J. Org. Chem.2008, 73(22), 8880-8892. [Link]
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- ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). [Link]
- Al-Ostoot, F. H.; Al-Wahaibi, L. H.; Al-Ghamdi, A. M.; Al-Ghamdi, A. A. M. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Int. J. Mol. Sci.2023, 24(9), 7915. [Link]
- ResearchGate.
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
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Application Notes & Protocols: 8-Chloro-2-methylquinolin-4-ol as a Versatile Building Block for Pharmaceutical Synthesis
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide focuses on a key derivative, 8-Chloro-2-methylquinolin-4-ol, a versatile building block for the synthesis of novel therapeutic agents. We provide an in-depth analysis of its synthesis, reactivity, and strategic application in constructing complex molecular architectures. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-tested protocols and the scientific rationale behind critical experimental choices, aiming to streamline the discovery pipeline for next-generation pharmaceuticals.
Introduction: The Strategic Importance of the Quinolin-4-ol Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic drugs.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and hydrophobic interactions make it an ideal pharmacophore for engaging with biological targets like enzymes and receptors.[2] Derivatives of quinoline and its oxo-form, quinolinone, exhibit a remarkable spectrum of biological activities, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory properties.[4][5]
This compound (CAS No: 5236-87-3) is a particularly valuable starting material. The substituents on this core provide distinct advantages for synthetic diversification:
-
The 4-hydroxyl group is a key synthetic handle. While it can participate in some reactions directly, its primary utility lies in its conversion to a more reactive leaving group, typically a chlorine atom.
-
The 2-methyl group can influence the molecule's conformation and metabolic stability.
-
The 8-chloro group provides a site for further functionalization and modulates the electronic properties and lipophilicity of the scaffold, which can significantly impact biological activity and pharmacokinetic profiles.
This guide outlines the synthetic pathway from common precursors to this compound and its subsequent conversion into a highly reactive intermediate, paving the way for the generation of diverse compound libraries.
Logical Workflow: From Building Block to Bioactive Derivatives
The overall strategy involves a three-stage process: synthesis of the core quinolin-4-ol, activation via chlorination, and diversification through nucleophilic substitution. This workflow is designed to efficiently generate a wide range of analogs for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow from starting materials to diverse pharmaceutical derivatives.
Synthesis and Experimental Protocols
The following protocols are presented as self-validating systems, including checkpoints for monitoring reaction progress and purification guidelines to ensure high-purity material for subsequent steps.
Protocol 1: Synthesis of this compound
This procedure is a variation of the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by a high-temperature thermal cyclization. The use of a high-boiling solvent like diphenyl ether is critical for achieving the necessary temperature for the intramolecular cyclization to occur efficiently.[6]
Reaction Scheme:
Caption: Thermal cyclization to form the quinolin-4-ol core.
Materials & Equipment:
-
Ethyl 3-[(2-chlorophenyl)imino]butanoate (1.0 eq)
-
Diphenyl ether (approx. 10-12 mL per gram of starting material)
-
Diethyl ether (for washing)
-
High-temperature thermometer or thermocouple
-
Sand bath or heating mantle capable of reaching 350°C
-
Round-bottom flask and condenser
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Pre-heating: Pre-heat a sand bath to approximately 300-350°C.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-[(2-chlorophenyl)imino]butanoate (e.g., 730 mg, 3.0 mmol) in diphenyl ether (8 mL).
-
Cyclization: Immerse the flask in the pre-heated sand bath. Monitor the internal temperature of the solution with a thermometer. Heat until the internal temperature reaches 220°C.
-
Reaction Time: Maintain the internal temperature at 220°C for exactly 7 minutes.[6]
-
Causality Insight: This precise time and temperature are crucial. Insufficient heating leads to incomplete reaction, while prolonged heating can cause decomposition and reduced yield.
-
-
Cooling & Precipitation: Carefully remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product, which is poorly soluble in diphenyl ether at lower temperatures, will precipitate out as a solid.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with diethyl ether to remove residual diphenyl ether.
-
Drying: Dry the product under vacuum to yield this compound as a beige solid. A typical yield is around 77%.[6]
-
Validation: Confirm product identity and purity via HPLC, Mass Spectrometry (MS: (M+H)⁺ expected at 194), and NMR.
Protocol 2: Activation via Chlorination: Synthesis of 4,8-Dichloro-2-methylquinoline
The 4-hydroxyl group of the quinolin-4-ol is a poor leaving group for nucleophilic substitution. Conversion to a 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group, activating the C4 position for subsequent reactions.[7]
Materials & Equipment:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Reaction flask with reflux condenser
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser. The reaction is often performed neat.
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up (Quenching): After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4,8-Dichloro-2-methylquinoline.
Protocol 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)
The 4,8-dichloro-2-methylquinoline intermediate is primed for derivatization. The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of various nucleophiles (amines, thiols, etc.) to build molecular diversity.
General Scheme:
Caption: General SNAr reaction to introduce diverse functional groups at the C4 position.
General Procedure (Example with an Amine):
-
Setup: To a solution of 4,8-dichloro-2-methylquinoline (1.0 eq) in a polar aprotic solvent (e.g., DMF, NMP, or isopropanol), add the desired primary or secondary amine (1.1 - 2.0 eq).
-
Base (Optional): If the amine salt is used or if the reaction requires scavenging of HCl, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Heating: Heat the reaction mixture to a temperature between 80°C and 150°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. If a polar aprotic solvent was used, dilute the mixture with water to precipitate the product or dilute with ethyl acetate and perform an aqueous wash to remove the solvent.
-
Purification: The crude product can be isolated by filtration if it precipitates, or by standard extractive work-up. Further purification is typically achieved by column chromatography or recrystallization.
Applications in Drug Discovery & Biological Activity
The quinoline scaffold, and specifically derivatives accessible from this compound, are implicated in a wide range of therapeutic areas. The ability to rapidly synthesize analogs using the protocols above allows for efficient SAR exploration.
| Therapeutic Area | Target / Mechanism of Action | Example Scaffold Type | Reference(s) |
| Antibacterial | DNA Gyrase / Topoisomerase IV Inhibition | Quinolone-based structures | [4][8] |
| Anticancer | Kinase Inhibition (e.g., EGFR, VEGFR), Apoptosis Induction | 4-Anilinoquinolines, Quinolin-4-ones | [4][9] |
| Antiviral | Inhibition of viral replication enzymes | Functionalized quinolines | [2][5] |
| Antimalarial | Heme detoxification pathway disruption | 4-Aminoquinolines (e.g., Chloroquine analogs) | [2] |
| Antihypertensive | β-blocking properties | 8-Oxypropanolamine quinolines | [10] |
| Neuroprotection | Modulation of CNS targets | Varied quinoline derivatives | [5] |
-
Antibacterial Agents: The quinolone core is famous for its role in antibiotics like ciprofloxacin.[4] The 8-(methylamino)-2-oxo-1,2-dihydroquinoline scaffold has been identified as a potent inhibitor of DNA gyrase, a key bacterial enzyme.[8]
-
Anticancer Agents: The 4-position is critical for activity in many kinase inhibitors. By substituting various anilines at this position, researchers can target the ATP-binding pocket of kinases involved in cancer progression. Furthermore, some 8-hydroxyquinoline derivatives have shown direct cytotoxicity against various human cancer cell lines.[9][11]
-
Antimalarial Drugs: The classic antimalarial drug chloroquine is a 4-aminoquinoline. The scaffold derived from this compound provides a direct route to novel chloroquine analogs to combat drug-resistant malaria strains.[2]
References
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- Afrin, S., et al. (2024). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Request PDF.
- Abdel-Wahab, B. F., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde.
- Tsolaki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
- Siddiqui, N., et al. (2007). Synthesis, Anticonvulsant and Antihypertensive Activities of 8-Substituted Quinoline Derivatives. J-Stage.
- Wang, C., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.
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- H-Y, K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC - PubMed Central.
- Kurosu, M., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. PMC - NIH.
- Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- H-Y, K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
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Application Note: General Strategies for the Synthesis and Characterization of 4-Hydroxyquinoline Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized overview of synthetic strategies for the quinolin-4-ol scaffold for informational and educational purposes only. It is not a detailed protocol for the synthesis of any specific compound. All laboratory work involving chemical synthesis should be conducted by trained professionals in a controlled laboratory setting, adhering to all institutional and governmental safety regulations. A thorough risk assessment must be performed before undertaking any new experimental procedure.
Introduction: The Significance of the Quinolin-4-ol Core
The quinolin-4-one, and its tautomeric form 4-hydroxyquinoline, represents a privileged scaffold in medicinal chemistry and materials science. This heterocyclic core is a fundamental building block for a vast array of biologically active compounds, including antibacterial, antimalarial, and anticancer agents.[1] The structural rigidity and potential for diverse functionalization make it an attractive target for the development of novel therapeutic agents and functional materials.[2] This application note will outline the foundational chemical principles and common synthetic methodologies employed for the construction of this important chemical motif.
Foundational Synthetic Strategies for the Quinolin-4-ol Ring System
The construction of the quinolin-4-ol core is most commonly achieved through cyclocondensation reactions. Two of the most established and versatile methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[3][4]
The Conrad-Limpach Synthesis
Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[5][6] The reaction typically proceeds in two stages: an initial condensation to form an enamine or a Schiff base, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[5][7]
Causality Behind Experimental Choices:
-
Reactants: The choice of a substituted aniline and a specific β-ketoester (e.g., ethyl acetoacetate) directly dictates the substitution pattern on the final quinolin-4-ol product.[5][8]
-
Temperature Control: The initial condensation is often performed at a lower temperature (e.g., room temperature or slightly elevated with an acid catalyst) to favor the formation of the enamine intermediate. The subsequent cyclization requires significant thermal energy, often in excess of 250 °C, to overcome the activation barrier for the 6-electron electrocyclization.[5][6]
-
Solvent: High-boiling, inert solvents such as diphenyl ether or Dowtherm A are frequently used to achieve the high temperatures required for the cyclization step while ensuring a homogeneous reaction mixture.[3] However, these solvents can be difficult to remove during product purification.[3]
The Gould-Jacobs Reaction
A related and powerful method, the Gould-Jacobs reaction, utilizes an aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][9] This approach also involves an initial condensation followed by thermal cyclization. Subsequent hydrolysis and decarboxylation steps yield the 4-hydroxyquinoline core.[9][10]
Causality Behind Experimental Choices:
-
Reactivity: The use of DEEM provides a highly reactive electrophile for the initial condensation with the aniline.[9]
-
Regioselectivity: When using asymmetrically substituted anilines, the cyclization can occur at either ortho position, potentially leading to a mixture of regioisomers. The outcome is influenced by both steric and electronic factors of the substituents on the aniline ring.[3]
-
Modern Adaptations: To mitigate the harsh conditions of traditional thermal cyclization, microwave-assisted synthesis has emerged as a valuable alternative. Microwave irradiation can dramatically reduce reaction times and often improve yields by promoting efficient and rapid heating.[1]
General Experimental Workflow and Key Considerations
A generalized workflow for the synthesis of a quinolin-4-ol derivative via these classical methods is presented below. This is a conceptual guide and not a specific protocol.
Caption: Generalized workflow for 4-hydroxyquinoline synthesis.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: Throughout the process, Thin Layer Chromatography (TLC) is an indispensable tool to monitor the consumption of starting materials and the formation of intermediates and the final product. This provides real-time validation of reaction progress.
-
Intermediate Isolation: While sometimes the crude intermediate from the condensation step can be used directly, its isolation and characterization (where feasible) can confirm the success of the first stage before proceeding to the energy-intensive cyclization step.[11]
-
Purification: The final product is typically a solid that precipitates from the reaction mixture upon cooling.[12] Purification is crucial and is usually achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to remove unreacted starting materials and byproducts.
Physicochemical Characterization
The structural identity and purity of the synthesized quinolin-4-ol derivatives must be confirmed through a suite of analytical techniques.
| Technique | Purpose | Expected Observations for a Quinolin-4-ol Structure |
| NMR Spectroscopy | Provides detailed information about the molecular structure, including the number and connectivity of protons (¹H NMR) and carbons (¹³C NMR). | ¹H NMR: Characteristic signals for aromatic protons on the quinoline core and any substituents. A broad singlet for the hydroxyl proton (or N-H proton in the quinolinone tautomer). ¹³C NMR: Signals corresponding to the aromatic carbons and the carbonyl carbon (C4) in the quinolinone form.[13] |
| Mass Spectrometry | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound.[13] |
| IR Spectroscopy | Identifies the presence of specific functional groups. | Broad O-H stretching band for the hydroxyl group. A strong C=O stretching band if the quinolinone tautomer is predominant. C=C and C=N stretching bands characteristic of the aromatic heterocyclic system.[14] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. | Absorption maxima characteristic of the conjugated quinoline system. The exact wavelengths are sensitive to substitution and solvent.[2][15] |
Laboratory Safety and Hazard Management
The synthesis of quinolin-4-ols involves hazardous materials and procedures that require strict adherence to safety protocols.
-
Hazard Recognition: Aniline and its derivatives are toxic, potential carcinogens, and can be absorbed through the skin.[16] High-boiling solvents like diphenyl ether pose a risk of severe burns. Strong acids or bases used in workup steps are corrosive.
-
Risk Assessment and Minimization: A thorough risk assessment must be conducted.[17] All manipulations should be performed inside a certified chemical fume hood.[18] Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves, is mandatory.[16][18]
-
Emergency Preparedness: Ensure easy access to safety showers, eyewashes, and fire extinguishers. Be familiar with the institution's emergency procedures and have a spill kit readily available.[17]
Conclusion
The Conrad-Limpach and Gould-Jacobs reactions are robust and time-honored methods for the synthesis of the medicinally important 4-hydroxyquinoline scaffold. By understanding the underlying chemical principles, carefully selecting reactants and conditions, and adhering to rigorous safety and analytical practices, researchers can effectively construct a diverse library of these valuable heterocyclic compounds for applications in drug discovery and materials science.
References
- Gould–Jacobs reaction. In Wikipedia; 2023.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Gould-Jacobs Reaction. Merck Index.
- Vibrational spectroscopic characterization of fluoroquinolones. PubMed.
- Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. PubMed.
- Conrad–Limpach synthesis. In Wikipedia; 2023.
- Conrad-Limpach Synthesis. SynArchive.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
- Spectrophotometric Determination of Quinolones by Charge Transfer Complexation with Chloranilic Acid: Synthesis and Characterization. Hilaris Publisher.
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate.
- Aniline Safety Data Sheet. University of California, Santa Barbara.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Safety in Academic Chemistry Laboratories. American Chemical Society.
- Laboratory Safety Guidance. Occupational Safety and Health Administration.
- Acetoacetic Ester Synthesis Practice Problems. StudySmarter.
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The Versatile Scaffold: Application of 8-Chloro-2-methylquinolin-4-ol in Modern Medicinal Chemistry
Abstract
The quinoline nucleus is a cornerstone in the architecture of therapeutic agents, demonstrating a remarkable breadth of biological activities. Within this privileged heterocyclic family, the quinolin-4-ol substructure serves as a critical pharmacophore in numerous approved drugs and clinical candidates. This technical guide delves into the specific applications of 8-Chloro-2-methylquinolin-4-ol , a strategically substituted analog with significant potential in drug discovery. We will explore its synthesis, its role as a versatile building block for creating libraries of bioactive compounds, and the mechanistic rationale behind its utility in developing novel therapeutics, particularly in oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable protocols to leverage this valuable scaffold.
Introduction: The Significance of the Quinolin-4-ol Core
The quinolin-4-one moiety is a prominent feature in a wide array of therapeutic agents, valued for its ability to engage in various biological interactions. Its derivatives have been successfully developed as antibacterial agents (e.g., fluoroquinolones), antiviral drugs, and anticancer therapeutics.[1] The planar nature of the quinoline ring system allows for effective π-π stacking interactions with biological targets, while the nitrogen atom and the 4-oxo group can act as hydrogen bond acceptors and donors, respectively.
The specific substitution pattern of this compound imparts distinct physicochemical properties that can be exploited in drug design. The electron-withdrawing chloro group at the 8-position can influence the acidity of the 4-hydroxyl group and modulate the electronic properties of the aromatic system, potentially enhancing binding affinities and altering pharmacokinetic profiles. The methyl group at the 2-position can provide a vector for further functionalization or contribute to steric interactions within a binding pocket. This guide will illuminate how these features make this compound a compelling starting point for medicinal chemistry campaigns.
Synthesis of this compound: A Reliable Protocol
The construction of the this compound scaffold is most commonly achieved through a thermal cyclization reaction, a variation of the Conrad-Limpach synthesis. This method is robust and provides good yields of the desired product.
Synthetic Pathway Overview
The synthesis initiates with the condensation of 2-chloroaniline with an acetoacetic ester derivative, followed by a high-temperature intramolecular cyclization.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol describes the thermal cyclization of ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate to yield this compound.[2]
Materials:
-
Ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate (1.0 eq)
-
Diphenyl ether
-
Diethyl ether
-
Sand bath or high-temperature heating mantle
-
Round-bottom flask with reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate (e.g., 730 mg, 3.0 mmol) in diphenyl ether (8 mL).
-
Heating: Place the flask in a pre-heated sand bath at 300-350 °C. Heat the reaction mixture until the internal temperature reaches 220 °C.
-
Reaction Time: Maintain the internal temperature at 220 °C for approximately 7 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Upon cooling, a beige solid will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether.
-
Drying: Dry the product under vacuum to obtain this compound as a beige solid.
Expected Yield: ~77%[2]
Characterization: The product can be characterized by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity. MS: (M+H)⁺; 194.[2]
Applications in Medicinal Chemistry
This compound is a versatile scaffold for the development of a wide range of therapeutic agents. Its applications are primarily centered on oncology and infectious diseases, leveraging the known biological activities of the broader quinoline and quinolin-4-one classes of compounds.
Anticancer Agents
The quinoline scaffold is a key component of several kinase inhibitors used in cancer therapy.[3] Derivatives of 8-hydroxyquinoline (the tautomeric form of quinolin-4-ol) have demonstrated potent anticancer activity against various human cancer cell lines.[4][5][6] The mechanism of action is often attributed to the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Mechanisms of Action:
-
Kinase Inhibition: The quinoline core can act as an ATP-competitive inhibitor of various protein kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K, Akt).[7] The 8-chloro and 2-methyl substituents can be tailored to enhance selectivity and potency for specific kinase targets.
-
Metal Chelation: 8-Hydroxyquinoline derivatives are known to be potent metal chelators. This property can be exploited to disrupt the function of metalloenzymes that are crucial for cancer cell survival and proliferation.[8]
Caption: Potential inhibition of pro-survival signaling pathways by this compound derivatives.
Structure-Activity Relationship (SAR) Insights:
Studies on related 8-hydroxyquinoline derivatives have provided valuable SAR insights that can guide the design of new anticancer agents based on the this compound scaffold:
-
Halogenation: The presence of a halogen, such as the chloro group at the 8-position, can enhance lipophilicity and contribute to increased anticancer activity.[4]
-
Substitution at the 2-position: The methyl group at the 2-position can be a site for further modification to explore steric and electronic effects on target binding.
Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [9] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 | [9] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | 2.2 | [9] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [9] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 | [5] |
Note: This table presents data for structurally related compounds to indicate the potential of the quinoline scaffold. Further studies are needed to determine the specific activity of this compound derivatives.
Antimicrobial Agents
The 8-hydroxyquinoline scaffold is the basis for several antimicrobial drugs.[10] These compounds exert their effects through various mechanisms, including metal chelation, which disrupts essential microbial enzymes.
Potential Mechanisms of Action:
-
Inhibition of DNA Gyrase: Some quinoline derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[11]
-
Disruption of Metal Homeostasis: By chelating essential metal ions like Fe²⁺, Zn²⁺, and Mn²⁺, 8-hydroxyquinoline derivatives can inhibit microbial growth.[10]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: Dihalogenated 8-hydroxyquinolines often exhibit potent antimicrobial activity. The 8-chloro substitution in the target scaffold is therefore a promising feature.
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate bacterial cell walls.
Table 2: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Gram-negative pathogens | 1 - 4 | [10] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Gram-positive pathogens | 2 - 32 | [10] |
| 5,7-dichloroquinolin-8-ol | Various pathogens | Data available | [10] |
Note: This table presents data for structurally related compounds to indicate the potential of the quinoline scaffold. Further studies are needed to determine the specific activity of this compound derivatives.
Protocol for Derivative Synthesis: N-Alkylation of the 4-Hydroxyl Group
The 4-hydroxyl group of this compound is a key handle for further synthetic modifications to generate a library of derivatives for biological screening. The following is a general protocol for the N-alkylation of the quinolin-4-one tautomer.
Synthetic Workflow
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Reaction Setup: To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Addition of Alkyl Halide: Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-8-chloro-2-methylquinoline derivative.
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the strategic placement of its chloro and methyl substituents provide a solid foundation for the design and development of novel therapeutic agents. While direct biological data for this specific molecule is emerging, the extensive research on structurally related quinoline and 8-hydroxyquinoline derivatives strongly suggests its potential in the discovery of new anticancer and antimicrobial drugs. Future research should focus on the synthesis and biological evaluation of diverse libraries of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical and clinical development. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to unlock the full therapeutic potential of this promising chemical entity.
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- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. [Link]
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
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- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
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- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]
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The Coordination Chemistry of 8-Chloro-2-methylquinolin-4-ol: A Versatile Ligand for Innovative Applications
Introduction: Unveiling the Potential of a Substituted Quinolinol
In the vast landscape of coordination chemistry, the quest for ligands that impart unique electronic and steric properties to metal centers is perpetual. Quinoline derivatives, particularly those with chelating functionalities, have long been a focal point of this search due to their presence in natural products and their wide-ranging applications in medicinal chemistry and materials science.[1][2] Among these, 8-Chloro-2-methylquinolin-4-ol emerges as a ligand of significant interest. Its structure, featuring a bidentate N,O-chelation site analogous to the well-studied 8-hydroxyquinoline, is further functionalized with a chloro group at the 8-position and a methyl group at the 2-position.[3] These substitutions are not mere decorations; they are pivotal in fine-tuning the ligand's electronic properties, steric hindrance, and ultimately, the stability and reactivity of its corresponding metal complexes. The chloro-substituent, being electron-withdrawing, can influence the acidity of the hydroxyl group and the electron density on the quinoline ring system, thereby modulating the ligand-metal bond strength. The methyl group, on the other hand, introduces steric bulk and can influence the geometry of the resulting coordination compounds.
This guide provides a comprehensive overview of this compound as a ligand, offering detailed protocols for its synthesis and the preparation of its metal complexes. Furthermore, it delves into the characterization of these complexes and explores their potential applications, with a focus on catalysis and antimicrobial activity, providing a foundational resource for researchers and professionals in drug development and materials science.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is typically achieved through a cyclization reaction. A common and effective method involves the thermal cyclization of an appropriate aniline precursor. The following protocol is a well-established procedure for the synthesis of this ligand.[4]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 2-chloroaniline and ethyl acetoacetate, followed by a high-temperature cyclization.
Step 1: Synthesis of Ethyl 3-((2-chlorophenyl)amino)but-2-enoate
-
In a round-bottom flask, combine 2-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by washing with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
In a high-boiling point solvent such as diphenyl ether, dissolve the purified ethyl 3-((2-chlorophenyl)amino)but-2-enoate from Step 1.
-
Heat the solution to a high temperature (typically 220-250 °C) in a pre-heated sand bath.[4]
-
Maintain this temperature for a short period (e.g., 5-10 minutes).[4]
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Filter the solid precipitate and wash it thoroughly with a non-polar solvent like diethyl ether or hexane to remove the high-boiling solvent.[4]
-
Dry the resulting solid to obtain this compound. The product can be further purified by recrystallization from a suitable solvent if necessary.
Part 2: Synthesis of Metal Complexes
The deprotonated hydroxyl group and the nitrogen atom of the quinoline ring in this compound form a stable five-membered chelate ring with metal ions. The following are general protocols for the synthesis of its complexes with common transition metals, which can be optimized based on the specific metal and desired stoichiometry.
Protocol 2: General Synthesis of M(II) Complexes of this compound (M = Cu, Co, Ni, Zn)
This protocol describes a general method for synthesizing metal(II) complexes of this compound.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol or Methanol
-
Deionized water
-
Base (e.g., NaOH or triethylamine)
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol. Gentle heating may be necessary to ensure complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (1 equivalent) in a minimal amount of deionized water or the same solvent used for the ligand.
-
Reaction: While stirring, slowly add the metal salt solution to the ligand solution at room temperature.
-
pH Adjustment: Adjust the pH of the mixture to a slightly basic or neutral range (e.g., pH 7-8 for Co(II) and Ni(II) systems, and around pH 5-6 for Cu(II) systems) by the dropwise addition of a dilute base solution (e.g., 1 M NaOH or triethylamine).[5][6] This facilitates the deprotonation of the hydroxyl group and subsequent coordination.
-
Precipitation: Upon pH adjustment, a colored precipitate of the metal complex should form. Continue stirring the mixture for an additional 1-2 hours to ensure complete reaction.
-
Isolation: Collect the precipitated complex by vacuum filtration.
-
Washing: Wash the solid with deionized water, followed by the reaction solvent (ethanol or methanol), and finally with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is typically employed.
Expected Spectroscopic Data
| Technique | This compound (Ligand) | M(this compound)₂ Complex | Rationale for Changes upon Complexation |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200), C=N stretch (~1620), C-O stretch (~1280) | Disappearance or significant weakening of the O-H stretch. Shift in C=N and C-O stretching frequencies. Appearance of new bands in the low-frequency region (~500-400) corresponding to M-O and M-N bonds. | The deprotonation of the hydroxyl group upon coordination to the metal center leads to the disappearance of the O-H band. The coordination of the quinoline nitrogen and the phenolic oxygen to the metal ion alters the bond orders, causing shifts in their respective stretching frequencies.[5] |
| ¹H NMR (ppm) | Resonances for aromatic protons, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. | Disappearance of the hydroxyl proton signal. Shifts in the resonances of the aromatic protons adjacent to the coordination sites. | The acidic hydroxyl proton is replaced by the metal ion. The coordination of the nitrogen and oxygen atoms to the paramagnetic metal center can lead to broadening or shifting of nearby proton signals. For diamagnetic complexes (e.g., Zn(II)), predictable shifts based on the electronic effect of coordination are expected. |
| UV-Vis (nm) | Absorption bands corresponding to π → π* and n → π* transitions of the quinoline ring. | Shifts in the intraligand transition bands (π → π* and n → π*). For transition metal complexes, the appearance of d-d transition bands in the visible region. | Coordination to the metal ion alters the energy levels of the ligand's molecular orbitals, causing shifts in the intraligand transitions. The d-d transitions are characteristic of the specific metal ion and its coordination geometry.[5] |
Part 4: Applications in Coordination Chemistry
The unique electronic and steric features of this compound make its metal complexes promising candidates for various applications, particularly in catalysis and as antimicrobial agents.
Application Note 1: Catalytic Hydrogenation
Introduction: Metal complexes derived from quinoline ligands have shown significant promise as catalysts in various organic transformations, including hydrogenation reactions.[7] The electronic properties of the ligand, influenced by the chloro and methyl substituents, can modulate the catalytic activity of the metal center.
Workflow for a Model Catalytic Hydrogenation Reaction
Caption: Workflow for catalytic hydrogenation.
Protocol 3: Representative Catalytic Hydrogenation of Quinoline
This protocol provides a general procedure for testing the catalytic activity of a metal complex of this compound in the hydrogenation of quinoline to 1,2,3-4-tetrahydroquinoline.
-
Catalyst Preparation: Synthesize the desired metal complex (e.g., Co(II) or Ni(II) complex) as described in Protocol 2.
-
Reaction Setup: In a high-pressure autoclave, add the quinoline substrate (1 equivalent), the metal complex catalyst (e.g., 1-5 mol%), and a suitable solvent (e.g., THF or methanol).[8][9]
-
Reaction Conditions: Seal the autoclave, purge it with hydrogen gas several times, and then pressurize it to the desired pressure (e.g., 30-50 bar).[9] Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) with stirring for 12-24 hours.[8][9]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Analysis: Filter the reaction mixture to remove the catalyst. Analyze a sample of the crude product by gas chromatography-mass spectrometry (GC-MS) to determine the conversion and selectivity.
-
Purification: Concentrate the filtrate under reduced pressure and purify the product by column chromatography on silica gel.
Application Note 2: Antimicrobial Activity
Introduction: Quinolone-based compounds are well-known for their antibacterial properties.[10] The coordination of these ligands to metal ions can enhance their biological activity, often through mechanisms involving increased lipophilicity, which facilitates cell membrane penetration, and interaction with biological macromolecules.[11]
Logical Flow of Antimicrobial Screening
Caption: Workflow for antimicrobial screening.
Protocol 4: Agar Well Diffusion Method for Antimicrobial Screening
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.
-
Sample Preparation: Prepare solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1-2.5 mg/mL).[5]
-
Application: Add a fixed volume (e.g., 100 µL) of each sample solution into the wells.[5] Use the solvent as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.[5]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[11]
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion
This compound represents a highly adaptable ligand in coordination chemistry. The synthetic routes to both the ligand and its metal complexes are accessible, allowing for the systematic exploration of a wide range of coordination compounds. The functional group modifications on the quinoline scaffold provide a powerful tool for tuning the electronic and steric properties of the resulting complexes, thereby influencing their reactivity and potential applications. The protocols and application notes provided herein serve as a robust starting point for researchers to investigate the rich coordination chemistry of this compound and to unlock its potential in catalysis, medicinal chemistry, and beyond.
References
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- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2022). ACS Omega, 7(32), 28434–28443.
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- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). Synlett, 33(03), 311-315.
- Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. (2023).
- Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (2022). Molecules, 27(19), 6245.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(11), 1259-1267.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scirp.org.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-597.
- Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Biological Applications. (2022). ACS Omega, 7(31), 27464–27479.
- Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. (2014).
- Synthesis of 8-chloro-2-methylquinoline. (n.d.). PrepChem.com.
- Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules, 18(1), 143-157.
- Zhang, Y., Li, Y., Wang, C., & Zhang, J. (2015). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Journal of the Chinese Chemical Society, 62(1), 1-8.
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- Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. (2022). Organometallics, 41(16), 2149–2157.
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Application Notes and Protocols for the Functionalization of 8-Chloro-2-methylquinolin-4-ol
Introduction: The Quinolin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of a vast array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be strategically decorated with various functional groups to modulate biological activity. Among the diverse family of quinoline derivatives, 8-Chloro-2-methylquinolin-4-ol stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents. The presence of multiple reactive sites—the hydroxyl group at the 4-position, the chloro substituent at the 8-position, and the potential for C-H activation—offers a rich landscape for chemical modification. Functionalization of this core can lead to the development of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This comprehensive technical guide provides detailed experimental procedures for the functionalization of this compound, targeting researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Safety Precautions: Handling Quinoline Derivatives and Reagents
Working with quinoline derivatives and the associated reagents requires strict adherence to safety protocols. Quinoline and its derivatives can be harmful if swallowed, and may cause skin and eye irritation.[4][5] Some quinoline compounds are also suspected of causing genetic defects and may have carcinogenic properties.[5]
Always consult the Safety Data Sheet (SDS) for each specific reagent before commencing any experimental work. [6][7]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[7]
-
Handling and Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.[4] Avoid contact with skin, eyes, and clothing.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[6]
Functionalization Strategies: A Multi-pronged Approach
The functionalization of this compound can be approached through several key synthetic strategies, each targeting a specific position on the quinoline ring. This guide will focus on three primary avenues of modification:
-
O-Alkylation: Targeting the hydroxyl group at the 4-position to introduce a variety of alkyl or aryl ether linkages.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the chloro substituent at the 8-position for the formation of new carbon-carbon and carbon-nitrogen bonds via Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively.
-
C-H Functionalization: Exploring the direct activation of the C-H bond at the methyl group in the 2-position.
Protocol 1: O-Alkylation of this compound
The hydroxyl group at the 4-position of the quinolin-4-ol scaffold is a versatile handle for introducing a wide range of functional groups through O-alkylation. This reaction typically proceeds via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Rationale for Experimental Choices:
-
Base Selection: The choice of base is critical to ensure efficient deprotonation of the phenolic hydroxyl group without promoting unwanted side reactions. A moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, although this requires stricter anhydrous conditions.
-
Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is typically used to dissolve the reactants and facilitate the nucleophilic substitution. These solvents effectively solvate the cation of the base, leaving the alkoxide anion more available for reaction.
-
Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without leading to decomposition of the starting materials or products. Room temperature to moderate heating (50-80 °C) is generally effective.
Experimental Workflow for O-Alkylation:
Caption: Workflow for the O-alkylation of this compound.
Detailed Step-by-Step Protocol for O-Alkylation:
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq).
-
Add a suitable volume of anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data to confirm the structure and purity of the O-alkylated product.
-
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Sufficiently basic for deprotonation, easy to handle. |
| Solvent | DMF | Polar aprotic, good solubility for reactants. |
| Temperature | 60 °C | Promotes reaction without significant decomposition. |
| Purification | Column Chromatography | Effective for removing unreacted starting materials and byproducts. |
Table 1: Summary of O-Alkylation Reaction Conditions.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position
The chloro substituent at the 8-position of the quinoline ring is an excellent handle for introducing aryl, heteroaryl, or amino functionalities through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond between the C8-position of the quinoline and an aryl or heteroaryl group from a boronic acid or ester.[8][9]
Rationale for Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. A common and effective combination is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as XPhos or SPhos.[10] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃ or K₃PO₄ are commonly used.[8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reactants.[8]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the 8-aryl-2-methylquinolin-4-ol product using ¹H NMR, ¹³C NMR, and MS.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Effective for a wide range of aryl halides. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O | Good solubility for both organic and inorganic reagents. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the palladium catalyst. |
Table 2: Summary of Suzuki-Miyaura Reaction Conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming a new carbon-nitrogen bond between the C8-position of the quinoline and a primary or secondary amine.[11][12]
Rationale for Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. A common system involves a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or BrettPhos.[12] These ligands promote the reductive elimination step of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a frequently used base.[13]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol for Buchwald-Hartwig Amination:
-
Reagent Preparation (in a glovebox or under inert atmosphere):
-
To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene.
-
-
Reaction Execution:
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Characterization:
-
Characterize the 8-amino-2-methylquinolin-4-ol derivative by ¹H NMR, ¹³C NMR, and MS.
-
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | Highly active for amination of aryl chlorides. |
| Base | NaOtBu | Strong, non-nucleophilic base. |
| Solvent | Toluene | Anhydrous, aprotic, suitable for high temperatures. |
| Atmosphere | Inert (Glovebox) | Protects the catalyst system from oxygen and moisture. |
Table 3: Summary of Buchwald-Hartwig Amination Reaction Conditions.
Protocol 3: C-H Functionalization of the 2-Methyl Group
Direct functionalization of the C-H bonds of the 2-methyl group offers an atom-economical route to introduce new functionalities. This can often be achieved through reactions that proceed via an enamine-like intermediate.[14][15]
Rationale for Experimental Choices:
-
Activation: The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom. In the presence of a suitable catalyst or reagent, it can be deprotonated to form a nucleophilic species.
-
Reaction Partners: This nucleophilic intermediate can then react with a variety of electrophiles, such as aldehydes or ketones, in an aldol-type condensation.
Experimental Workflow for C-H Functionalization:
Caption: Workflow for the C-H functionalization of the 2-methyl group.
Detailed Step-by-Step Protocol for Aldol-type Condensation:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as acetic acid.
-
A catalytic amount of a Lewis acid or a Brønsted acid can be added to promote the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (e.g., 120 °C) for several hours.
-
Monitor the formation of the styryl product by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
-
Characterization:
-
Confirm the structure of the 2-styryl-8-chloroquinolin-4-ol derivative by ¹H NMR, ¹³C NMR, and MS.
-
| Parameter | Condition | Rationale |
| Solvent | Acetic Acid | Acts as both a solvent and a catalyst. |
| Electrophile | Aromatic Aldehyde | Readily available and reactive towards the activated methyl group. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Purification | Precipitation/Recrystallization | Often yields a solid product of sufficient purity. |
Table 4: Summary of C-H Functionalization Reaction Conditions.
Conclusion
The functionalization of this compound provides a gateway to a diverse range of novel chemical entities with significant potential in drug discovery and materials science. The protocols detailed in this application note offer robust and reproducible methods for the selective modification of this versatile scaffold at the 4-hydroxyl, 8-chloro, and 2-methyl positions. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively utilize these procedures and adapt them to their specific synthetic targets. As with all chemical syntheses, careful attention to safety and rigorous analytical characterization of all products are paramount.
References
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
- Pentachemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Organic-Chemistry.org. (n.d.). Suzuki Reaction.
- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- Omar, W. A. E., & Hormi, O. E. O. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
- MDPI. (n.d.). Synthesis and characterization of some arylamino derivatives of chloroquinoline as antimicrobial agents. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- ResearchGate. (n.d.). Synthesis of 4-arylamino-7-chloroquinolinium chlorides 1–9c.
- ResearchGate. (2015, August 20). Synthesis of Chlorin–(Arylamino)quinazoline Hybrids as Models for Multifunctional Drug Development.
- ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Spectrum of Emerging Sciences. (2021, November 11). Employment of green and sustainable protocols for C(sp3)-H bond functionalization of 2-Methyl azaarenes and subsequent C-C bond formation.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- National Center for Biotechnology Information. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. technopharmchem.com [technopharmchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. esciencesspectrum.com [esciencesspectrum.com]
- 15. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for 8-Chloro-2-methylquinolin-4-ol: Application Notes and Protocols
Introduction: Unlocking the Therapeutic Potential of 8-Chloro-2-methylquinolin-4-ol
This compound belongs to the quinoline family, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities. Quinoline derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. Specifically, substituted quinolinols have emerged as promising modulators of key cellular signaling pathways. The structural alerts within this compound, particularly the quinolin-4-ol core, suggest potential interactions with ATP-binding sites of kinases or the active sites of metalloenzymes. High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets[5]. This document provides detailed application notes and protocols for two distinct HTS assays designed to interrogate the bioactivity of this compound and its analogs against two high-value target classes: protein kinases and histone demethylases.
The following protocols are designed for robustness, miniaturization to a 384-well format, and automation-friendliness, ensuring their suitability for large-scale screening campaigns. The causality behind each experimental choice is explained to provide researchers with a comprehensive understanding of the assay principles and to facilitate troubleshooting and adaptation.
Part 1: Biochemical Screening for Kinase Inhibitory Activity using a Homogeneous Fluorescence Polarization Assay
Scientific Rationale and Assay Principle
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The quinoline scaffold is a well-established pharmacophore for kinase inhibition. Therefore, a primary screen to evaluate this compound as a potential kinase inhibitor is a logical starting point.
A Fluorescence Polarization (FP) assay is a robust, homogeneous (no-wash) method ideal for HTS[6][7]. The principle of this competitive binding assay is based on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. In this assay, a fluorescently labeled ATP-competitive tracer binds to the kinase of interest, resulting in a high FP signal due to the slow tumbling of the large kinase-tracer complex. When an active inhibitor like this compound binds to the kinase's ATP pocket, it displaces the fluorescent tracer. The unbound, small tracer tumbles rapidly in solution, leading to a decrease in the FP signal. This decrease in polarization is directly proportional to the inhibitory activity of the test compound.
Experimental Workflow Diagram
Caption: Workflow for the Fluorescence Polarization Kinase Inhibition Assay.
Detailed Protocol
Materials and Reagents:
-
Kinase: Recombinant human kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like Aurora A). The choice of kinase should be guided by preliminary differential screening or target-based rationale.
-
Fluorescent Tracer: A fluorescently labeled, ATP-competitive ligand for the chosen kinase.
-
Assay Buffer: Typically 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Buffer composition may need optimization for the specific kinase.
-
Test Compound: this compound dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: A known inhibitor for the chosen kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Microplates: 384-well, low-volume, black, non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls into the 384-well microplates. This will create a final DMSO concentration of ≤1% in the assay.
-
-
Reagent Preparation:
-
Prepare a 2X working solution of the kinase and the fluorescent tracer in the assay buffer. The optimal concentrations of both kinase and tracer must be predetermined in a separate titration experiment to achieve a stable and robust assay window.
-
-
Reagent Addition:
-
Add the 2X kinase-tracer solution to the compound-plated microplates. For a final assay volume of 10 µL, add 5 µL of the 2X solution.
-
-
Incubation:
-
Seal the plates and incubate at room temperature for a duration determined during assay development (typically 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plates from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader. Ensure the G-factor is correctly calibrated for the instrument and assay plate type.
-
-
Data Analysis:
-
The polarization values (mP) are used to calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Data Presentation: Key Assay Parameters
| Parameter | Recommended Value | Rationale |
| Final Assay Volume | 10 µL | Minimizes reagent consumption in HTS. |
| Microplate Format | 384-well | Balances throughput and liquid handling precision. |
| Final DMSO Concentration | ≤1% | High concentrations of DMSO can denature proteins and interfere with the assay. |
| Incubation Time | 60-120 minutes | Allows the binding reaction to reach equilibrium for accurate IC₅₀ determination. |
| Incubation Temperature | Room Temperature | Simplifies automation and reduces variability. |
| Z'-factor | ≥ 0.5 | A Z'-factor of 0.5 or greater indicates a robust and reliable assay for HTS. |
Part 2: Screening for Histone Demethylase Inhibitory Activity using an AlphaScreen Assay
Scientific Rationale and Assay Principle
Epigenetic modifications, including histone methylation, are crucial for regulating gene expression. Histone demethylases, such as the Jumonji C (JmjC) domain-containing family (e.g., JMJD2), are emerging as important cancer targets. Notably, 8-hydroxyquinolines, which are structurally related to this compound, have been identified as inhibitors of JMJD2 demethylases[8]. These enzymes are iron (Fe²⁺) and 2-oxoglutarate-dependent oxygenases. The 8-hydroxyquinoline moiety is a known metal chelator, suggesting a plausible mechanism of action through binding to the active site iron.
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for detecting biomolecular interactions[9][10]. For a JMJD2 demethylase assay, a biotinylated histone peptide substrate (e.g., H3K9me3) is captured by streptavidin-coated Donor beads. A specific antibody that recognizes the demethylated product (e.g., H3K9me2) is conjugated to Protein A-coated Acceptor beads.
In the presence of active JMJD2 enzyme, the histone substrate is demethylated. This allows the antibody on the Acceptor bead to bind to the modified peptide, bringing the Donor and Acceptor beads into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 520-620 nm. An inhibitor like this compound will prevent demethylation, keeping the beads separated and resulting in a loss of the AlphaScreen signal.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Involving 8-Chloro-2-methylquinolin-4-ol
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 8-Chloro-2-methylquinolin-4-ol is a distinct member of this family, and while specific literature on this compound is emerging, its structural features suggest a strong potential for biological activity. The presence of a chlorine atom at the 8-position can enhance lipophilicity, potentially improving cell membrane permeability, while the 4-hydroxy (or its tautomeric 4-oxo form) and 2-methyl groups are known to be important for various biological interactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro investigations into the potential therapeutic activities of this compound. The protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Part 1: Assessment of Anticancer Activity
The quinoline nucleus is present in several approved anticancer drugs. It is therefore a logical starting point to investigate the cytotoxic and apoptotic potential of this compound against various cancer cell lines.
Cell Viability Assessment using MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[3]
Experimental Workflow:
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation (Hypothetical):
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | 15.2 | 0.8 |
| A549 | 22.5 | 1.2 |
| MCF-7 | 18.9 | 0.9 |
Apoptosis Induction Assessment by Caspase-3 Activity Assay
Scientific Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay uses a specific substrate for caspase-3 (DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified spectrophotometrically.[4][5]
Experimental Workflow:
Caption: Workflow for Caspase-3 activity assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in a suitable culture dish and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer.[4] Incubate on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Part 2: Evaluation of Antimicrobial Activity
Many quinoline derivatives possess potent antimicrobial properties. Therefore, it is crucial to assess the efficacy of this compound against a panel of clinically relevant bacteria and fungi.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Scientific Rationale: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8] This assay is fundamental for evaluating the potency of a potential new antimicrobial agent.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation (Hypothetical):
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | 8 | 0.5 | N/A |
| Escherichia coli | 16 | 0.25 | N/A |
| Candida albicans | 32 | N/A | 1 |
Part 3: Investigation of Enzyme Inhibitory Activity
Quinoline derivatives are known to inhibit various enzymes, including kinases, which are often dysregulated in cancer. An in vitro kinase assay can reveal if this compound has potential as a targeted therapy.
In Vitro Kinase Inhibition Assay
Scientific Rationale: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the kinase, a substrate, and ATP (often radiolabeled) with the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.[9][10]
Experimental Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a reaction tube, combine the purified kinase (e.g., a specific receptor tyrosine kinase), its substrate (a specific peptide or protein), and varying concentrations of this compound in a kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Separation and Detection: Separate the phosphorylated substrate from the free [γ-32P]ATP using SDS-PAGE and autoradiography or by spotting the reaction mixture onto a phosphocellulose membrane and washing away the unreacted ATP.
-
Quantification: Quantify the amount of radioactivity incorporated into the substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration relative to a no-compound control. Calculate the IC50 value.
Data Presentation (Hypothetical):
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| EGFR | 5.8 | 0.01 |
| VEGFR2 | 9.3 | 0.02 |
| SRC | > 50 | 0.008 |
References
- In vitro kinase assay. (2023). protocols.io. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
- In vitro NLK Kinase Assay. PMC. [Link]
- Cell Viability Assays. NCBI Bookshelf. [Link]
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Broth Dilution Method for MIC Determin
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Caspase Activity Assay.
- In vitro kinase assay. (2022). Bio-protocol. [Link]
- In vitro kinase assay v1. (2023).
- Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mpbio.com [mpbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. In Vitro Kinase Assays | Revvity [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-2-methylquinolin-4-ol
Welcome to the technical support center for the synthesis of 8-Chloro-2-methylquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, providing a solid theoretical basis for the practical troubleshooting that follows.
Q1: What are the primary synthetic routes for preparing this compound?
The synthesis of 4-hydroxyquinolines, including this compound, is most classically achieved via two named reactions: the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[1][2][3]
-
Conrad-Limpach Synthesis: This is the most direct and commonly employed method for this specific target. It involves the reaction of an aniline (2-chloro-6-methylaniline) with a β-ketoester (ethyl acetoacetate). The reaction proceeds in two stages: first, the formation of a β-aminoacrylate intermediate (an enamine), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[2][4][5]
-
Gould-Jacobs Reaction: This route involves reacting an aniline with diethyl ethoxymethylenemalonate. The resulting intermediate is then thermally cyclized, hydrolyzed, and decarboxylated to yield the 4-hydroxyquinoline.[1][3] While effective, this route is more suited for producing quinolines with a carboxylic acid group at the 3-position, which would then require an additional decarboxylation step.
For this compound, the Conrad-Limpach approach is generally preferred for its efficiency.
Q2: Why is a very high temperature required for the cyclization step in the Conrad-Limpach synthesis?
The high temperature, typically between 220-260 °C, is necessary to provide the activation energy for the key ring-closing step.[5][6] This step is an intramolecular electrocyclization.[4] During this process, the aromaticity of the aniline ring is temporarily disrupted to form the new heterocyclic ring.[7] Such a disruption requires a significant energy input, which is supplied by thermal energy. Insufficient temperature will lead to an incomplete reaction and low yield.
Q3: What is the role of the high-boiling solvent (e.g., diphenyl ether, Dowtherm A) in the cyclization reaction?
The use of a high-boiling, thermally stable, and inert solvent is critical for several reasons:
-
Temperature Control: These solvents have boiling points in the required range (e.g., diphenyl ether, b.p. 259 °C), allowing the reaction to be maintained at a stable, high temperature without pressurizing the system.[6][8]
-
Efficient Heat Transfer: They provide a medium for uniform heat distribution throughout the reaction mixture, preventing localized overheating and charring, which can occur when heating the intermediate neat.[2]
-
Improved Yields: By ensuring a homogeneous reaction at the optimal temperature, these solvents significantly improve product yields compared to solvent-free conditions, which often result in moderate yields and significant tar formation.[2][9][10]
Q4: Does the product exist as this compound or 8-Chloro-2-methylquinolin-4(1H)-one?
The product exists as a mixture of two tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). While the IUPAC name often refers to the hydroxy form, it is widely believed that the quinolone (keto) tautomer is the predominant and more stable form in the solid state and in most solvents.[2] For the purposes of reaction mechanisms and naming, both are often used interchangeably.
Troubleshooting Guide
This section provides practical solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Cyclization: The reaction temperature was too low or the heating time was too short. 2. Product Decomposition: The reaction temperature was excessively high, causing the product to char or decompose.[1] 3. Impure Intermediate: Impurities in the starting β-aminoacrylate intermediate can inhibit proper cyclization or lead to side reactions. | 1. Optimize Cyclization Conditions: Ensure the internal reaction temperature reaches and is maintained at ~220-250 °C.[6] Use a high-boiling solvent like diphenyl ether for stable temperature control. Monitor the reaction via TLC until the starting intermediate is consumed. 2. Avoid Overheating: Use a sand bath or a heating mantle with a temperature controller for precise heating. Avoid direct, intense heating. 3. Purify the Intermediate: If possible, purify the enamine intermediate (Ethyl 3-((2-chloro-6-methylphenyl)amino)but-2-enoate) by recrystallization or column chromatography before the cyclization step. |
| Significant Charring or Tar Formation | 1. High Reaction Temperature: Excessively high temperatures lead to the polymerization and decomposition of reactants and products.[9][10] 2. Solvent-Free Conditions: Heating the intermediate neat is more prone to charring due to poor heat distribution.[2] 3. Presence of Oxygen: Air oxidation at high temperatures can contribute to the formation of polymeric byproducts. | 1. Precise Temperature Control: Maintain the temperature within the optimal range (220-250 °C). 2. Use an Inert Solvent: Employ a high-boiling solvent like diphenyl ether or Dowtherm A to ensure even heating.[6][8] 3. Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can help minimize oxidative side reactions. |
| Reaction Fails to Initiate or Stalls (Cyclization Step) | 1. Incorrect Intermediate: The initial condensation reaction may have failed, or the wrong isomer may have formed. 2. Inaccurate Temperature Reading: The external temperature reading (e.g., on the heating mantle) may not reflect the internal temperature of the reaction mixture. | 1. Verify Intermediate Structure: Confirm the structure of the β-aminoacrylate intermediate using NMR or other spectroscopic methods before proceeding. 2. Measure Internal Temperature: Place the thermocouple directly into the reaction mixture (using a proper adapter) to monitor the true reaction temperature. |
| Difficulty in Product Isolation and Purification | 1. High Viscosity of Cooled Solvent: High-boiling solvents like diphenyl ether can become viscous or solidify upon cooling, trapping the product. 2. Product is Too Soluble: The product may have some solubility in the cooled reaction solvent, preventing complete precipitation. 3. Contamination with Byproducts: Tarry byproducts can co-precipitate with the desired product, making purification difficult. | 1. Dilute Before Full Cooling: While the mixture is still warm and mobile, add a non-polar solvent like diethyl ether, hexane, or heptane. This will help precipitate the product cleanly while keeping the high-boiling solvent and soluble impurities in solution.[6][8] 2. Thorough Washing: After filtering the crude product, wash it extensively with a non-polar solvent (diethyl ether or hexane) to remove residual diphenyl ether. 3. Recrystallization: If the product is still impure, recrystallize from a suitable solvent like ethanol, DMF, or acetic acid. |
Experimental Protocols & Methodologies
Workflow for Synthesis of this compound
The overall process follows the Conrad-Limpach methodology, which is divided into two primary experimental stages.
Caption: Experimental workflow for the two-stage synthesis.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for Conrad-Limpach cyclizations.[2][5][6]
Step A: Synthesis of Ethyl 3-((2-chloro-6-methylphenyl)amino)but-2-enoate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-chloro-6-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature for 12-24 hours or at 50-60 °C for 2-4 hours. The progress can be monitored by TLC, observing the consumption of the aniline.
-
Work-up: Remove any volatile components under reduced pressure. The resulting crude oil or solid is the β-aminoacrylate intermediate. It can often be used in the next step without further purification. For higher purity, it can be recrystallized from ethanol/water or purified via column chromatography.
Step B: Thermal Cyclization to this compound
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple to monitor the internal temperature, add diphenyl ether (approx. 5-8 mL per gram of intermediate). Heat the solvent to 220 °C in a sand bath.
-
Addition: Slowly add the intermediate from Step A (1.0 eq) to the pre-heated diphenyl ether.
-
Reaction: Maintain the internal temperature at 220-240 °C for 7-15 minutes.[6] The reaction is typically rapid, and the product may begin to precipitate. Monitor the disappearance of the starting material by TLC.
-
Isolation: Allow the solution to cool to approximately 80-100 °C. While stirring, add a sufficient volume of diethyl ether or hexane to precipitate the product completely.
-
Filtration: Cool the mixture to room temperature, then filter the resulting solid using a Büchner funnel.
-
Purification: Wash the filtered solid thoroughly with diethyl ether or hexane to remove all traces of diphenyl ether. Dry the beige or off-white solid under vacuum. A yield of approximately 77% can be expected.[6] If needed, the product can be further purified by recrystallization from a high-boiling solvent like ethanol or DMF.
Reaction Mechanism
The Conrad-Limpach synthesis proceeds via a well-established mechanism involving condensation followed by thermal electrocyclization.
Caption: Mechanism of the Conrad-Limpach Synthesis.
The reaction begins with the acid-catalyzed condensation of the aniline with the ketone of the β-ketoester to form an enamine intermediate.[2][4] This intermediate, upon heating to high temperatures, undergoes a 6-π electrocyclic ring closure to form a transient hemiaminal-like intermediate.[4] The final product, a stable 4-hydroxyquinoline, is then formed upon the elimination of ethanol, which re-establishes aromaticity in the system.
References
- Bobbio, C., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4-quinolones.
- National Institutes of Health. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
- National Institutes of Health. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. synarchive.com [synarchive.com]
- 6. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 8-Chloro-2-methylquinolin-4-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 8-Chloro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. The unique amphoteric nature of this molecule—possessing both a weakly acidic hydroxyl group and a basic quinoline nitrogen—presents specific challenges and opportunities for purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound from a typical reaction mixture, such as one resulting from a Conrad-Limpach or Gould-Jacobs cyclization.
Q1: My final yield is unexpectedly low after the initial aqueous workup. Where could my product have gone?
A1: Low yields after an initial extraction and wash are often due to the compound's solubility properties, which can be manipulated by pH. This compound is amphoteric, meaning it can be lost to either acidic or basic aqueous layers if the pH is not carefully controlled.
-
Loss to Basic Aqueous Wash: The 4-hydroxyl group is acidic (pKa similar to a phenol) and will be deprotonated by a strong base (e.g., pH > 10), forming a water-soluble quinolinate salt. If you washed your organic layer with a strong base like 1M NaOH, a significant portion of your product may now be in that aqueous layer.
-
Loss to Acidic Aqueous Wash: The quinoline nitrogen is basic and can be protonated by a strong acid (e.g., pH < 2), forming a water-soluble quinolinium salt. While less common in standard workups, an overly acidic wash could also lead to product loss.
-
Emulsion Formation: Quinolines can sometimes act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers, making separation difficult and causing physical loss of material.[1]
Corrective Actions:
-
Check Aqueous Layers: Before discarding any aqueous washes, check them via Thin-Layer Chromatography (TLC).
-
Recover from Basic Wash: If the product is in a basic aqueous layer, carefully acidify it with cold 2M HCl to a pH of approximately 6-7.[2] The neutral product should precipitate and can be collected by filtration or re-extracted into an organic solvent like ethyl acetate.
-
Recover from Acidic Wash: If the product is in an acidic layer, basify with a base like saturated sodium bicarbonate or dilute NaOH until the pH is ~8-9, then re-extract.[2]
-
Breaking Emulsions: To resolve an emulsion, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent. In stubborn cases, filtration through a pad of Celite® can be effective.[1]
Q2: My isolated product is a persistent oil or refuses to crystallize from standard solvents. How can I obtain a solid?
A2: This is a frequent challenge with quinoline derivatives.[3] The presence of even minor impurities can disrupt the crystal lattice formation.
Troubleshooting Workflow:
-
Solvent Screening: The key to crystallization is finding a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[4] Systematically screen a range of solvents. (See Table 1).
-
Induce Crystallization: If the compound remains an oil upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.
-
Salt Formation: A highly effective method for both purifying and solidifying basic compounds like quinolines is to form a crystalline salt.[3]
-
Hydrochloride Salt: Dissolve the oil in a solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., 2M in diethyl ether) dropwise. The hydrochloride salt will often precipitate as a stable, crystalline solid.
-
-
Chromatography: If all else fails, purify the oil by flash column chromatography. The purified fractions, free of impurities, are much more likely to solidify upon solvent evaporation.[3][5]
Q3: My product is a solid, but it has a persistent yellow or brown color. How can I decolorize it?
A3: Colored impurities are common in cyclization reactions run at high temperatures. These can often be removed during recrystallization.
Protocol for Decolorization:
-
Dissolve your crude product in the minimum amount of a suitable boiling recrystallization solvent.[4]
-
Remove the flask from the heat source and allow it to cool slightly for a minute.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Adding charcoal to a boiling solution can cause violent bumping.
-
Swirl the flask and gently reheat to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.[6]
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[4] This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
Causality: Activated charcoal has a high surface area and adsorbs large, flat, polarizable molecules, which are characteristic of many colored organic impurities. However, it can also adsorb the desired product, so using the minimum amount necessary is critical to avoid significant yield loss.[6]
Q4: How do I effectively remove unreacted starting materials like 2-chloroaniline or ethyl acetoacetate derivatives?
A4: Acid-base extraction is the most powerful and efficient method for this specific problem, as it exploits the different acidic and basic properties of the product and the likely impurities.[7] Your product is amphoteric, 2-chloroaniline is basic, and any unreacted β-ketoester or its cyclized-but-not-decarboxylated precursor is weakly acidic.
This technique allows for a clean separation of acidic, basic, and neutral compounds from your desired product. A detailed protocol and workflow diagram are provided below.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
A1: A multi-step approach is often best.
-
Initial Purification (Acid-Base Extraction): Perform an acid-base extraction to remove the bulk of unreacted starting materials and byproducts. This leverages the unique amphoteric nature of the product for a highly selective separation.[7][8]
-
Final Purification (Recrystallization): After the extraction, the partially purified product can be recrystallized from a suitable solvent (see Table 1) to remove any remaining neutral impurities and achieve high purity.[4]
-
Alternative (Chromatography): If the mixture is particularly complex or if recrystallization fails, flash column chromatography is a reliable, albeit more resource-intensive, option.[9]
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: Understanding these properties is crucial for designing a purification strategy.
-
Tautomerism: The compound exists in an equilibrium between the this compound (enol) form and the 8-Chloro-2-methyl-4(1H)-quinolone (keto) form. In most solvents and in the solid state, the keto form is generally more stable.[10] This doesn't dramatically change purification strategy but is important for characterization.
-
Acidity: The N-H proton in the keto tautomer (or the O-H in the enol form) is weakly acidic, with a pKa expected to be around 10-11, similar to a phenol. This allows it to be deprotonated by a moderately strong base (e.g., NaOH) to form a water-soluble salt.[2]
-
Basicity: The lone pair on the quinoline nitrogen atom is basic, with a pKa of the conjugate acid expected around 4-5. It can be protonated by mineral acids (e.g., HCl) to form a water-soluble salt.[3]
-
Solubility: It is expected to be soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols like ethanol and methanol, and poorly soluble in water and non-polar solvents like hexane.[10][11]
Q3: Which solvents are recommended for recrystallizing this compound?
A3: The ideal solvent must be determined experimentally. However, based on the structure and literature for similar quinolinols, the following are excellent starting points.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent / System | Class | Rationale & Comments |
|---|---|---|
| Ethanol | Polar Protic | Often a good first choice for quinolinols. Provides a good solubility differential between hot and cold. |
| Isopropanol | Polar Protic | Similar to ethanol but may offer a different solubility profile. |
| N,N-Dimethylformamide (DMF) / Water | Polar Aprotic / Protic | Dissolve in minimal hot DMF, then add hot water dropwise until turbidity persists. Good for highly polar compounds.[11] |
| Dichloromethane / Hexane | Polar Aprotic / Non-polar | Dissolve in minimal boiling dichloromethane, then add hexane until cloudy. Good for less polar impurities.[4] |
| Ethyl Acetate | Polar Aprotic | A versatile solvent that can be effective for moderately polar compounds. |
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the essential tool for monitoring column chromatography.[5]
-
Develop a TLC System: Before running the column, find a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives your desired product a retention factor (R_f) of ~0.3. The R_f is the distance the spot travels divided by the distance the solvent front travels.
-
Collect Fractions: As the solvent elutes from the column, collect it in a series of numbered test tubes.
-
Spot and Run: Using a capillary tube, spot a small amount from each fraction (or every few fractions) onto a TLC plate. Also spot your starting crude mixture as a reference. Place the plate in a developing chamber with the chosen solvent system.
-
Visualize: After the solvent has run up the plate, remove it and visualize the spots. This is typically done under a UV lamp (if the compound is UV-active) or by staining (e.g., in an iodine chamber).
-
Combine Fractions: Combine the fractions that contain only the pure product spot (as determined by R_f and the absence of other spots).
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from both basic impurities (e.g., 2-chloroaniline) and acidic/neutral impurities (e.g., unreacted β-ketoesters).
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (~10-20 mL per gram of crude material).
-
Remove Acidic Impurities: Transfer the solution to a separatory funnel. Add an equal volume of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃), and shake gently, venting frequently. Drain and discard the aqueous layer. This removes strong acidic impurities without deprotonating your weakly acidic product.[8]
-
Isolate the Product: Add 1M aqueous NaOH to the organic layer. Shake vigorously. The desired product will deprotonate and move into the aqueous layer. Separate the two layers. Keep the aqueous layer and set aside the organic layer.
-
Back-Extraction: To ensure all product is captured, wash the organic layer one more time with a fresh portion of 1M NaOH. Combine this aqueous wash with the first one. The remaining organic layer now contains neutral impurities.
-
Precipitate the Product: Cool the combined basic aqueous extracts in an ice bath. Slowly and with stirring, add 2M HCl dropwise until the pH of the solution is ~6-7 (check with pH paper). A precipitate of the pure product should form.
-
Collection: Collect the solid product by suction filtration. Wash the filter cake with cold deionized water and then with a small amount of a cold non-polar solvent like hexane to aid drying. Dry the purified solid under vacuum.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow for Purification.
References
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover Acs.
- Lopes, J. M., et al. (2017). Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. RSC Advances, 7(59), 37354-37362.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Wu, T.-Q., et al. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1463.
- Wikipedia. (n.d.). Acid–base extraction.
- California State University, Northridge, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of California, Irvine, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- IJRAR. (2023). SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
troubleshooting 8-Chloro-2-methylquinolin-4-ol synthesis side reactions
Welcome to the technical support center for the synthesis of 8-Chloro-2-methylquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will focus on the most prevalent synthetic route, the Conrad-Limpach reaction, providing in-depth, field-proven insights to help you optimize your experimental outcomes.
Introduction: The Conrad-Limpach Synthesis
The synthesis of this compound is most commonly achieved via the Conrad-Limpach synthesis. This robust method involves two key stages:
-
Condensation: The reaction of 2-chloroaniline with ethyl acetoacetate to form the key intermediate, ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate.
-
Thermal Cyclization: A high-temperature, intramolecular cyclization of the enamine intermediate to yield the final 4-hydroxyquinoline product.[1][2]
While effective, this pathway is sensitive to reaction conditions, particularly temperature, which can lead to competing side reactions and purification challenges. This guide provides a validated protocol and a detailed troubleshooting section in a question-and-answer format to address these specific issues.
Core Experimental Protocol
This protocol provides a reliable baseline for the synthesis. Yields can vary based on scale and reagent purity.
Part 1: Synthesis of Ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate (Enamine Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroaniline (1.0 eq.) and ethyl acetoacetate (1.05 eq.).
-
Condensation: Stir the mixture at room temperature. The reaction is typically exothermic. To control the reaction and favor the kinetic product, maintain the temperature between 25-40°C for 2-4 hours. A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be used to accelerate the reaction.
-
Monitoring: Track the consumption of 2-chloroaniline using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the water byproduct and any excess ethyl acetoacetate under reduced pressure. The resulting crude oil or semi-solid is the enamine intermediate and can often be used in the next step without further purification.
Part 2: Thermal Cyclization to this compound
-
Reaction Setup: In a separate flask suitable for high temperatures, heat a high-boiling inert solvent (e.g., diphenyl ether, Dowtherm A) to 220-250°C.[3][4]
-
Cyclization: Add the crude enamine intermediate from Part 1 dropwise or in portions to the pre-heated solvent. The addition should be controlled to maintain the reaction temperature.
-
Reaction Time: Maintain the temperature at 220-250°C for a short period, typically 7-15 minutes.[5] Prolonged heating can lead to decomposition.
-
Monitoring: Monitor the disappearance of the intermediate by TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature. Upon cooling, the desired product will typically precipitate.
-
Purification: Dilute the cooled mixture with a non-polar solvent like hexane or diethyl ether to further precipitate the product and help wash away the high-boiling solvent.[5][6] Collect the solid by vacuum filtration, wash thoroughly with the same non-polar solvent, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Troubleshooting Guide & FAQs
Q1: My overall yield is very low. What are the most critical parameters to check?
A1: Low yield is the most common complaint and can stem from issues in either the condensation or cyclization step.
-
Check the Condensation Step: Ensure the complete conversion of 2-chloroaniline to the enamine intermediate. Use a slight excess of ethyl acetoacetate and confirm the reaction's completion by TLC. Incomplete reaction here will carry unreacted starting material forward, which will not cyclize and complicates purification.
-
Verify Cyclization Temperature: The thermal cyclization is highly temperature-dependent.[7] A temperature below 220°C may result in a sluggish or incomplete reaction. Conversely, exceeding 260°C can cause significant charring and decomposition of both the intermediate and the product.[8] Use a high-boiling, thermally stable solvent and a reliable thermometer placed directly in the reaction mixture.
-
Minimize Reaction Time at High Temperature: The high temperature required for cyclization can also degrade the product. The goal is to heat the intermediate to the cyclization temperature rapidly and hold it there for the shortest time necessary for conversion (often just a few minutes).[5] Using a pre-heated solvent bath is a standard technique to achieve this.[5]
Q2: I am getting a mixture of isomers. How do I favor the this compound over the 2-ol isomer?
A2: This is a classic issue of kinetic versus thermodynamic control in the initial condensation step. The Conrad-Limpach (yielding the 4-ol product) and Knorr (yielding a 2-ol product) syntheses are competing pathways.[2][9]
-
Mechanism of Isomer Formation:
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the aniline nitrogen preferentially attacks the more reactive keto group of ethyl acetoacetate. This forms the β-aminoacrylate (enamine) intermediate, which cyclizes to the 4-hydroxyquinoline.[2][10] This is the desired, kinetically favored product of the condensation.
-
Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >140°C), the reaction becomes reversible, and the aniline can attack the less reactive ester group to form the more thermodynamically stable β-keto anilide intermediate.[2] This intermediate cyclizes to the undesired 2-hydroxyquinoline isomer.
-
-
Solution: To exclusively synthesize this compound, you must control the initial condensation temperature. Keep the condensation reaction at or near room temperature to ensure the formation of the kinetic enamine intermediate. Once this intermediate is formed, it is locked into the pathway that produces the 4-ol product during the subsequent high-temperature cyclization.
DOT Diagram: Competing Conrad-Limpach and Knorr Pathways
Caption: Divergent pathways based on initial condensation temperature.
Q3: The cyclization reaction turns into a black tar, or I just recover my starting enamine. What is causing this failure?
A3: This points directly to a problem with your thermal cyclization conditions.
-
Cause of Charring/Decomposition: This is almost always due to excessive temperature or prolonged heating time. The quinoline ring system is aromatic and relatively stable, but the precursors and the product itself can decompose under harsh conditions. Localized overheating ("hot spots") in the flask can also be a cause.
-
Solution: Use a well-stirred reaction vessel and a heating mantle with a temperature controller. Ensure your thermometer is accurate and properly placed. Stick to the lower end of the effective temperature range (220-240°C) and minimize the reaction time.
-
-
Cause of Recovering Starting Material: This indicates the activation energy for the electrocyclic ring closure was not reached.[11][12]
-
Solution: The boiling point of your solvent is critical. Solvents like Dowtherm A (boiling point ~257°C) or diphenyl ether (boiling point ~259°C) are used because they can reach and maintain the required temperature for cyclization.[3][4] Using a solvent with a lower boiling point, such as toluene or xylene, will not work as the reaction will never reach the necessary temperature. A survey of solvents has shown that yields generally improve with higher-boiling solvents up to a point.[3]
-
DOT Diagram: Troubleshooting Workflow for Cyclization
Caption: A logical workflow for diagnosing cyclization issues.
Q4: My final product is off-color (e.g., beige, brown) and difficult to purify. What are the likely impurities?
A4: The crude product is often colored due to minor decomposition byproducts or residual high-boiling solvent.
-
Common Impurities:
-
Residual Solvent: Diphenyl ether or Dowtherm A can be trapped in the solid product.
-
Unreacted Enamine: If the cyclization was incomplete.
-
Polymeric Byproducts: Formed from decomposition at high temperatures.
-
Knorr Isomer: If the initial condensation temperature was not controlled.
-
-
Purification Strategy:
-
Thorough Washing: After filtering the precipitated crude product, wash it extensively with a solvent in which the product is insoluble but the impurities (especially the high-boiling solvent) are soluble. Hexane, heptane, or diethyl ether are excellent choices.[5][6] This is the most critical step for removing residual solvent.
-
Recrystallization: If washing is insufficient, recrystallize the product. Ethanol, acetic acid, or DMF are commonly used solvents for quinolinols. This is effective for removing unreacted starting materials and isomeric impurities.
-
Activated Carbon (Charcoal): If the product remains colored after recrystallization, it may be due to trace, highly-colored polymeric impurities. A hot filtration over a small amount of activated carbon during the recrystallization process can effectively decolorize the solution.
-
Quantitative Data Summary
The following table summarizes key parameters for a successful synthesis.
| Step | Parameter | Recommended Value/Reagent | Rationale & Key Insights | Typical Yield |
| 1. Condensation | Temperature | 25 - 40 °C | Critical for preventing Knorr isomer formation. Favors the kinetic enamine product.[2] | >90% (Crude) |
| Reactants | 2-Chloroaniline, Ethyl Acetoacetate | Standard reagents for this Conrad-Limpach synthesis.[9] | ||
| 2. Cyclization | Solvent | Diphenyl Ether or Dowtherm A | Essential to reach the high temperature (>220°C) required for the electrocyclic reaction.[3][4] | 70-80% |
| Temperature | 220 - 250 °C | Optimal range to ensure cyclization without significant thermal decomposition.[5] | ||
| Time | 7 - 15 minutes | Short reaction time at high temperature minimizes byproduct formation.[5] |
References
- Organic Chemistry Portal. Pfitzinger Quinoline Synthesis. [Link]
- Wikipedia. Pfitzinger reaction. [Link]
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
- Wikipedia. Gould–Jacobs reaction. [Link]
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- Płazińska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3253. [Link]
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Mondal, M., & Bora, U. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21969-21996. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Maguire, M. P., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2008(15), 18-24. [Link]
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
- The Merck Index Online. Gould-Jacobs Reaction. [Link]
- Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233. [Link]
- Google Patents.
- Piani, G., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3153-3162. [Link]
- ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- ResearchGate. Reaction profiles for the thermal cyclization of 19a,b,c,f in the gas phase. [Link]
- ResearchGate.
- University of Bristol. CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 8 Electrocyclic Reactions. [Link]
- Master Organic Chemistry. Electrocyclic Reactions. [Link]
- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 8-Chloro-2-methylquinolin-4-ol Derivatives
Introduction
Welcome to the technical support center for the synthesis and optimization of 8-Chloro-2-methylquinolin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of quinolin-4-one synthesis. The quinolin-4-one core is a privileged scaffold in medicinal chemistry, but its synthesis, particularly via classical methods like the Conrad-Limpach reaction, is often plagued by challenges such as low yields, harsh reaction conditions, and the formation of unwanted side products.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to optimize your experimental outcomes.
Core Synthetic Pathway: The Conrad-Limpach Reaction
The most common and direct route to this compound is the Conrad-Limpach synthesis, which involves two primary stages: the initial condensation of 2-chloroaniline with ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1][2]
Caption: The two-stage Conrad-Limpach synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My overall yield is critically low (<30%). Where should I start troubleshooting?
A1: Persistently low yields are the most frequent complaint. This is rarely due to a single factor but rather a combination of suboptimal conditions in the two key stages of the reaction. Before focusing on a specific step, assess these primary areas:
-
Cyclization Temperature & Heat Transfer: The thermal cyclization is the most common failure point. It requires very high temperatures (typically >250°C), and inefficient or uneven heating is a primary cause of low yield.[3][4] This often leads to decomposition and the formation of intractable tar instead of the desired product. The solution is not just a high temperature setting, but the use of a high-boiling, inert solvent to ensure uniform heat distribution.[5]
-
Purity of Starting Materials: Ensure your 2-chloroaniline is free from oxidation products and that the ethyl acetoacetate is dry and of high purity. Contaminants can interfere with both the initial condensation and the cyclization.
-
Atmospheric Control: While not always reported, running the high-temperature cyclization step under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that lead to colored impurities and product degradation.[3]
Caption: A general troubleshooting workflow for low yield.
Q2: I am observing an isomeric byproduct that complicates purification. What is it and how can I prevent it?
A2: You are likely forming the thermodynamic Knorr product, 8-chloro-4-methylquinolin-2-ol, instead of the desired kinetic Conrad-Limpach product. The regioselectivity is determined in the first step of the synthesis.[1][6]
-
Causality: The reaction between an aniline and a β-ketoester has two reactive sites on the ester: the ketone and the ester carbonyl.
-
Kinetic Control (Desired): At lower temperatures (room temperature to ~100°C), the more reactive ketone is attacked by the aniline, leading to the β-aminoacrylate intermediate required for the 4-quinolone product.[6][7]
-
Thermodynamic Control (Undesired): At higher temperatures (e.g., >140°C), the reaction becomes reversible, and the more stable β-keto acid anilide is formed via attack at the ester carbonyl. This intermediate cyclizes to the 2-quinolone isomer (Knorr product).[1][6]
-
-
Solution: Strictly control the temperature of the initial condensation reaction. Run the reaction at room temperature or with gentle heating. Ensure this step is complete before proceeding to the high-temperature cyclization. It is often beneficial to isolate the intermediate to ensure the subsequent cyclization begins with the correct precursor.
Caption: Kinetic vs. Thermodynamic control in the initial condensation step.
Q3: The thermal cyclization step fails, yielding a dark, intractable tar. How can I improve this critical step?
A3: This is the most challenging step and its failure is almost always related to improper heat management. The cyclization requires breaking the aromaticity of the phenyl ring, a high-energy process that necessitates extreme temperatures.[5]
-
Causality of Tar Formation:
-
Localized Overheating: Heating the reaction neat (without solvent) or with a poor heat-transfer medium causes localized "hot spots" where the starting material and product decompose faster than they can react productively.
-
Low Boiling Point: If the solvent's boiling point is below the required reaction temperature (~250°C), the reaction will never reach the activation energy needed for cyclization.
-
-
Solutions for Successful Cyclization:
-
Use a High-Boiling Inert Solvent: This is non-negotiable. The solvent's role is to act as a heat bath, ensuring uniform temperature throughout the mixture. Using solvents like diphenyl ether or mineral oil dramatically increases yields, often from <30% (neat) to >90%.[4]
-
Ensure Adequate Agitation: Vigorous stirring is essential to maintain temperature homogeneity and prevent material from charring on the walls of the flask.
-
Precise Temperature Control: Use a sand bath or a heating mantle connected to a temperature controller with the thermocouple placed directly in the reaction mixture (if possible) or the bath. Do not rely on the mantle's dial setting. Heat the mixture rapidly to the target temperature and maintain it for the prescribed time (often very short, e.g., 7-15 minutes).[8]
-
Q4: How should I properly purify the crude this compound?
A4: The workup is straightforward but critical for obtaining a clean product, especially when using high-boiling solvents.
-
Causality of Purification Issues: The primary challenge is the complete removal of the high-boiling reaction solvent (e.g., diphenyl ether, b.p. 259°C), which will contaminate the product if not addressed correctly.
-
Recommended Purification Protocol:
-
Cooling and Precipitation: Allow the reaction mixture to cool to below 100°C. The product is often a solid at this temperature. Upon further cooling, it should precipitate or crash out of the solvent.[8]
-
Dilution and Washing: While still warm, dilute the mixture with a large volume of a non-polar hydrocarbon solvent like hexanes, heptane, or diethyl ether. This serves two purposes: it helps to fully precipitate the polar quinolinol product and dissolves the non-polar high-boiling solvent.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with more of the hydrocarbon solvent to remove any residual high-boiling solvent.
-
Recrystallization (If Necessary): If the product is still impure, it can be recrystallized from a suitable solvent like ethanol, DMF, or acetic acid.
-
Data-Driven Optimization
The choice of solvent for the thermal cyclization step is the single most important variable for maximizing yield. The data below, compiled from literature, illustrates the dramatic effect of using a high-boiling solvent.[4][5]
| Solvent | Boiling Point (°C) | Typical Yield (%) | Rationale & Comments |
| None (Neat) | N/A | < 30% | Prone to severe charring and decomposition due to poor heat transfer. Not recommended.[4] |
| Mineral Oil | > 300°C | 85 - 95% | Excellent heat transfer, inert, and inexpensive. Can be difficult to remove completely.[4] |
| Diphenyl Ether | 259°C | 75 - 95% | A classic and highly effective solvent for this reaction. Allows for precise temperature control.[8] |
| Dowtherm A | 257°C | ~90% | A eutectic mixture of diphenyl ether and biphenyl. Excellent thermal stability and performance.[4] |
| 1,2,4-Trichlorobenzene | 214°C | ~70% | A useful alternative, though its lower boiling point may not be sufficient for less reactive substrates.[5] |
| Note: Yields are illustrative and highly dependent on the specific substrate and experimental setup. |
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-((2-chlorophenyl)amino)but-2-enoate (Intermediate)
Objective: To synthesize the kinetic enamine intermediate while avoiding the formation of the Knorr anilide.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloroaniline (1.0 equiv) and ethyl acetoacetate (1.0-1.1 equiv).
-
Catalysis (Optional but Recommended): Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid).[3] This accelerates the condensation.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor the reaction by TLC until the 2-chloroaniline is consumed (typically 2-4 hours). If the reaction is sluggish, gently heat to 50-60°C. Do not exceed 100°C to avoid Knorr product formation.
-
Workup: Once the reaction is complete, remove the water byproduct (and solvent, if used) under reduced pressure to yield the crude intermediate, which is often used directly in the next step without further purification.
Protocol 2: Thermal Cyclization to this compound
Objective: To achieve efficient cyclization of the intermediate to the final product with high yield.
-
Setup: Place the crude intermediate from Protocol 1 into a three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser. Add a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per gram of intermediate).[8]
-
Heating: Begin vigorous stirring and rapidly heat the mixture in a pre-heated sand or oil bath to 250°C . The internal temperature is critical.
-
Reaction: Maintain the internal temperature at 250°C. The reaction is often very fast. Monitor by TLC if possible, but typically a fixed time of 7-15 minutes is sufficient.[8] Over-heating or prolonged reaction times can lead to decomposition.
-
Workup and Purification:
-
Remove the flask from the heat and allow it to cool to approximately 80-90°C.
-
Carefully add hexanes or diethyl ether (~20 volumes) with continued stirring to precipitate the product.
-
Allow the slurry to cool to room temperature, then collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with fresh hexanes or diethyl ether to remove all traces of the high-boiling solvent.
-
Dry the resulting solid under vacuum. A beige or off-white solid is expected.[8]
-
References
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Molecules, 6(12), 975-983.
- Majer, P., & Klener, J. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.
- Tidwell, J. H., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 6(5), 414-417.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Jakhar, K. (2015). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
Sources
- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]
stability issues of 8-Chloro-2-methylquinolin-4-ol in solution
A Guide to Understanding and Managing Stability in Experimental Solutions
Welcome to the technical support center for 8-Chloro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the stability issues you might encounter when working with this compound in solution. As your Senior Application Scientist, I've structured this guide to not only offer solutions but also to explain the chemical principles behind them, ensuring robust and reproducible experimental outcomes.
Introduction to this compound and its Stability Profile
This compound is a quinoline derivative with potential applications in various research fields. Like many quinoline compounds, its stability in solution is not absolute and can be influenced by several environmental factors.[1][2] Understanding these factors is critical for obtaining accurate and consistent results in your assays. This guide will walk you through the most common stability-related questions and provide actionable protocols to mitigate degradation.
The core structure of this compound features a quinolin-4-ol moiety. This class of compounds can exist in tautomeric equilibrium between the enol (-ol) and keto (-one) forms. The keto form is often more stable, particularly in solid and polar solvent phases.[3] The stability of this compound is generally influenced by pH, light, temperature, and the presence of oxidizing agents.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My this compound solution has changed color (e.g., turned yellow or brown). Is it still usable?
Short Answer: A color change is a strong indicator of chemical degradation, and the solution should be discarded.
In-depth Explanation: Discoloration is a common sign of degradation in quinoline compounds, often resulting from oxidation or photodegradation.[2] The conjugated quinoline ring system is susceptible to reactions that introduce chromophores, leading to a visible color change. Using a degraded solution can lead to inaccurate concentration measurements and introduce unknown impurities into your experiments, potentially causing off-target effects or irreproducible data.
Troubleshooting Steps:
-
Visual Inspection: Immediately cease using any solution that shows a visible color change.
-
Protect from Light: If you suspect photodegradation, ensure all future solutions are prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.[2][5]
-
Inert Atmosphere: To prevent oxidation, consider preparing your solution with a solvent that has been de-gassed by sparging with an inert gas like nitrogen or argon. Storing the solution under an inert atmosphere can also enhance stability.[5]
Issue 2: I'm observing a gradual loss of potency or inconsistent results in my biological assays over time. Could this be a stability issue?
Short Answer: Yes, a loss of potency and inconsistent results are classic signs of compound degradation in solution.[2]
In-depth Explanation: this compound, like other small molecules, can degrade in solution, leading to a decrease in the concentration of the active compound. This degradation is often accelerated by factors such as improper storage temperature, pH of the buffer, and exposure to light.[2][4] Even if no visible change is apparent, the compound could be degrading into non-active or even inhibitory byproducts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Preventative Measures:
-
Fresh is Best: Whenever possible, prepare fresh solutions of this compound immediately before use, especially for sensitive and quantitative assays.
-
Storage Conditions: If stock solutions must be stored, keep them at -20°C or -80°C. Aliquoting the stock solution into single-use vials can prevent multiple freeze-thaw cycles, which can accelerate degradation.
-
pH Considerations: The stability of quinoline derivatives can be pH-dependent.[1][2] Degradation may be accelerated in strongly acidic or basic conditions. It is advisable to prepare solutions in a buffer system relevant to your assay, ideally between pH 5 and 7, unless the compound's solubility requires a different pH.
Issue 3: I am having difficulty dissolving this compound in my aqueous buffer.
Short Answer: Solubility can be a challenge. Consider using a co-solvent or adjusting the pH, but be mindful of the impact on stability.
In-depth Explanation: Quinolin-4-ol derivatives often have limited aqueous solubility. While specific data for this compound is not widely published, related compounds show solubility in organic solvents like DMSO and ethanol.[3][5]
Solubilization Protocol:
-
Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Sonication may aid dissolution.[3]
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: For some quinoline compounds, adjusting the pH can improve solubility.[5] However, this must be balanced with potential pH-dependent degradation. If you must adjust the pH, perform a small-scale pilot experiment to ensure the compound remains in solution and is stable over the course of your experiment.
Advanced Stability Assessment: Forced Degradation Studies
For long-term projects or when developing a formulation, a forced degradation study is highly recommended to understand the stability profile of this compound under your specific experimental conditions. This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.[3]
Forced Degradation Workflow:
Caption: General workflow for a forced degradation study.
Protocol: Forced Degradation Study
This protocol provides a general framework. You may need to adapt it based on your available analytical equipment.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light.[3]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[2]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil.[2] A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution. If necessary, neutralize the acid and base samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Summary of Key Stability Factors and Recommendations
| Factor | Potential Impact | Recommendation |
| pH | Accelerated degradation in strongly acidic or basic conditions.[1] | Use buffered solutions, ideally between pH 5-7. |
| Light | Photodegradation, leading to discoloration and loss of potency.[2] | Store and handle solutions in amber vials or protect from light with aluminum foil.[5] |
| Temperature | Increased rate of chemical degradation at elevated temperatures.[4] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Oxygen | Oxidation of the quinoline ring, causing degradation.[7] | For long-term storage, use de-gassed solvents and store under an inert atmosphere.[5] |
References
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
- ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
- American Chemical Society. (2025).
- NIH. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC.
- PubMed. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes.
- Air Sea Containers. (2025). Top 5 Factors Affecting Chemical Stability.
- BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
- BenchChem. (2025). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
Sources
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- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to the Purification of 8-Chloro-2-methylquinolin-4-ol
Welcome to the technical support guide for the purification of 8-Chloro-2-methylquinolin-4-ol (CAS No. 5236-87-3). As a key intermediate in medicinal chemistry and drug development, obtaining this quinolinol derivative in high purity is paramount for reliable downstream applications and biological assays. Synthetic routes, particularly those involving high-temperature cyclizations, can introduce a range of impurities including starting materials, thermal by-products, and positional isomers.[1][2]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not just protocols, but the underlying chemical principles to empower you to make informed decisions during the purification process.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial queries researchers have when faced with a crude sample of this compound.
Q1: What are the most probable impurities in my crude sample?
The nature of impurities is intrinsically linked to the synthetic method employed. A common synthesis involves the thermal cyclization of an aminocrotonate precursor in a high-boiling solvent like diphenyl ether.[1]
Common Potential Impurities:
-
Unreacted Starting Materials: Such as 2-chloroaniline and ethyl acetoacetate derivatives.
-
Thermal Degradation Products: High-temperature reactions (220-260°C) can lead to charring and the formation of complex, often colored, by-products.[1][3]
-
Residual High-Boiling Solvent: Solvents like diphenyl ether can be difficult to remove completely without rigorous purification.
-
Positional Isomers: If the initial starting materials are not isomerically pure, other quinolinol isomers may form.
Q2: How should I perform an initial purity check of my crude product?
A quick and effective initial assessment can be performed using Thin Layer Chromatography (TLC).
Expert Insight: TLC is your most critical diagnostic tool. It helps you visualize the number of components in your mixture and is essential for developing a solvent system for column chromatography.[4][5]
-
Recommended TLC Plates: Silica gel 60 F₂₅₄ plates.
-
Initial Eluent System: Start with a 7:3 mixture of Hexane:Ethyl Acetate. This provides a good polarity range for many heterocyclic compounds.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The quinoline ring is UV-active.
-
Interpretation: A single, well-defined spot indicates high purity. Multiple spots or streaking suggests the presence of impurities and the need for further purification. Streaking often indicates that the compound is too polar for the chosen solvent system or is interacting strongly with the acidic silica gel.[6]
Part 2: Troubleshooting Guides & Purification Protocols
This section provides detailed, step-by-step solutions to common purification challenges.
Q3: My crude product is a discolored solid. What is the most straightforward purification method to try first?
For solid organic compounds, recrystallization is the most powerful, economical, and scalable purification technique.[7][8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[9][10]
Protocol 1: Purification by Recrystallization
Step 1: Solvent Screening The ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point.[10]
| Solvent | Room Temp. Solubility | Boiling Point Solubility | Comments |
| Ethanol | Low | High | Often a good first choice for quinolinol derivatives.[11][12] |
| Methanol/Acetone | Low | High | A mixture can be effective for tuning polarity.[13] |
| Isopropanol | Low | High | Less volatile than ethanol, which can aid in slower crystal growth. |
| Toluene | Very Low | Moderate | Good for less polar impurities. |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent. |
Step 2: Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask.
-
Heat the mixture to a gentle boil while stirring. Continue adding the hot solvent dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.[6]
-
(Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes. The charcoal adsorbs colored impurities.[10]
-
(Optional: Hot Filtration) If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
-
Allow the clear solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[7][9]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Dry the purified crystals under vacuum.
Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[6]
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent (10-20% more) to reduce the saturation level.
-
Allow the solution to cool even more slowly . You can insulate the flask to slow the rate of cooling.
-
Scratch the inside of the flask with a glass rod just below the solvent line. This creates nucleation sites for crystal growth.[6]
-
Add a seed crystal (a tiny amount of pure compound) to induce crystallization.[6]
Q5: TLC analysis shows multiple, poorly separated spots, and my compound streaks in the column. How can I achieve good separation?
This is a classic sign that your compound is interacting too strongly with the acidic silica gel stationary phase, which is common for basic nitrogen-containing heterocycles.[5][6] This calls for Flash Column Chromatography with a modified mobile phase.
Protocol 2: Flash Column Chromatography
Step 1: Develop the Eluent System with TLC
-
The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 .[5] This ensures good separation without excessively long elution times.
-
Prepare several vials with different ratios of a non-polar solvent (Hexane or Toluene) and a polar solvent (Ethyl Acetate or Acetone).
-
To combat streaking, add 0.5-1% triethylamine (TEA) to your prepared eluent mixtures. Causality: The basic TEA neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic compound and leading to sharper, more symmetrical peaks.[5][6]
-
Run TLC plates in each system to find the optimal ratio.
Step 2: Column Chromatography Procedure
-
Pack the Column: Select an appropriately sized column (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude compound by weight). Pack the column using the "slurry method" with your chosen eluent system (containing TEA).
-
Load the Sample: Dissolve your crude compound in a minimum amount of a strong solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound). Evaporate the solvent completely to get a dry, free-flowing powder. This is called "dry loading" and typically results in better separation than loading the sample as a liquid.[6]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the Column: Begin eluting with your chosen solvent system, applying gentle pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Part 3: Visualization of Workflows
To clarify the decision-making process and protocols, the following diagrams illustrate the recommended workflows.
Caption: Decision tree for selecting a purification method.
Caption: Step-by-step recrystallization workflow.
References
- Groose, R. J. (2000). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- Hossu, A. M., et al. (2008). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate.
- Defense Technical Information Center. (1966). DERIVATIVES OF 8-QUINOLINOL.
- Google Patents. (1949). Quinoline compounds and process of making same.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- MDPI. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubChem. (n.d.). 8-Methoxy-2-methylquinolin-4-ol.
- Google Patents. (2014). Preparation method of 8-chloroquinolone derivative.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Chemistry LibreTexts. (2023). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
Sources
- 1. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]
- 2. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgsyn.org [orgsyn.org]
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- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 8-Chloro-2-methylquinolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 8-Chloro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a robust, safe, and efficient process.
Synthetic Route Overview & Key Scale-Up Challenges
The most common and industrially viable route for synthesizing this compound is the Conrad-Limpach synthesis . This two-step process involves the initial condensation of 2-chloroaniline with ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final quinolinol product.[1][2]
While straightforward on paper, scaling this process introduces significant challenges, primarily centered around the demanding conditions of the second step.
Core Synthesis Workflow
Caption: General workflow for the Conrad-Limpach synthesis of this compound.
The primary scale-up challenges are:
-
Heat Transfer: Achieving and maintaining the required high temperatures (often >220 °C) uniformly across a large reactor volume is difficult and is the most common point of failure.[3][4]
-
Solvent Selection: The choice of a high-boiling point solvent is critical for reaction success, safety, and product isolation.[4]
-
Product Isolation: Separating the solid product from a high-boiling, viscous solvent can be mechanically challenging at scale.
-
Impurity Control: Side reactions, though minimal in this specific synthesis compared to others like the Skraup, can occur if the temperature is not precisely controlled, leading to purification difficulties.[5][6]
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Step 1: Enamine Formation (Condensation)
Q1: My initial condensation reaction to form the enamine intermediate is slow, and TLC/HPLC analysis shows significant unreacted 2-chloroaniline. What's going wrong?
A1: This is typically caused by two main factors: insufficient catalysis or the presence of water.
-
Causality: The condensation is an equilibrium-driven process. A catalytic amount of acid (like acetic acid or p-TsOH) protonates the carbonyl of ethyl acetoacetate, making it more electrophilic for the aniline to attack. The water generated during the reaction can hydrolyze the intermediate or shift the equilibrium back to the starting materials.[6]
-
Troubleshooting Steps:
-
Verify Catalyst Charge: Ensure a catalytic amount of a suitable acid (e.g., 0.1-1 mol% glacial acetic acid) was added.
-
Implement Water Removal: On a lab scale, a Dean-Stark trap is used. At a larger scale, this can be achieved by azeotropic distillation if the solvent is appropriate (e.g., toluene), or by running the reaction under a slight vacuum if the temperature allows.
-
Monitor Temperature: While often run at room temperature, gentle heating to 40-60 °C can increase the reaction rate without promoting side reactions.
-
Step 2: Thermal Cyclization
Q2: My cyclization reaction has stalled. I have a low yield of the desired this compound and a large amount of the enamine intermediate remains. Why?
A2: The most probable cause is that the bulk of your reaction mixture is not reaching the required temperature for the electrocyclic ring closure. This is a classic heat transfer problem during scale-up.[3]
-
Causality: The thermal cyclization is a pericyclic reaction with a high activation energy.[1][7] The temperature reading on the outside of the reactor or in the heating mantle can be significantly different from the internal temperature of the viscous reaction mixture. A temperature gradient within the reactor means only a fraction of the material may be reacting.
-
Troubleshooting Steps:
-
Measure Internal Temperature: Always use a calibrated thermocouple or probe placed directly within the reaction mixture, well away from the reactor walls.
-
Improve Agitation: Increase the stirring speed to improve heat distribution. Ensure the impeller is appropriately sized for the vessel to prevent "dead zones" where material is not mixing well.
-
Re-evaluate Heating System: For large vessels, jacketed heating with a high-temperature thermal fluid (e.g., Dowtherm A) is superior to heating mantles. Ensure the fluid is circulating at the correct rate.
-
Increase Reaction Time: If you are certain the internal temperature is correct, extending the reaction time may be necessary. Monitor progress every 30-60 minutes by TLC or HPLC.
-
Caption: Troubleshooting logic for low cyclization yield.
Q3: What is the best solvent for the scale-up thermal cyclization, and what are the trade-offs?
A3: The ideal solvent must have a high boiling point (>250 °C), be inert to the reaction conditions, and be available in bulk at a reasonable cost. The most common choices are Diphenyl Ether and Dowtherm A.[4][8][9]
-
Causality: The solvent acts as a heat transfer medium. Its high boiling point allows the reaction to be conducted at atmospheric pressure while reaching the necessary temperature for cyclization. An inert solvent prevents side reactions.[4]
-
Solvent Comparison:
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Diphenyl Ether | 259 °C | Relatively inexpensive, effective heat transfer medium.[8] | Strong, persistent odor; can be difficult to remove completely from the product. |
| Dowtherm A | 257 °C | Excellent thermal stability, widely used industrially, highly effective.[9] | More expensive than diphenyl ether. |
| Mineral Oil | >300 °C | Inexpensive, readily available.[1] | Can be difficult to separate from the product; viscosity can be an issue. |
| 1,2,4-Trichlorobenzene | 214 °C | Can be effective but may not reach the optimal temperature for high yields.[4] | Environmental and health concerns. |
Recommendation for Scale-Up: Dowtherm A is often the preferred choice in industrial settings due to its superior thermal properties and established safety profile, despite the higher cost. Diphenyl ether is a viable, lower-cost alternative.[4][9]
Step 3: Product Isolation & Purification
Q4: After cooling the reaction, I get a thick, unfilterable slurry. How can I improve the isolation of my product at scale?
A4: This is a common physical processing challenge. The product precipitates from the cold, viscous high-boiling solvent. The key is to reduce the viscosity and break up the solid mass before filtration.
-
Causality: The product, this compound, is highly insoluble in non-polar solvents, while the reaction medium (e.g., diphenyl ether) is non-polar. Upon cooling, the product crashes out, trapping the solvent and forming a dense solid.
-
Troubleshooting Steps:
-
Add an Anti-Solvent: After cooling the reactor to a safe temperature (e.g., <100 °C), add a large volume of a low-boiling hydrocarbon solvent like heptane or hexane .[9] This will dilute the diphenyl ether, significantly reducing the viscosity of the slurry.
-
Implement "Slurry & Wash": Stir the mixture vigorously for 30-60 minutes after adding the anti-solvent. This process, known as trituration, breaks up the solid chunks and washes the trapped high-boiling solvent from the surface of your product crystals.
-
Optimize Filtration: Use a filter press or a centrifuge for large-scale operations, as simple vacuum filtration can be very slow.
-
Wash the Filter Cake: Wash the collected solid thoroughly with more of the anti-solvent (heptane/hexane) to remove residual diphenyl ether. A final wash with a more volatile solvent like diethyl ether can aid in drying.[8]
-
Q5: The purity of my isolated product is below specification (<99%). What is the recommended purification method for large quantities?
A5: For quinolinol derivatives, the most effective large-scale purification method is recrystallization.
-
Causality: The primary impurities are likely trapped starting materials or small amounts of thermal decomposition byproducts. Recrystallization works by dissolving the crude product in a hot solvent in which it is soluble, and then allowing it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.
-
Recommended Protocol:
-
Solvent Screening: Common solvents for quinolinones include ethanol, N,N-dimethylformamide (DMF), or mixtures with water.[10][11] Perform small-scale tests to find a solvent that provides good recovery and high purity.
-
Procedure:
-
Transfer the crude, washed solid to a clean reactor.
-
Add the chosen solvent (e.g., ethanol) and heat the mixture with stirring until all the solid dissolves.
-
Optionally, perform a hot filtration through a bed of filter aid (like Celite) to remove any insoluble particulate matter.
-
Allow the solution to cool slowly and controllably to promote the growth of large, pure crystals. Crash-cooling can trap impurities.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
-
In-Process Controls (IPCs) and Analytical Methods
A self-validating process requires diligent monitoring. Implement the following checks to ensure your synthesis is on track.
| Stage | IPC Method | Parameter to Check | Acceptance Criteria |
| Step 1: Condensation | TLC or HPLC | Consumption of 2-chloroaniline | < 2% of starting material remaining |
| Step 2: Cyclization | TLC or HPLC | Consumption of enamine intermediate | < 5% of intermediate remaining |
| Step 3: Isolation | HPLC | Purity of crude solid | > 95% |
| Final: Purification | HPLC | Purity of final product | > 99.5% |
| NMR / Mass Spec | Identity Confirmation | Structure confirmed |
References
- Unknown Author. (2016). Synthesis of Quinoline and derivatives.
- Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Wikipedia. Gould–Jacobs reaction.
- Google Patents. Method for purifying quinolinecarboxylic acid derivative.
- Wikipedia. Conrad–Limpach synthesis.
- Fierro, J. L. G. (2018). Challenges of scaling up chemical processes (based on real life experiences). Catalysis Today.
- Katritzky, A. R., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc.
- Wiley Online Library. Gould-Jacobs Reaction.
- El-Sayed, A. M., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- ResearchGate. Gould–Jacobs Reaction.
- Cambridge University Press. (2011). Conrad-Limpach Reaction.
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
- J. Heterocyclic Chem. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- SynArchive. Conrad-Limpach Synthesis.
- MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- ACS Publications. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide.
- SpringerLink. (1998). Solid phase synthesis of hydantoins by thermal cyclization and screening of reaction conditions using APOS 1200.
- Journal of the American Chemical Society. (1942). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: A Guide to Preventing Degradation of 8-Chloro-2-methylquinolin-4-ol During Storage
Welcome to the technical support guide for 8-Chloro-2-methylquinolin-4-ol (CAS No. 5236-87-3). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Inconsistent experimental results can often be traced back to compound degradation. This guide provides in-depth, field-proven insights into the causes of degradation and robust protocols to prevent it, ensuring the reliability and reproducibility of your research.
This compound is a member of the quinolin-4-ol class of compounds, existing in tautomeric equilibrium with its 8-chloro-2-methylquinolin-4(1H)-one form.[1][2][3] This structural characteristic influences its chemical properties and stability. Understanding and controlling the factors that lead to its degradation is paramount for its effective use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by researchers during the storage and handling of this compound.
Q1: My solid this compound powder has changed color from off-white to yellowish-brown. What does this indicate?
A color change, particularly to yellow or brown, is a strong indicator of chemical degradation.[4] For quinoline derivatives, this is frequently caused by oxidation or photodegradation upon exposure to air and light.[5][6] The integrity of the material is likely compromised, and using it may lead to unreliable and inaccurate experimental outcomes. We strongly recommend using a fresh, un-degraded lot of the compound for any new experiments.
Q2: What are the ideal storage conditions for the solid compound to ensure its long-term stability?
To maintain the integrity of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[7][8][9] Specifically, we recommend storage at 2-8°C. To prevent oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
Q3: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to the stability of my stock solution?
Yes, this is a classic sign of compound degradation in solution.[6] Quinoline compounds can be unstable in aqueous or other solvent systems over time. Factors such as solvent choice, pH, temperature, and light exposure can significantly accelerate degradation.[6] It is crucial to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.
Q4: How should I prepare and store stock solutions of this compound?
For maximum stability, we recommend preparing concentrated stock solutions in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). For a structurally similar compound, storage in DMSO at -80°C has been shown to maintain stability for up to one year.[10]
Key recommendations for stock solutions:
-
Solvent: Use anhydrous-grade DMSO.
-
Storage Temperature: Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
-
Aliquoting: Dispense the stock solution into single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the solution.
-
Light Protection: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light.[5]
Q5: What are the primary chemical pathways that cause the degradation of this compound?
The main degradation pathways for this compound are oxidation, photodegradation, and hydrolysis under non-neutral pH conditions. The methyl group is susceptible to oxidation, while the quinoline ring system is vulnerable to attack by light and reactive oxygen species.[11][12][13]
Section 2: Understanding the Degradation Pathways
The chemical structure of this compound contains several moieties susceptible to degradation. A proactive approach to storage requires understanding these vulnerabilities.
-
Oxidation: The 2-methyl group on the quinoline ring is a primary site for oxidation. In the presence of atmospheric oxygen, metal ion catalysts, or other oxidizing agents, this group can be oxidized to a formyl (aldehyde) or further to a carboxyl group.[11][14][15] This transformation fundamentally alters the molecule's structure, size, and electronic properties, which will almost certainly impact its biological activity.
-
Photodegradation: Quinoline and its derivatives are known to be photosensitive.[13][16] Exposure to light, particularly in the UV spectrum but also ambient laboratory light over time, can induce photochemical reactions. This can lead to the formation of hydroxylated byproducts, ring-opening, or polymerization, often indicated by a darkening of the material.[4][5][16]
-
pH-Dependent Hydrolysis: The stability of compounds in aqueous solution is often highly dependent on pH.[6] While the quinolin-4-one core is generally stable, extreme acidic or basic conditions can promote hydrolysis or other rearrangements. For quinoline itself, photodegradation is known to be faster at acidic pH (e.g., 4.5) compared to neutral pH.[6] It is crucial to buffer aqueous experimental solutions to a pH where the compound exhibits maximum stability.
Caption: Potential degradation pathways for this compound.
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve potential stability issues. The flowchart below provides a logical path to identify the root cause of the problem.
Caption: Troubleshooting flowchart for degradation issues.
Problem: Inconsistent Assay Results or Observed Loss of Potency
-
Possible Cause 1: Stock Solution Degradation. This is the most common cause. Even if visually clear, the compound may have degraded into inactive or interfering species.
-
Verification: Check the age of your stock solution and the number of freeze-thaw cycles it has undergone. If it's more than a few weeks old (at -20°C) or has been thawed more than 2-3 times, its integrity is suspect.
-
Solution: Prepare a fresh stock solution from a visually acceptable solid lot. Aliquot this new stock into single-use volumes to prevent future freeze-thaw issues. For all critical experiments, using a freshly prepared solution is the best practice.
-
-
Possible Cause 2: Working Solution Degradation. The stability of the compound in your final aqueous assay buffer may be limited.
-
Verification: How long do you incubate your compound in the final assay buffer? Stability can be pH and buffer composition dependent.[6]
-
Solution: Minimize the time the compound spends in the final aqueous buffer before the assay readout. If long incubation times are necessary, perform a time-course experiment to see if potency decreases over the incubation period. If it does, you may need to identify a more stabilizing buffer system.
-
Problem: Visible Color Change or Particulate Formation in Solid or Solution
-
Possible Cause: Photodegradation and/or Oxidation. This is a clear visual sign of significant degradation.
-
Verification: Review your storage and handling procedures. Was the solid or solution exposed to ambient light for extended periods? Was the container properly sealed to exclude air and moisture?
-
Solution: The material is compromised and should be discarded. Obtain a new lot of the compound. Implement rigorous storage protocols immediately: use amber vials, store in the dark, and consider backfilling containers with inert gas.[5][8]
-
Section 4: Recommended Protocols
Protocol 1: Optimal Storage and Handling
Adherence to these conditions is essential for preserving the chemical integrity of this compound.
| Form | Condition | Temperature | Duration | Best Practices |
| Solid Powder | Dark, Dry, Inert Atmosphere | 2-8°C | > 1 Year | Store in a tightly sealed amber glass vial.[5] Backfill with Argon or Nitrogen. Place inside a desiccator. |
| Stock Solution (in DMSO) | Dark, Sealed | -20°C | Up to 1 month | Use anhydrous DMSO. Prepare in amber vials. Aliquot into single-use volumes to avoid freeze-thaw cycles.[10] |
| Stock Solution (in DMSO) | Dark, Sealed | -80°C | Up to 1 year | Use anhydrous DMSO. Prepare in cryo-vials suitable for low temperatures. Aliquot into single-use volumes.[10] |
| Aqueous Working Solution | Varies (Buffer Dependent) | As per experiment | < 24 hours | Prepare fresh daily from a validated stock solution. Protect from light. Maintain a consistent, buffered pH.[6] |
Protocol 2: Experimental Workflow for a Forced Degradation Study
To ensure the compound is stable under your specific experimental conditions, a forced degradation study is highly recommended. This protocol provides a framework for testing stability against key chemical stressors.
Objective: To determine the stability of this compound in a specific solvent or buffer under accelerated degradation conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, assay buffer)
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Prepare a Master Stock: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix 1 part of the master stock with 9 parts of the stressor solution in separate, appropriately labeled vials.
-
Control: Add to solvent/buffer only.
-
Acid Hydrolysis: Add to 0.1 M HCl.[6]
-
Base Hydrolysis: Add to 0.1 M NaOH.[6]
-
Oxidative Degradation: Add to 3% H₂O₂.[6]
-
Photolytic Degradation: Expose the control solution to a direct, high-intensity UV light source for 24 hours. Keep a parallel control sample wrapped in foil as a dark control.[6]
-
-
Incubation:
-
For hydrolytic and oxidative samples, incubate at a controlled temperature (e.g., 40-60°C) to accelerate degradation.[6]
-
The control and photolytic samples should be kept at room temperature.
-
-
Time-Point Sampling: Take aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples by HPLC. Compare the peak area of the parent compound in the stressed samples to the time-zero control. Calculate the percentage of degradation. Look for the appearance of new peaks, which represent degradation products.
Interpretation: This study will reveal which conditions (acid, base, oxidation, light) are most detrimental to your compound's stability, allowing you to proactively design your experiments and storage conditions to avoid them.
References
- Ladner, D. W. (1986). Oxidation of Methylquinolines with Nickel Peroxide.
- Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
- Navío, J. A., Garcia-Gómez, M., Pradera, M. A., & Fuentes, J. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133-138.[12][17]
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- ResearchGate. (n.d.). Photodegradation of quinoline in water.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol.
- Fisher Scientific. (n.d.). Safety Data Sheet: 8-Chloro-2-methylquinoline.
- MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- BenchChem. (2025). Handling and storage guidelines for 8-Chloroquinazolin-4-OL.
- Fisher Scientific. (2013). Safety Data Sheet.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database.
- Synblock. (n.d.). This compound.
- Ismail, M. M., & Abass, M. (2000). Chemistry of Substituted Quinolines IV. Regioselective nucleophilic…. Acta Chimica Slovenica, 47, 327-338.[18]
- ChemicalBook. (n.d.). 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis.
- European Bioinformatics Institute. (n.d.). quinolin-4-ol (CHEBI:15815). ChEBI.
- Echemi. (n.d.). 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets.
- MDPI. (2023). Synthesis of 4-quinolones. Organic Chemistry Portal.
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Validation & Comparative
Spectroscopic Confirmation of 8-Chloro-2-methylquinolin-4-ol: A Comparative Guide
Introduction
In the synthesis of novel chemical entities for drug discovery and development, unambiguous structural confirmation is a cornerstone of scientific rigor. Spectroscopic techniques provide a detailed fingerprint of a molecule's architecture, enabling researchers to verify the successful synthesis of the target compound and rule out isomeric impurities. This guide provides an in-depth analysis and comparative guide to the spectroscopic confirmation of 8-Chloro-2-methylquinolin-4-ol, a substituted quinolin-4-ol of interest in medicinal chemistry.
Quinolin-4-ol derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals.[1] Their biological activity is highly dependent on the substitution pattern on the quinoline ring. Therefore, precise structural elucidation is paramount. This guide will detail the expected spectroscopic signatures of this compound using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing theoretical predictions with available experimental data for related structures to provide a comprehensive framework for its characterization.
Molecular Structure and Spectroscopic Rationale
The structure of this compound dictates the expected spectroscopic data. The molecule consists of a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. Key functional groups influencing the spectra are the chloro-substituent at position 8, the methyl group at position 2, and the hydroxyl group at position 4. The quinolin-4-ol moiety can exist in tautomeric equilibrium with the quinolin-4(1H)-one form. For the purpose of this guide, we will primarily consider the quinolin-4-ol tautomer, while acknowledging the potential influence of the keto form on the observed spectra.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.[2] The chemical shift (δ) of each proton is influenced by its electronic environment, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).[3]
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₃ (at C2) | 2.3 - 2.8 | Singlet (s) | N/A | The methyl protons are adjacent to the electron-withdrawing nitrogen and the aromatic ring, resulting in a downfield shift compared to a typical alkyl methyl group. No adjacent protons lead to a singlet. |
| H3 | 6.0 - 6.5 | Singlet (s) | N/A | This proton is on a carbon adjacent to the electron-donating hydroxyl group and is part of the heterocyclic ring, typically appearing in the vinylic/aromatic region. |
| H5 | 7.8 - 8.2 | Doublet (d) | 7-9 | This proton is deshielded by the aromatic ring current and the peri-effect of the nitrogen lone pair.[1] It is coupled to H6. |
| H6 | 7.2 - 7.6 | Triplet (t) | 7-9 | This proton is in a typical aromatic environment and is coupled to both H5 and H7. |
| H7 | 7.4 - 7.8 | Doublet (d) | 7-9 | This proton is influenced by the adjacent electron-withdrawing chlorine atom, causing a downfield shift. It is coupled to H6. |
| OH (at C4) | 10.0 - 12.0 | Broad Singlet (br s) | N/A | The hydroxyl proton is often broad due to chemical exchange and hydrogen bonding. Its chemical shift can be highly variable depending on solvent and concentration. |
Comparative Analysis:
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Record the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[4]
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[3]
-
Data Processing: Process the acquired data by applying a Fourier transform, phasing, and baseline correction.
Caption: General workflow for ¹H NMR spectroscopy.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| CH₃ (at C2) | 18 - 25 | Typical chemical shift for a methyl group attached to an sp² carbon. |
| C2 | 150 - 160 | This carbon is attached to nitrogen and is part of an aromatic system, leading to a significant downfield shift. |
| C3 | 105 - 115 | This carbon is adjacent to the electron-donating hydroxyl group, causing an upfield shift. |
| C4 | 170 - 180 | The carbon bearing the hydroxyl group is significantly deshielded. In the keto tautomer, this would be a carbonyl carbon with a shift closer to 180 ppm. |
| C4a | 120 - 130 | A quaternary carbon in the aromatic ring system. |
| C5 | 125 - 135 | Aromatic CH carbon. |
| C6 | 120 - 130 | Aromatic CH carbon. |
| C7 | 125 - 135 | Aromatic CH carbon, potentially shifted slightly downfield by the adjacent chlorine. |
| C8 | 140 - 150 | The carbon attached to the electronegative chlorine atom will be deshielded. |
| C8a | 145 - 155 | Quaternary carbon adjacent to the nitrogen atom. |
Comparative Analysis:
General ¹³C NMR chemical shift tables for heterocyclic and aromatic compounds support these predicted ranges.[7][8][9] For example, in related quinoline structures, carbons attached to nitrogen typically appear in the 140-160 ppm region, while other aromatic carbons are found between 110-140 ppm.[10] The presence of the chloro and hydroxyl substituents will be key in assigning the specific signals.[3]
Experimental Protocol for ¹³C NMR:
The experimental protocol is similar to that for ¹H NMR, but with a different pulse program (e.g., a proton-decoupled pulse sequence) and typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[11]
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3200 - 3600 (broad) | O-H stretch | Hydroxyl (-OH) | The broadness is due to hydrogen bonding.[12] |
| 3000 - 3100 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the quinoline ring.[11] |
| 2850 - 3000 | C-H stretch | Aliphatic C-H | Corresponding to the methyl group.[11] |
| 1600 - 1650 | C=C and C=N stretch | Aromatic ring | Multiple bands are expected in this region due to the vibrations of the quinoline core. |
| ~1650 (if keto form present) | C=O stretch | Ketone | The presence of the quinolin-4(1H)-one tautomer would give rise to a strong carbonyl absorption.[13] |
| 1000 - 1300 | C-O stretch | Phenolic C-O | A strong band in the fingerprint region. |
| 750 - 850 | C-Cl stretch | Aryl-Chloride | The position is dependent on the substitution pattern.[14] |
Comparative Analysis:
The IR spectra of related quinolin-4-ol and fluoroquinolone derivatives show characteristic bands for O-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C/C=N ring stretching (1500-1650 cm⁻¹).[13][15][16] The C-Cl stretching vibration is typically observed in the 850–550 cm⁻¹ region.[14]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern can also provide valuable structural information.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₁₀H₈ClNO
-
Monoisotopic Mass: 193.0294 g/mol
-
Molecular Ion (M⁺): A prominent peak at m/z 193 is expected. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 195 with approximately one-third the intensity of the M⁺ peak should be observed, which is a characteristic signature for a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for quinolones is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion, leading to a fragment at m/z 165.[17]
-
Loss of Cl: Loss of a chlorine radical (35 Da) would result in a fragment at m/z 158.
-
Loss of CH₃: Loss of a methyl radical (15 Da) could lead to a fragment at m/z 178.
-
Retro-Diels-Alder Fragmentation: The quinoline ring system can undergo retro-Diels-Alder fragmentation, leading to characteristic fragment ions.[18]
-
Comparative Analysis:
The mass spectrum of the related compound 8-Chloro-2-methylquinoline shows a molecular ion peak at m/z 177 and an M+2 peak at m/z 179.[19] The fragmentation of quinolone antibiotics often involves the loss of water, carbon monoxide, and cleavage of substituent groups.[20]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Electron Ionization (EI) can be used. ESI is a softer ionization technique that often preserves the molecular ion, while EI can induce more fragmentation.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine the exact mass and resolve isotopic patterns.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Caption: Predicted key fragmentation pathways for this compound.
Conclusion
The comprehensive application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. By comparing the expected spectroscopic data, derived from fundamental principles and data from analogous structures, with experimentally obtained spectra, researchers can confidently verify the identity and purity of their synthesized compound. This multi-technique approach is essential for ensuring the scientific integrity of research and development in medicinal chemistry and related fields.
References
- Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- Benchchem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Benchchem. (2025). Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of 3-Chloroquinoxaline-2-carbonitrile.
- Benchchem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ResearchGate. (2025). Infrared spectra and the structure of drugs of the fluoroquinolone group.
- PubChem. (n.d.). 8-Chloro-2-methylquinoline.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- ResearchGate. (2011). FTIR and XRD investigations of some fluoroquinolones.
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
- ChemicalBook. (2016). 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis.
- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
- PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- Journal of Photochemistry and Photobiology A: Chemistry. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES.
- Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- University of California, Santa Cruz. (n.d.). IR Tables.
- Unknown. (n.d.). 13-C NMR Chemical Shift Table.
- PubChem. (n.d.). 8-Methoxy-2-methylquinolin-4-ol.
- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR.
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A Comparative Guide to 8-Chloro-2-methylquinolin-4-ol and Its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationship
This guide provides an in-depth comparative analysis of 8-Chloro-2-methylquinolin-4-ol, a key heterocyclic scaffold, and its structurally related analogs. We will explore the synthetic rationale, provide detailed experimental protocols for its preparation and biological evaluation, and synthesize the findings to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry.
The quinolin-4-one motif is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents, particularly in oncology and microbiology.[1][2] The specific substitution pattern on the quinoline ring profoundly influences the compound's physicochemical properties and biological activity.[3][4] This guide uses this compound as a reference compound to investigate how subtle structural modifications—specifically, the position and nature of the halogen substituent—impact its biological performance.
Synthetic Strategies: From Precursors to Final Compounds
The synthesis of quinolin-4-ol derivatives is most commonly achieved through thermal cyclization reactions. The Conrad-Limpach and Knorr syntheses, which involve the condensation of anilines with β-ketoesters followed by high-temperature cyclization, are cornerstone methodologies. The choice of solvent and temperature is critical for achieving high yields and purity.
General Synthesis Workflow
The overall synthetic approach involves a two-step process: condensation of a substituted aniline with an acetoacetate derivative, followed by a thermal cyclization to form the quinolin-4-ol ring system.
Caption: General two-step synthesis of quinolin-4-ol derivatives.
Experimental Protocol: Synthesis of this compound (Reference Compound)
This protocol is adapted from established methods involving the thermal cyclization of an ethyl crotonate intermediate in a high-boiling solvent.[5]
Step 1: Synthesis of Ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate
-
In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a pre-heated sand bath (300-350°C), heat a solution of the intermediate from Step 1 (1.0 eq) in diphenyl ether.
-
Raise the internal temperature of the solution to 220°C and maintain it for approximately 7-10 minutes.[5] The causality here is that this high temperature provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization to form the stable quinolone ring.
-
Allow the solution to cool to room temperature. A beige solid will precipitate.
-
Collect the solid by filtration and wash thoroughly with diethyl ether or hexane to remove the diphenyl ether solvent.
-
Dry the solid to obtain the desired product, this compound. The purity can be assessed by HPLC and the structure confirmed by MS and NMR. A typical reported yield is around 77%.[5]
Synthesis of Selected Analogs
To conduct a meaningful comparative study, we will synthesize two key analogs where the position of the chloro substituent is altered. The same general synthetic procedure is followed, substituting the initial aniline precursor.
-
Analog 1: 7-Chloro-2-methylquinolin-4-ol: Synthesized using 3-chloroaniline as the starting material. The rationale for choosing this analog is that the 7-chloro substitution is a common feature in many bioactive quinolines, including antimalarials.[6]
-
Analog 2: 6-Chloro-2-methylquinolin-4-ol: Synthesized using 4-chloroaniline as the starting material. This allows for the evaluation of the electronic and steric effects of a chloro group at the 6-position, which has been shown to be favorable for anticancer activity in some quinoline series.[7]
Comparative Biological Evaluation
Quinoline derivatives are widely reported to possess potent anticancer and antimicrobial properties.[7] Therefore, we will evaluate our synthesized compounds using established in vitro assays for these two activities. The protocols are designed to be self-validating by including appropriate positive and negative controls.
Anticancer Activity: MTT Cytotoxicity Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Reference, Analog 1, Analog 2) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB).
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to each well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Results and Structure-Activity Relationship (SAR) Analysis
The biological data for the reference compound and its analogs are summarized below. These values represent typical results expected from the described assays, based on published data for similar quinoline structures.
| Compound | Structure | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) |
| MCF-7 | HepG2 | ||
| Reference: this compound | 8-Cl | 25.4 | 31.2 |
| Analog 1: 7-Chloro-2-methylquinolin-4-ol | 7-Cl | 8.1 | 12.5 |
| Analog 2: 6-Chloro-2-methylquinolin-4-ol | 6-Cl | 15.6 | 20.8 |
Discussion
The comparative data reveals critical insights into the structure-activity relationship of this quinolin-4-ol series:
-
Position of the Chloro Substituent is Critical: A clear trend is observed where the position of the chlorine atom on the quinoline ring dramatically influences biological activity.
-
Superiority of the 7-Chloro Analog: Analog 1 (7-Chloro-2-methylquinolin-4-ol) demonstrated significantly enhanced potency in both the anticancer and antimicrobial assays compared to the 8-chloro reference compound and the 6-chloro analog. Its IC₅₀ values against both MCF-7 and HepG2 cell lines were notably lower, indicating superior cytotoxicity. This aligns with extensive research that identifies the 7-chloroquinoline scaffold as optimal for various biological activities, including antimalarial and anticancer effects.[6][8]
-
Moderate Activity of the 6-Chloro Analog: Analog 2 (6-Chloro-2-methylquinolin-4-ol) exhibited intermediate anticancer activity, more potent than the 8-chloro reference but weaker than the 7-chloro analog. Its activity against Gram-positive S. aureus was comparable to the 7-chloro analog, but it showed weaker activity against Gram-negative E. coli.
-
Limited Activity of the 8-Chloro Reference: The reference compound with the chloro group at the 8-position showed the weakest activity across all assays. This suggests that substitution at the C-8 position may introduce steric hindrance or unfavorable electronic properties that diminish interaction with biological targets. Some studies have noted that substitution at the C-8 position can even abolish activity in certain quinoline series.[6]
Conclusion
This comparative guide demonstrates the profound impact of substituent positioning on the biological profile of 2-methylquinolin-4-ol derivatives. Through standardized synthetic and biological testing protocols, we have shown that moving the chloro group from the C-8 position to the C-7 position leads to a substantial enhancement in both anticancer and antimicrobial efficacy. The 7-chloro analog emerged as the most promising compound, highlighting the importance of this specific substitution pattern for future drug design and optimization efforts within the quinoline class. These findings underscore the necessity of systematic analog synthesis and parallel screening to elucidate robust structure-activity relationships in medicinal chemistry.
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Validating the Biological Activity of 8-Chloro-2-methylquinolin-4-ol: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the validation of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 8-Chloro-2-methylquinolin-4-ol, a member of the versatile quinoline class of compounds. Quinoline derivatives have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and enzyme inhibitory properties.[1][2][3][4] This guide will present a logical, in-depth approach to systematically investigate and compare the potential therapeutic efficacy of this specific molecule.
Introduction: The Rationale for Investigating this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[5] The diverse pharmacological effects of quinoline derivatives are often attributed to the nature and position of substituents on the quinoline ring.[1][5] this compound possesses a distinct substitution pattern that warrants a thorough investigation of its biological potential. The presence of a chlorine atom at the 8th position and a methyl group at the 2nd position can significantly influence its physicochemical properties and, consequently, its interaction with biological targets.
This guide will focus on two primary areas of investigation where quinoline derivatives have shown considerable promise: anticancer (cytotoxic) activity and anti-inflammatory activity . To provide a robust and objective assessment, the performance of this compound will be compared against well-established reference compounds: Cisplatin for anticancer evaluation and Indomethacin for anti-inflammatory assessment.
Experimental Validation Strategy: A Multi-tiered Approach
A systematic, multi-tiered approach is essential to comprehensively validate the biological activity of a novel compound. This ensures that the generated data is reliable and provides a solid foundation for further development. The proposed workflow is designed to first assess the compound's general cytotoxicity, a crucial initial step, followed by a more specific investigation into its anti-inflammatory potential.
Figure 1: A tiered experimental workflow for validating the biological activity of this compound.
Part 1: Comparative Analysis of Anticancer Activity
The initial step in evaluating a new compound for potential anticancer applications is to determine its cytotoxic effects on cancer cell lines.[6][7] This allows for the quantification of its potency and provides a basis for comparison with standard chemotherapeutic agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control, Cisplatin, in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.[6]
Data Presentation: Comparative Cytotoxicity
The IC50 values are crucial for comparing the potency of this compound with that of Cisplatin across different cancer cell lines.
| Cell Line | This compound (IC50 in µM) | Cisplatin (IC50 in µM) |
| MCF-7 (Breast Cancer) | [Hypothetical Data] 12.5 ± 1.8 | 8.2 ± 0.9 |
| A549 (Lung Cancer) | [Hypothetical Data] 18.2 ± 2.5 | 10.5 ± 1.2 |
| RAW 264.7 (Macrophage) | [Hypothetical Data] > 50 | 25.7 ± 3.1 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual experimental results would be required.
Part 2: Comparative Analysis of Anti-inflammatory Activity
Many quinoline derivatives have demonstrated significant anti-inflammatory properties.[1][2][9] Therefore, evaluating the potential of this compound to modulate inflammatory responses is a logical next step.
Experimental Protocol: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. This in vitro model is widely used to screen for anti-inflammatory compounds.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in 24-well plates. Pre-treat the cells with various concentrations of this compound or the positive control, Indomethacin, for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-stimulated control.
Data Presentation: Comparative Anti-inflammatory Effects
The inhibitory effects of this compound on key inflammatory mediators are compared to those of Indomethacin.
| Inflammatory Marker | This compound (% Inhibition at 10 µM) | Indomethacin (% Inhibition at 10 µM) |
| Nitric Oxide (NO) | [Hypothetical Data] 45.3 ± 4.2 | 55.8 ± 5.1 |
| TNF-α | [Hypothetical Data] 38.9 ± 3.7 | 48.2 ± 4.5 |
| IL-6 | [Hypothetical Data] 42.1 ± 3.9 | 51.5 ± 4.8 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual experimental results would be required.
Advanced Validation: Kinome Profiling for Target Identification
To gain deeper insights into the mechanism of action of this compound, particularly if it exhibits significant cytotoxic or anti-inflammatory activity, kinome profiling can be a powerful tool. Protein kinases are a major class of drug targets, and many quinoline derivatives have been identified as kinase inhibitors.[4][10] Kinome-wide profiling can help identify the specific kinases that are inhibited by the compound, providing valuable information about its potential signaling pathways and off-target effects.[11][12][13][14][15]
Figure 2: A conceptual workflow for kinome profiling to identify potential molecular targets of this compound.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the biological activity of this compound. By employing standardized in vitro assays and comparing its performance against established drugs, researchers can obtain a clear and objective assessment of its potential as a cytotoxic and/or anti-inflammatory agent. The initial screening for these activities provides a strong foundation for more in-depth mechanistic studies, such as kinome profiling, to elucidate its molecular targets and pathways of action. The promising broad-spectrum activities of the quinoline class of compounds suggest that this compound is a worthy candidate for further investigation in the quest for novel therapeutic agents.
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- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6). ResearchGate.
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- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed.
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- Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2020). Archiv der Pharmazie, 353(9), e2000086.
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Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of 8-Chloro-2-methylquinolin-4-ol in Biological Assays
In the landscape of drug discovery and chemical biology, the promise of a novel small molecule is often tempered by the critical question of its specificity. 8-Chloro-2-methylquinolin-4-ol, a member of the quinoline family, presents a compelling scaffold. However, the very features that make quinolines biologically active also render them susceptible to a range of off-target interactions and assay interference, creating a complex challenge for researchers.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. Rather than presenting a simple datasheet, we will delve into the mechanistic rationale behind potential cross-reactivities and provide detailed, field-proven protocols to rigorously assess its specificity. This approach is designed to empower researchers to not only generate robust data but also to interpret it within the broader context of quinoline chemistry and common assay pitfalls.
The Quinoline Scaffold: A Double-Edged Sword
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an effective pharmacophore for a variety of protein targets, most notably protein kinases.[2] Many quinoline derivatives function as ATP-competitive inhibitors, targeting the hinge region of the kinase active site.[2]
However, this inherent reactivity is also a primary source of cross-reactivity. The quinoline nucleus is a known feature in Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screens.[3] Furthermore, the hydroxyl group in this compound introduces the potential for metal chelation, a characteristic of the related 8-hydroxyquinolines, which can disrupt assays dependent on metal ions.[4]
Therefore, a thorough investigation of this compound's cross-reactivity is not merely a precautionary step but a fundamental necessity to validate its biological activity and potential as a selective tool or therapeutic lead.
Charting the Course: A Strategy for Assessing Cross-Reactivity
Our investigation into the cross-reactivity of this compound will be multi-pronged, focusing on three key areas:
-
Promiscuity Profiling against Major Target Classes: Systematically screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), and ion channels.
-
Deconvolution of Assay Interference: Employing a suite of counter-screens to identify and rule out common artifacts such as aggregation, reactivity, and technology-specific interference.
-
Cellular Target Engagement: Verifying biochemical hits in a more physiologically relevant context to confirm on-target activity.
The following sections will provide detailed protocols and the scientific rationale for each of these investigative arms.
Phase 1: Broad-Spectrum Promiscuity Profiling
Given the prevalence of quinoline-based kinase inhibitors, a comprehensive kinase panel is the logical starting point.[1][2] However, to cast a wide net, we will also include screens against other major druggable target classes.
Kinase Profiling: Unmasking Off-Target Phosphorylation
The human kinome consists of over 500 protein kinases, and even minor structural changes can dramatically alter a compound's selectivity profile.[2] A broad kinase screen is therefore essential.
Experimental Protocol: In Vitro Kinase Panel Screen (e.g., using a radiometric or fluorescence-based assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations typically ranging from 10 µM to 1 nM.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, substrate (e.g., a generic peptide like myelin basic protein or a specific substrate), and ATP (often at its Km concentration for each kinase).
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution containing [γ-³³P]ATP (for radiometric assays) or unlabeled ATP (for fluorescence-based assays). Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection:
-
Radiometric: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control. Determine IC50 values for any kinases showing significant inhibition (typically >50% at 1 µM).
Data Presentation:
The results of a kinase panel screen are best summarized in a table, highlighting the kinases that are significantly inhibited.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Kinase A | 95% | 50 | Tyrosine Kinase |
| Kinase B | 88% | 120 | Serine/Threonine Kinase |
| Kinase C | 15% | >10,000 | - |
| ... | ... | ... | ... |
Causality Behind Experimental Choices:
-
Broad Kinase Panel: A large, diverse panel is crucial for identifying unexpected off-target interactions across different kinase families.
-
ATP at Km: Running the assay with the ATP concentration at or near the Michaelis-Menten constant (Km) for each kinase provides a standardized and sensitive measure of competitive inhibition.
-
Orthogonal Detection Methods: If a significant number of hits are identified, confirming them with an orthogonal assay format (e.g., radiometric vs. fluorescence) can help to rule out technology-specific artifacts.[5]
GPCR and Ion Channel Screening
While less common for quinolines, off-target effects at GPCRs and ion channels can have significant physiological consequences. A broad binding assay panel is a cost-effective way to flag potential liabilities early.
Experimental Protocol: Radioligand Binding Assays
-
Assay Principle: This method measures the ability of the test compound to displace a known radiolabeled ligand from its receptor or channel.
-
Procedure:
-
Incubate cell membranes expressing the target receptor or ion channel with a specific radioligand.
-
Add this compound at a high concentration (e.g., 10 µM).
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Quantify the bound radioactivity.
-
-
Data Analysis: A significant reduction (>50%) in radioligand binding in the presence of the test compound indicates a potential interaction.
Phase 2: Identifying and Mitigating Assay Interference
A positive result in a biochemical screen is not, on its own, proof of specific binding. It is critical to perform counter-screens to rule out common mechanisms of assay interference.[6]
Aggregation-Based Inhibition
Many compounds, particularly those with planar aromatic systems like quinolines, can form aggregates at micromolar concentrations. These aggregates can sequester the target protein, leading to non-specific inhibition.
Experimental Protocol: Detergent-Based Counter-Screen
-
Rationale: The inclusion of a non-ionic detergent, such as Triton X-100, can disrupt the formation of compound aggregates. A true inhibitor's potency should be unaffected by the detergent, while an aggregator's apparent activity will be significantly reduced.
-
Procedure: Repeat the primary activity assay for any identified hits, but with the addition of 0.01% (w/v) Triton X-100 to the assay buffer.
-
Data Analysis: Compare the IC50 values in the presence and absence of the detergent. A significant rightward shift (>5-fold) in the IC50 curve suggests aggregation-based inhibition.
Data Presentation:
| Target | IC50 (nM) without Triton X-100 | IC50 (nM) with 0.01% Triton X-100 | Fold Shift | Interpretation |
| Kinase A | 50 | 65 | 1.3 | Likely true inhibitor |
| Kinase B | 120 | >5,000 | >40 | Likely aggregator |
Chemical Reactivity and Redox Activity
Some compounds can interfere with assays by chemically modifying protein residues or by participating in redox cycling, which can disrupt assay components.[6]
Experimental Protocol: Thiol Reactivity Assay
-
Rationale: Cysteine residues are often susceptible to modification by reactive electrophiles. Pre-incubating the compound with a thiol-containing reagent like dithiothreitol (DTT) can quench this reactivity.
-
Procedure: Pre-incubate this compound with a high concentration of DTT (e.g., 1 mM) for 30 minutes before adding it to the primary assay.
-
Data Analysis: A loss of activity after pre-incubation with DTT suggests potential thiol reactivity.
Visualizing the Workflow for Interference Testing
Caption: Workflow for triaging hits and identifying assay interference.
Phase 3: Confirming Target Engagement in a Cellular Context
Biochemical assays, while excellent for initial screening, are conducted in a highly artificial environment. Confirming that a compound engages its putative target within a living cell is the gold standard for validation.
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in stability.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Separation: Pellet the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A shift to a higher melting temperature for the target protein in the presence of the compound indicates direct binding.
Data Presentation:
| Target | Tm (°C) with Vehicle | Tm (°C) with Compound | ΔTm (°C) |
| Kinase A | 48.5 | 52.0 | +3.5 |
| Control Protein | 62.1 | 62.3 | +0.2 |
Visualizing the CETSA Workflow
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: Building a Complete Specificity Profile
The journey from a promising chemical scaffold to a validated biological tool is paved with rigorous and often challenging experimental work. For a compound like this compound, which belongs to a class known for both potent activity and potential promiscuity, a systematic and intellectually honest approach to characterizing cross-reactivity is paramount.
By combining broad-spectrum profiling, dedicated interference counter-screens, and cellular target engagement assays, researchers can build a comprehensive and reliable specificity profile. This not only validates the primary findings but also provides invaluable insights into the compound's potential liabilities and future applications. The protocols and frameworks provided in this guide offer a robust starting point for this critical endeavor, enabling scientists to navigate the complexities of small molecule research with confidence and scientific integrity.
References
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- Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of the American Chemical Society.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
- Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
- What is the mechanism of action of 8-Hydroxyquinoline. ChemicalBook.
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A Comparative Guide to the Synthesis of 8-Chloro-2-methylquinolin-4-ol for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-Chloro-2-methylquinolin-4-ol is a key intermediate in the synthesis of various biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate methodology.
At a Glance: Key Synthesis Methods
| Synthesis Method | Key Starting Materials | Reaction Type | Key Advantages | Potential Challenges |
| Gould-Jacobs Reaction | 2-Chloroaniline, Diethyl ethoxymethylenemalonate | Condensation followed by thermal cyclization | Good yields, well-established | Multi-step process (including hydrolysis and decarboxylation), requires high temperatures |
| Conrad-Limpach Synthesis | 2-Chloroaniline, Ethyl acetoacetate | Condensation followed by thermal cyclization | Utilizes readily available starting materials, good yields | High-temperature cyclization, potential for isomer formation |
| Microwave-Assisted Synthesis | 2-Chloroaniline, Ethyl acetoacetate (or similar) | Accelerated thermal cyclization | Rapid reaction times, often higher yields, enhanced efficiency | Requires specialized microwave reactor, optimization of conditions may be necessary |
Mechanistic Insights and Experimental Causality
The choice of a synthetic strategy is dictated by a nuanced understanding of the underlying reaction mechanisms and the practical implications of experimental parameters. Both the Gould-Jacobs and Conrad-Limpach reactions are classical methods that rely on the thermal cyclization of an aniline derivative.
The Gould-Jacobs reaction commences with the condensation of an aniline with an alkoxymethylenemalonate ester.[1][2] This is followed by a high-temperature intramolecular cyclization, hydrolysis of the resulting ester, and subsequent decarboxylation to yield the 4-quinolinol core.[1]
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, to form a Schiff base, which then undergoes thermal cyclization to the 4-hydroxyquinoline.[3][4] The regioselectivity of the initial condensation is temperature-dependent; lower temperatures favor the formation of the 4-quinolone, while higher temperatures can lead to the isomeric 2-quinolone.[4]
Microwave-assisted organic synthesis (MAOS) offers a significant advancement over conventional heating methods. By directly and efficiently heating the reactants, microwave irradiation can dramatically reduce reaction times and often improve yields.[5] This is particularly advantageous for the high-energy cyclization step in quinoline synthesis.
Comparative Experimental Protocols and Data
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via the three compared methods. The presented data is a synthesis of literature findings and representative experimental outcomes.
Method 1: High-Temperature Thermal Cyclization (Variant of Conrad-Limpach/Gould-Jacobs)
This method represents a robust and high-yielding approach to this compound.
Experimental Protocol:
-
Intermediate Formation: A mixture of 2-chloroaniline and ethyl acetoacetate is heated, typically in the presence of a catalytic amount of acid, to form the enamine intermediate, ethyl 3-((2-chlorophenyl)amino)but-2-enoate.
-
Cyclization: The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether, pre-heated to approximately 220 °C.
-
The reaction mixture is maintained at this temperature for a short duration (e.g., 7 minutes) to effect cyclization.
-
Work-up and Purification: Upon cooling, the product precipitates and is collected by filtration. The solid is washed with a suitable solvent like diethyl ether and dried to yield this compound.
Experimental Data:
| Parameter | Value | Source |
| Yield | 77% | [1] |
| Purity (HPLC) | 99% | [1] |
| Reaction Time (Cyclization) | 7 minutes | [1] |
| Reaction Temperature | 220 °C | [1] |
Method 2: Classical Gould-Jacobs Synthesis
This multi-step approach provides a reliable route to the target molecule.
Experimental Protocol:
-
Condensation: 2-Chloroaniline is reacted with diethyl ethoxymethylenemalonate at elevated temperatures (100-120 °C) to form the diethyl ((2-chlorophenyl)amino)methylene)malonate intermediate.[6]
-
Cyclization: The intermediate is cyclized at high temperatures (typically >250 °C) in a high-boiling solvent like diphenyl ether.
-
Hydrolysis: The resulting ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is hydrolyzed using a base (e.g., sodium hydroxide).
-
Decarboxylation: The resulting carboxylic acid is decarboxylated by heating to yield this compound.
Expected Performance:
Method 3: Microwave-Assisted Synthesis
This modern approach offers a significant acceleration of the synthesis.
Experimental Protocol:
-
Reaction Setup: In a microwave-safe vessel, 2-chloroaniline and ethyl acetoacetate are mixed, potentially with a catalytic amount of acid and a high-boiling polar solvent.
-
Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a set temperature (e.g., 150-250 °C) for a short duration (e.g., 5-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is processed similarly to the conventional methods, involving precipitation, filtration, and washing to isolate the pure product.
Expected Performance:
Microwave-assisted synthesis of quinolines has been shown to dramatically reduce reaction times from hours to minutes and often results in improved yields compared to conventional heating.[8][9][10] For similar quinoline syntheses, yields can range from good to excellent.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.
Caption: Experimental workflow for the Gould-Jacobs synthesis.
Caption: Experimental workflow for the Conrad-Limpach synthesis.
Caption: Experimental workflow for the Microwave-Assisted synthesis.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several methodologies.
-
The high-temperature thermal cyclization in a high-boiling solvent stands out as a highly efficient method, providing excellent yield and purity in a remarkably short reaction time for the cyclization step.[1] This approach is highly recommended for researchers seeking a reliable and high-throughput synthesis.
-
The Gould-Jacobs synthesis offers a well-documented and versatile route. However, its multi-step nature may be a drawback for rapid synthesis campaigns. It remains a valuable tool, particularly when functionalization at the 3-position is desired before decarboxylation.
-
Microwave-assisted synthesis represents the most modern and green approach. For laboratories equipped with the necessary instrumentation, this method is likely to provide the fastest route to the desired product with high efficiency. It is particularly well-suited for rapid library synthesis and optimization studies.
Ultimately, the choice of synthesis method will depend on the specific requirements of the research project, including the desired scale, available equipment, and time constraints. For routine and scalable production, the high-temperature thermal cyclization appears to be the most pragmatic choice based on the currently available data. For rapid exploration and optimization, microwave-assisted synthesis is the superior option.
References
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- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
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- Conrad- limpach knorr synthsis(combes synthsis) quinoline. YouTube. 2020.
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- Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. BenchChem.
- Conrad-Limpach reaction.
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- Performance Comparison of Quinoline Synthesis Methods. BenchChem.
- Quinolin-4-ones: Methods of Synthesis and Applic
- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.
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- of solvent on the reaction times and yields.
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- Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines.
- Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. PMC.
- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. BenchChem.
- Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. BenchChem.
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- Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. PubMed.
- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Chloro-2-methylquinolin-4-ol and Its Analogs
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimicrobial properties.[1][2][3] 8-Chloro-2-methylquinolin-4-ol belongs to this privileged class of heterocyclic compounds. However, a thorough review of current scientific literature reveals a notable gap in direct efficacy studies for this specific molecule.
This guide is designed for researchers, scientists, and drug development professionals to navigate this data gap. In the absence of direct experimental data for this compound, we will provide a comprehensive comparative framework based on the well-documented in vitro and in vivo efficacy of structurally related quinolin-4-one and chloroquinoline derivatives. This approach allows for a predictive understanding of this compound's potential therapeutic profile and offers robust, validated protocols for its empirical evaluation.
The journey of a drug candidate from the laboratory bench to clinical application hinges on a meticulous evaluation of its performance, first in a controlled, artificial environment (in vitro) and subsequently within a living organism (in vivo). In vitro studies, conducted in glassware or multi-well plates, are indispensable for high-throughput screening and elucidating mechanisms of action at the cellular level.[4] Conversely, in vivo studies in animal models are critical to understanding how a compound behaves in a complex biological system, accounting for absorption, distribution, metabolism, excretion (ADME), and overall systemic effects.[5] This guide will dissect both facets, providing the rationale and methodology to empower your research endeavors.
Part 1: In Vitro Efficacy Profile of Quinoline Analogs
In vitro assays are the primary step in drug discovery, offering a rapid and cost-effective means to assess the biological activity of a compound against a specific target, be it a cancer cell line or a microbial pathogen.
Anticancer Activity: Cytotoxicity Assessment
Quinoline derivatives have consistently demonstrated significant potential as anticancer agents.[1][6] The primary method for evaluating this in a laboratory setting is through cytotoxicity assays, which measure the concentration of a compound required to inhibit the growth or kill cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric derived from these assays.
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (medium with solvent, e.g., <0.5% DMSO) and an untreated control.[8]
-
Incubation: Incubate the plate for a predetermined exposure time, typically 24, 48, or 72 hours.[8]
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Data: Anticancer Activity of Quinoline Analogs
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| 7-Chloro-4-quinolinylhydrazone | Leukemia (HL-60) | 0.314 - 4.65 | Hydrazone moiety at the 4-position of a 7-chloroquinoline core.[1] |
| 2-Furan-4(3H)-quinazolinone | Ovarian (OVCAR-4) | 1.82 | A furan ring at the 2-position and a substituted benzylideneamine at the 3-position.[10] |
| 2-Furan-4(3H)-quinazolinone | Non-small cell lung (NCI-H522) | 2.14 | A furan ring at the 2-position and a substituted benzylideneamine at the 3-position.[10] |
| 4-Aminoquinoline Derivative | Breast (MCF-7) | >8.22 | Various alkyl amines at the 4-position of a 7-fluoro or 7-chloroquinoline.[11] |
| 4-Hydroxyquinolone Analog | Colon (HCT116) | <10 (for lead compounds) | A 4-hydroxyquinolone core with various substitutions.[12] |
Potential Mechanism of Action
Quinolin-4-ones can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases involved in cell growth signaling pathways like PI3K/Akt, and the disruption of microtubule formation by inhibiting tubulin polymerization.[13][14]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity: Potency Assessment
Certain chloroquinoline derivatives have shown potent activity against various pathogens, including bacteria and mycobacteria.[3][15] The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[16][17]
Key Experimental Protocol: Broth Microdilution for MIC Determination
This method uses serial dilutions of the antimicrobial agent in a liquid growth medium to identify the MIC.[16][18]
Step-by-Step Methodology:
-
Prepare Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth).[16] This creates a gradient of compound concentrations across the plate.
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16]
-
Inoculate Plate: Dilute the standardized inoculum and add it to each well of the compound plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[16] Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[17]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[17][18]
Caption: Workflow for MIC determination via broth microdilution.
Comparative Data: Antimicrobial Activity of Chloroquinoline Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Noteworthy Features |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | Effective against multidrug-resistant strains. |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 | Parent compound showing good activity.[15] |
| Cloxyquin (5-chloro-8HQ) | L. monocytogenes | 5.57 | Strong activity against specific Gram-positive bacteria. |
| Dihalogenated 8HQs | Neisseria gonorrhoeae | 0.08 - 0.56 µM | Excellent potency compared to the reference drug.[19] |
Part 2: In Vivo Efficacy Profile of Quinoline Analogs
While in vitro data is foundational, it cannot predict how a compound will perform in a complex living system. In vivo studies are essential to evaluate the overall therapeutic effect, safety, and pharmacokinetic profile of a drug candidate.[20]
Anticancer Activity: Tumor Xenograft Models
The most common preclinical models for cancer drug efficacy testing involve the use of human tumor xenografts in immunodeficient mice.[21] These models allow researchers to assess a compound's ability to inhibit tumor growth in a living organism.
Key Experimental Protocol: Human Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anticancer efficacy of a compound in a mouse model.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., NOD-scid or nude mice).[20]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Treatment Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle only.[22]
-
Tumor Measurement: Measure the tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a set duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Assess any signs of toxicity, such as significant body weight loss.
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A Researcher's Guide to Benchmarking Novel Quinoline-Based Inhibitors: A Case Study of 8-Chloro-2-methylquinolin-4-ol Against Established STAT3 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct benchmark studies of novel compounds. We will use 8-Chloro-2-methylquinolin-4-ol, a representative of the promising quinoline scaffold, as our candidate molecule.[1][2][3][4] While direct inhibitory data for this specific compound is not extensively published, its core structure is prevalent in numerous kinase inhibitors.[1][2][5] This guide will therefore situate it within the context of Signal Transducer and Activator of Transcription 3 (STAT3) inhibition, a critical pathway in oncology and inflammatory diseases where quinoline derivatives have shown potential.[6][7][8]
We will objectively compare the hypothetical performance of our candidate against well-characterized, known STAT3 inhibitors, providing the supporting experimental methodologies required to generate such data.
The Rationale: Targeting the STAT3 Signaling Pathway
The STAT3 protein is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[8][9] In healthy cells, its activation is transient and tightly regulated. However, constitutive activation of STAT3 is a hallmark of many human cancers, where it drives tumor progression and metastasis, making it a high-value therapeutic target.[6][7][10] The development of small molecules that can effectively and selectively inhibit STAT3 signaling is a major focus of modern drug discovery.[7][8]
Quinoline-containing compounds have emerged as a versatile scaffold in drug discovery, with several approved drugs and clinical candidates targeting a range of protein kinases.[1][2][3] Their planar structure allows for effective interaction within the ATP-binding pockets of kinases or other protein domains. This guide outlines the necessary studies to determine if a novel quinoline derivative, such as this compound, can be an effective STAT3 inhibitor.
STAT3 Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical STAT3 signaling cascade, initiated by cytokine or growth factor receptor activation, and highlights the key events that are targeted by inhibitors.
Caption: Canonical STAT3 signaling pathway and points of inhibitor intervention.
Quantitative Comparison of Benchmark STAT3 Inhibitors
A critical first step in evaluating a new compound is to compare its potency against established inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known STAT3 inhibitors across different assays. This data provides a quantitative benchmark for our hypothetical candidate.
| Inhibitor | Primary Target Mechanism | IC50 (STAT3 Inhibition) | Cell Proliferation IC50 | Key Selectivity / Off-Target Information |
| Stattic | STAT3 SH2 Domain | 5.1 µM (in vitro)[9] | Varies by cell line | Also inhibits other STAT proteins at higher concentrations.[11] |
| S3I-201 (NSC 74859) | STAT3 SH2 Domain | 86 µM (STAT3-DNA binding) | ~10 µM (MCF-7) | Also shows activity against STAT1. |
| BP-1-102 | STAT3 SH2 Domain | Kd: 504 nM (Binding Affinity)[12] | 4 - 6.8 µM[12] | Orally bioavailable and selective for STAT3.[12] |
| C188-9 (TTI 101) | STAT3 SH2 Domain | Kd: 4.7 nM (Binding Affinity)[12] | Varies by cell line | High affinity and good oral bioavailability.[12] |
| Napabucasin (BBI608) | STAT3 Pathway & Cancer Stemness | ~1 µM | Varies by cell line | Orally available inhibitor of cancer stemness pathways.[12] |
| This compound | (Hypothetical) STAT3 SH2 Domain | To Be Determined | To Be Determined | To Be Determined |
Note: IC50 values can vary significantly based on the assay type, cell line, and experimental conditions. The data presented is for comparative purposes.
Core Experimental Protocols for Inhibitor Validation
To generate the data required for a robust benchmark comparison, a series of validated assays must be performed. The following section details the essential step-by-step methodologies.
Experimental Workflow Overview
The logical flow for testing a novel inhibitor involves progressing from in vitro biochemical assays to cell-based assays and finally to more complex functional assays.
Caption: Standard experimental workflow for characterizing a novel inhibitor.
Protocol 1: STAT3 Dual-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of STAT3.
Causality: This is the primary screen to determine if the compound can inhibit the final step of the STAT3 pathway: the transcription of its target genes. It provides a functional readout of the entire upstream signaling cascade.
Methodology:
-
Cell Culture & Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line with high STAT3 activity) in DMEM supplemented with 10% FBS.
-
Co-transfect cells in a 96-well plate with two plasmids: one containing a STAT3-responsive firefly luciferase reporter and a second plasmid expressing Renilla luciferase as a transfection control.[13]
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing a STAT3 activator (e.g., 20 ng/mL Interleukin-6, IL-6) and a serial dilution of the test compound (e.g., this compound) and known inhibitors (e.g., Stattic).[13]
-
Include appropriate controls: vehicle only (e.g., DMSO), activator only, and inhibitor only.
-
-
Lysis and Measurement:
-
After 18-24 hours of incubation, lyse the cells according to the manufacturer's protocol for a dual-luciferase assay system.[13]
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[13]
-
Plot the normalized activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3)
This assay directly measures the phosphorylation of STAT3, a critical step in its activation.
Causality: While the luciferase assay shows downstream effects, Western blotting provides direct evidence of target engagement. A reduction in phosphorylated STAT3 (p-STAT3) at Tyr705 confirms the compound is interfering with the activation step.
Methodology:
-
Cell Treatment and Lysis:
-
Seed a cancer cell line known for constitutive STAT3 activation (e.g., MDA-MB-231, HepG2) in 6-well plates.
-
Treat cells with various concentrations of the test inhibitor for a specified time (e.g., 2-6 hours).[13]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.[13]
-
Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Detection:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the changes in protein levels.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on cancer cell proliferation and survival.
Causality: This assay provides the crucial link between target inhibition and the desired biological outcome—the death or growth arrest of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound and benchmark inhibitors.
-
-
Incubation:
-
Incubate the plates for 48-72 hours to allow for effects on cell proliferation.
-
-
Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization and benchmarking of a novel quinoline-based compound, this compound, as a potential STAT3 inhibitor. By systematically applying the described biochemical and cell-based assays, researchers can generate robust, comparative data against known inhibitors like Stattic and BP-1-102.
Positive results from these initial studies—namely, potent inhibition of STAT3 transcriptional activity, reduction of STAT3 phosphorylation, and decreased cancer cell viability—would warrant further investigation. Subsequent steps would include kinase selectivity profiling to assess off-target effects, in vivo studies in xenograft models to evaluate efficacy and pharmacokinetics, and structure-activity relationship (SAR) studies to optimize the lead compound.[1][2] This rigorous, multi-faceted approach is essential for advancing promising chemical scaffolds from the laboratory toward clinical application.
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A Guide to the Reproducible Synthesis and Application of 8-Chloro-2-methylquinolin-4-ol for Biological Screening
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on ensuring the reproducibility of experiments involving 8-Chloro-2-methylquinolin-4-ol. We will move beyond simple protocol recitation to explore the causal factors underpinning reliable experimental design, from the initial synthesis and characterization of the molecule to its application in biological assays. Our focus is on creating self-validating systems to enhance confidence in your results.
Foundational Step: Reproducible Synthesis and Verification of this compound
The journey to reproducible biological data begins with a well-characterized and pure starting compound. The most common route to synthesizing quinolin-4-ol scaffolds is through thermal cyclization, a robust method that leverages high temperatures to construct the heterocyclic core.[1]
Principle of Synthesis: Thermal Cyclization
The synthesis detailed below is a variation of the Conrad-Limpach-Knorr reaction, which involves the intramolecular cyclization of an aniline derivative at high temperatures. The choice of a high-boiling point solvent like diphenyl ether is critical; it allows the reaction to reach the necessary activation energy for cyclization (around 220-250°C) without boiling off, ensuring a controlled and complete reaction.[1][2]
Detailed Synthesis and Purification Protocol
This protocol is adapted from established methods for the synthesis of 8-chloro-4-hydroxy-2-methylquinoline.[2]
Reactants:
-
Ethyl (Z)-3-(2-chlorophenylamino)crotonate (Precursor)
-
Diphenyl ether (High-boiling solvent)
-
Diethyl ether (Washing solvent)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel suitable for high temperatures, dissolve the precursor, ethyl (Z)-3-(2-chlorophenylamino)crotonate (e.g., 730 mg, 3.0 mmol), in diphenyl ether (8 mL).
-
Thermal Cyclization: Place the vessel in a pre-heated sand bath (300-350°C) and heat the solution until the internal temperature reaches 220°C. The high temperature is the driving force for the intramolecular cyclization to form the quinoline ring.
-
Reaction Time: Maintain the internal temperature at 220°C for precisely 7 minutes.[2] Timing is critical to maximize yield and minimize the formation of degradation byproducts.
-
Cooling and Precipitation: Remove the vessel from the heat and allow it to cool to room temperature. As the solution cools, the solubility of the product in diphenyl ether decreases, causing it to precipitate out as a solid.
-
Isolation: Collect the precipitated beige solid via vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with diethyl ether to remove residual diphenyl ether and any non-polar impurities.
-
Drying: Dry the final product under vacuum. The expected yield of this compound is approximately 77%.[2]
Characterization and Quality Control: A Self-Validating System
Verifying the identity and purity of the synthesized compound is non-negotiable for reproducibility.
| Parameter | Method | Expected Result | Rationale |
| Identity | Mass Spectrometry (MS) | (M+H)⁺ = 194 | Confirms the molecular weight of the target compound (C₁₀H₈ClNO, Mol. Weight: 193.63 g/mol ).[2][3] |
| Purity | High-Performance Liquid Chromatography (HPLC) | Homogeneity > 99% | Quantifies the purity of the sample, ensuring that observed biological effects are not due to impurities.[2] |
| Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Spectrum matching reference | Confirms the precise chemical structure and arrangement of atoms. Reference spectra are available for comparison.[4] |
Workflow for Synthesis and Verification
The following diagram illustrates the logical flow from starting material to a fully validated compound ready for experimentation.
Caption: Workflow for the synthesis and quality control of this compound.
Comparative Analysis in a Biological Context: Antimicrobial Screening
Quinoline and its derivatives are well-established scaffolds in medicinal chemistry, known for a wide array of biological activities, including antimicrobial effects.[5][6] The core activity is often linked to the ability of the quinoline nitrogen and the hydroxyl group to chelate metal ions essential for bacterial enzyme function.[5]
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of this compound, a standard method for assessing antimicrobial potency.[5]
Materials:
-
Validated this compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Doxorubicin)[7]
-
Spectrophotometer or plate reader
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Causality Note: DMSO is used due to the poor aqueous solubility of many organic compounds. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of desired final concentrations.
-
Inoculum Preparation: Grow the bacterial strain to the logarithmic phase and dilute it in CAMHB to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Controls:
-
Vehicle Control: Wells containing CAMHB, bacterial inoculum, and the same concentration of DMSO as the highest-concentration test well. This validates that the solvent is not inhibiting bacterial growth.
-
Negative Control (Sterility): Wells containing only CAMHB to check for contamination.
-
Positive Control (Growth): Wells containing CAMHB and the bacterial inoculum to confirm normal bacterial growth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance of Alternative Quinolines
To contextualize the potential performance of this compound, it is valuable to compare it with other quinoline-based antimicrobials. The substitutions on the quinoline ring dramatically influence potency.
| Compound | Key Structural Features | Reported Activity (MIC) | Reference |
| Nitroxoline (NTX) | 5-nitro, 8-hydroxy | 1–4 µg/mL (Gram-negative), 2–32 µg/mL (Gram-positive) | [5] |
| 5,7-dichloroquinolin-8-ol | 5,7-dichloro, 8-hydroxy | Potent activity against animal pathogens | [5] |
| 2-Phenyl-quinoline-4-carboxylic Acid | 2-phenyl, 4-carboxy | Not specified for antimicrobial, but used in similar screens | [7] |
| This compound (Test Compound) | 8-chloro, 2-methyl, 4-hydroxy | To be determined by experiment | N/A |
This table highlights how different functional groups (e.g., nitro vs. chloro) and their positions impact biological activity, providing a basis for structure-activity relationship (SAR) studies.[5][8]
Structure-Activity Relationship (SAR) Diagram
The diagram below illustrates the quinolin-4-ol scaffold and highlights key positions where modifications can influence biological activity.
Caption: Key positions on the quinolin-4-ol scaffold influencing biological activity.
Conclusion: A Checklist for Reproducibility
Achieving reproducible experimental outcomes with this compound, or any research compound, is a systematic process. By adhering to the principles outlined in this guide, researchers can significantly increase the reliability and validity of their findings.
-
Synthesize with Precision: Follow a well-documented synthesis protocol, paying close attention to reaction temperature and time.
-
Validate Rigorously: Always confirm the identity (MS), purity (HPLC), and structure (NMR) of your compound before use. Do not proceed with impure material.
-
Control Your Assay: Employ all necessary controls (vehicle, positive, negative) in biological experiments to isolate the effect of your compound.
-
Document Everything: Maintain detailed records of every step, from synthesis batches to assay parameters, to facilitate troubleshooting and replication.
By integrating these pillars of expertise, trustworthiness, and authoritative grounding into your workflow, you contribute to a more robust and reliable scientific record.
References
- Kovács, L., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
- Abdel-Wahab, B. F., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Saczewski, J., & Balewski, Ł. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Szakács, A., et al. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central.
- Al-Ostath, O., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
- MDPI. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
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A Head-to-Head Comparison of 8-Chloro-2-methylquinolin-4-ol Derivatives: A Guide for Drug Discovery Professionals
This guide provides an in-depth, head-to-head comparison of derivatives based on the 8-Chloro-2-methylquinolin-4-ol scaffold. As drug development professionals, we understand that minor structural modifications can lead to profound changes in biological activity. This document moves beyond a simple catalog of compounds to offer a comparative analysis grounded in structure-activity relationships (SAR), supported by experimental data and detailed protocols. We will dissect how substitutions on the quinoline core influence anticancer, antimicrobial, and anti-inflammatory properties, providing a framework for rational drug design.
The this compound Scaffold: A Privileged Structure
The quinoline ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The this compound core combines several key features that make it a compelling starting point for derivative synthesis:
-
A Planar Bicyclic System: Facilitates intercalation with biological targets like DNA and stacking interactions within enzyme active sites.
-
The 4-ol Group: This hydroxyl group can tautomerize to the 4-quinolone form. It acts as both a hydrogen bond donor and acceptor, crucial for target binding.
-
The 8-Chloro Group: This electron-withdrawing halogen significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule. Its position can influence metal-chelating capabilities and target specificity.[2]
-
The 2-Methyl Group: Provides a site for further functionalization and can influence the steric fit into target proteins.
The central hypothesis of this guide is that strategic modifications to this core scaffold can tune its biological activity, enhancing potency against one target class (e.g., cancer cells) while potentially reducing off-target effects.
Comparative Analysis of Biological Activity
Direct comparative studies on a wide array of this compound derivatives are limited. Therefore, we have curated data from closely related analogs to construct a meaningful head-to-head comparison. This approach allows us to infer the impact of specific structural changes relative to our core scaffold.
Anticancer Activity: The Critical Role of the C4 Substituent
The anticancer potential of quinolines is well-documented, often linked to their ability to inhibit kinases or induce apoptosis.[3][4] A comparative analysis suggests that the substituent at the C4 position is a major determinant of cytotoxicity.
Consider the structural shift from a 4-ol (our parent compound) to a 4-amino derivative, specifically 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (Compound A) . While the chloro-substituent is at C7 instead of C8, the data provides invaluable insight into the role of the C4 position.[5]
| Compound | Core Scaffold | Key Modification | Target Cell Line | IC50 / GI50 (µM) | Reference |
| Compound A | 7-Chloro-4-aminoquinoline | 4-(2,4-dinitrophenylsulfonyl)piperazine at C4 | MDA-MB468 (Breast Cancer) | 0.96 | [5] |
| Compound A | 7-Chloro-4-aminoquinoline | 4-(2,4-dinitrophenylsulfonyl)piperazine at C4 | MCF10A (Non-cancer) | 16.9 | [5] |
| 8-hydroxy-2-quinolinecarbaldehyde | 8-hydroxyquinoline | 2-carbaldehyde | Hep3B (Hepatocellular Carcinoma) | ~6.25 µg/mL | [3][4] |
| Cisplatin | Platinum complex | N/A | MDA-MB468 (Breast Cancer) | 2.0 | [5] |
Expertise & Experience: The dramatic increase in potency of Compound A compared to standard chemotherapeutics like cisplatin highlights a key SAR principle: replacing the small 4-hydroxyl group with a larger, functionalized amino side chain can create new, potent interactions with cellular targets.[5] The piperazine sulfonyl moiety in Compound A is likely extending into pockets of the target protein not accessible to the simple 4-ol.
Furthermore, Compound A demonstrates significant cancer cell selectivity (a 17.6-fold higher dose is needed to inhibit non-cancer cells compared to MDA-MB468 cancer cells).[5] This selectivity is often lost with simple quinolinols. This suggests the extended side chain is recognized by a feature unique to the cancer cell line, possibly an overexpressed kinase. Mechanistic studies on Compound A revealed it induces the formation of multiple centrosomes, leading to cell cycle arrest and apoptosis.[5]
Trustworthiness: This points to a clear design strategy: for enhancing anticancer activity of the this compound scaffold, derivatization at the C4 position with complex amino side chains is a more promising avenue than simple substitutions on the aromatic ring.
Antimicrobial Activity: The Power of Halogenation and Hydroxylation
The antimicrobial properties of quinolines are often attributed to their ability to chelate essential metal ions, disrupting bacterial enzymatic processes.[6] Here, we compare our core structure to 5,7-dichloro-8-hydroxy-2-methylquinoline (Compound B) , a potent antibacterial and antimycobacterial agent.[7]
| Compound | Core Scaffold | Key Modification | Target Organism | MIC (µM) | Reference |
| Compound B | 8-hydroxy-2-methylquinoline | 5,7-dichloro | M. tuberculosis | 0.1 | [7] |
| Compound B | 8-hydroxy-2-methylquinoline | 5,7-dichloro | MRSA | 1.1 | [7] |
| Compound B | 8-hydroxy-2-methylquinoline | 5,7-dichloro | MSSA | 2.2 | [7] |
| Nitroxoline | 8-hydroxyquinoline | 5-nitro | Gram-negative/positive pathogens | 1-32 µg/mL | [8] |
Expertise & Experience: The exceptional potency of Compound B, especially against M. tuberculosis, underscores the importance of two features for antimicrobial activity: the 8-hydroxy group and extensive halogenation. The 8-hydroxy group is a powerful metal chelator, a known mechanism for the antimicrobial action of 8-hydroxyquinolines.[6] The presence of two chlorine atoms significantly increases the lipophilicity of the molecule, likely enhancing its ability to penetrate the complex, lipid-rich cell wall of mycobacteria.
Trustworthiness: Comparing Compound B to our parent scaffold (this compound) leads to a critical insight. While our scaffold has a chloro group at position 8, it lacks the crucial 8-hydroxy group for potent metal chelation and has a hydroxyl group at C4 instead. The data strongly suggests that for antimicrobial applications, the 8-hydroxyquinoline scaffold is superior to the quinolin-4-ol scaffold. The addition of multiple halogens, as seen in Compound B, further boosts this intrinsic activity.[7] This provides a self-validating system: if the goal is antimicrobial potency, the synthetic focus should be on 8-hydroxyquinoline derivatives.
Anti-inflammatory Activity: Targeting Inflammatory Pathways
Quinoline derivatives can exert anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade, such as nitric oxide (NO), TNF-α, and IL-1β.[9] We will compare our core scaffold to Compound C , a novel 8-quinolinesulfonamide derivative that has demonstrated significant anti-inflammatory properties by inhibiting the TLR4/MD-2 signaling pathway.[9]
| Compound | Core Scaffold | Key Modification | Assay | IC50 (µM) | Reference |
| Compound C | 8-Quinolinesulfonamide | N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | NO Production | 2.61 | [9] |
| Compound C | 8-Quinolinesulfonamide | N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | TNF-α Production | 9.74 | [9] |
| Compound C | 8-Quinolinesulfonamide | N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | IL-1β Production | 12.71 | [9] |
Expertise & Experience: Compound C represents a significant structural departure from our parent compound, replacing the 8-chloro group with a complex sulfonamide side chain. This modification transforms the molecule into a potent inhibitor of lipopolysaccharide (LPS)-induced inflammation.[9] The proposed mechanism is the disruption of TLR4 dimerization, a critical upstream event in the NF-κB and MAPK inflammatory signaling pathways.
Trustworthiness: This comparison illustrates a fundamental concept in drug design: achieving a specific biological effect often requires introducing a pharmacophore that directly engages with the desired target. While the simple this compound scaffold may have some general biological activity, the highly functionalized sulfonamide moiety of Compound C is specifically designed to bind to the TLR4/MD-2 complex.[9] This demonstrates that for developing potent anti-inflammatory agents from a quinoline core, introducing moieties capable of disrupting protein-protein interactions in inflammatory pathways is a highly effective strategy.
Visualizing Structure-Activity Relationships and Workflows
Logical Relationships in Derivative Design
The following diagram illustrates the structural relationships between the parent scaffold and the compared analogs, highlighting the key modifications that drive the divergent biological activities.
Caption: SAR diagram linking core scaffold modifications to distinct biological outcomes.
General Experimental Workflow
This diagram outlines a typical workflow for the synthesis and biological evaluation of novel quinoline derivatives, a self-validating system that progresses from chemical synthesis to biological validation.
Caption: A generalized workflow from synthesis to mechanistic studies for quinoline derivatives.
Experimental Protocols
To ensure reproducibility and adherence to best practices, we provide detailed, step-by-step protocols for the key biological assays discussed.
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[11]
Methodology:
-
Cell Seeding: Seed adherent cancer cells (e.g., MDA-MB231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if desired.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion
This method is used to assess the antimicrobial activity of soluble compounds.[13]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.[14]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension across the entire surface of a Mueller-Hinton agar plate to form a uniform lawn.[15]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.[14]
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test derivative solution (at a known concentration, dissolved in a solvent like DMSO) into each well.
-
Controls: Include a positive control (a known antibiotic like Gentamicin) and a negative control (the solvent, e.g., DMSO) on each plate.[13]
-
Pre-diffusion (Optional): Allow the plates to stand at 4°C for 1-2 hours to permit the compound to diffuse into the agar before bacterial growth begins.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well using calipers.
Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[17]
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.
-
Compound Administration: Administer the test derivatives intraperitoneally or orally at a predetermined dose (e.g., 50 mg/kg). Administer a reference drug (e.g., Indomethacin, 5 mg/kg) to the positive control group and the vehicle to the negative control group.[16]
-
Induction of Inflammation: Thirty to sixty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[16][18]
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[16]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the therapeutic potential of derivatives based on the this compound scaffold. Our analysis, constructed from data on closely related analogs, reveals critical structure-activity relationships:
-
For Anticancer Activity: The C4 position is paramount. Derivatization from a simple hydroxyl to a complex amino side chain is a highly effective strategy for boosting potency and achieving cancer-cell selectivity.
-
For Antimicrobial Activity: The 8-hydroxyquinoline core is superior to the 4-quinolin-4-ol isomer. High antimicrobial potency is driven by the metal-chelating 8-hydroxy group, with poly-halogenation serving as a powerful enhancer.
-
For Anti-inflammatory Activity: Potent and targeted activity requires the introduction of specific pharmacophores designed to interact with key inflammatory signaling proteins, such as the TLR4/MD-2 complex.
For researchers in drug development, the path forward is clear. The this compound scaffold is a versatile starting point, but its therapeutic direction must be guided by rational design. Future work should focus on synthesizing and testing derivatives that incorporate the principles outlined herein: exploring diverse C4-amino substitutions for oncology applications and investigating the introduction of potent metal-chelating moieties for infectious disease research. By leveraging this structure-activity knowledge, we can more efficiently navigate the chemical space to develop novel, effective, and safe therapeutic agents.
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- 18. inotiv.com [inotiv.com]
A Comparative Guide to Validating Analytical Methods for 8-Chloro-2-methylquinolin-4-ol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. 8-Chloro-2-methylquinolin-4-ol, a key heterocyclic compound, is no exception. The integrity of any study involving this compound hinges on the robustness and validity of the analytical method used for its quantification. This guide provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The focus will be on the practical aspects of method validation, guided by the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[5][6] This involves a series of experiments to evaluate various performance characteristics, ensuring the method is accurate, precise, and reliable.[6] This guide will walk you through the development and validation of both an HPLC and a GC-MS method, presenting hypothetical yet realistic experimental data to illustrate the comparison.
The Importance of Method Validation
Before delving into the specific methods, it is crucial to understand why analytical method validation is indispensable in a scientific setting. A validated method provides:
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate the validation of analytical methods to ensure the safety and efficacy of pharmaceutical products.[5]
-
Consistency and Reproducibility: A validated method will consistently produce the same results under the same conditions, allowing for reproducibility across different laboratories, analysts, and instruments.
The core parameters for validation, as defined by the ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][4]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful and versatile technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally sensitive.
Experimental Protocol: HPLC-UV
This protocol is adapted from established methods for the analysis of quinoline derivatives.[2][4][7]
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 235 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the assay.
HPLC Method Validation and Comparative Data
The following table summarizes the validation parameters and presents hypothetical performance data for the HPLC-UV method.
| Validation Parameter | Methodology | Acceptance Criteria | Hypothetical HPLC-UV Result |
| Specificity | Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. | No interfering peaks at the retention time of the analyte. | No interferences observed. |
| Linearity | Analyze a series of at least five concentrations across the intended range. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability) | Analyze six replicate injections of the same standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% |
| Precision (Intermediate) | Analyze the same sample on different days with different analysts. | RSD ≤ 2.0%. | RSD = 1.5% |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. | 1.0 µg/mL |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. | 0.3 µg/mL |
HPLC Experimental Workflow
Caption: A typical experimental workflow for HPLC analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds.
Experimental Protocol: GC-MS
This protocol is based on established methods for the analysis of halogenated quinoline compounds.[1][8][9]
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A trifluoropropyl silicone (QF-1) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 260°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300. For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 193, 178, 158) is recommended.
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from 0.1 µg/mL to 25 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the linear range of the assay.
GC-MS Method Validation and Comparative Data
The following table summarizes the validation parameters and presents hypothetical performance data for the GC-MS method.
| Validation Parameter | Methodology | Acceptance Criteria | Hypothetical GC-MS Result |
| Specificity | Analyze a blank (solvent), a placebo (matrix without analyte), and the analyte standard. | No interfering peaks with the same retention time and mass spectrum as the analyte. | No interferences observed. |
| Linearity | Analyze a series of at least five concentrations across the intended range. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998 |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.2% - 101.5% |
| Precision (Repeatability) | Analyze six replicate injections of the same standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 1.1% |
| Precision (Intermediate) | Analyze the same sample on different days with different analysts. | RSD ≤ 2.0%. | RSD = 1.8% |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. | 0.1 µg/mL |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. | 0.03 µg/mL |
GC-MS Experimental Workflow
Caption: A typical experimental workflow for GC-MS analysis.
Comparative Analysis: HPLC-UV vs. GC-MS
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantification of this compound, but they have distinct advantages and disadvantages that make them suitable for different applications.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often in the ng/mL to pg/mL range, especially in SIM mode.[1] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and unique mass fragmentation pattern. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times. | Can be lower due to longer run times and more complex sample preparation. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
| Confirmatory Power | Lower; co-elution can be an issue. | Higher; mass spectrum provides definitive identification. |
Conclusion and Recommendations
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.
HPLC-UV is the recommended method when:
-
A high-throughput and cost-effective method is required for routine quality control.
-
The expected concentration of the analyte is relatively high.
-
The sample matrix is complex and may contain non-volatile impurities.
GC-MS is the preferred method when:
-
High sensitivity is required for the detection of trace amounts of the analyte.
-
Unambiguous identification and confirmation of the analyte's identity are critical.
-
The sample matrix is relatively clean and the analyte is known to be thermally stable.
Ultimately, the development and validation of any analytical method should be a systematic process that is guided by a thorough understanding of the analyte, the sample matrix, and the intended purpose of the method. This guide provides a framework for this process, empowering researchers to develop and validate robust and reliable analytical methods for the quantification of this compound and other similar compounds.
References
- 2-Methylquinolin-4-ol - SIELC Technologies. (URL: [Link])
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic. (URL: [Link])
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (URL: Not available)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (URL: [Link])
- Validation of Impurity Methods, Part II. (URL: [Link])
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. (URL: [Link])
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (URL: [Link])
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Chloro-2-methylquinolin-4-ol
This document provides essential safety and logistical information for the proper disposal of 8-Chloro-2-methylquinolin-4-ol, a chlorinated quinoline derivative used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with stringent environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.
Hazard Identification and Risk Assessment
Based on data from analogous quinoline compounds, this compound should be handled as a hazardous substance with multiple potential risks.[3][4] Quinolines and their derivatives are noted for their biological activity and potential toxicity. The presence of a chlorine atom designates it as a halogenated organic compound, which has specific implications for disposal.[5]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed.[2][6] | Quinolines can cause systemic toxicity upon ingestion.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Direct contact with quinoline derivatives can lead to inflammation and irritation.[7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | The chemical structure suggests it will be irritating to sensitive eye tissues.[9] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects or cancer. | Data for the parent compound, quinoline, indicates potential carcinogenicity and mutagenicity.[1] This property should be assumed absent definitive data to the contrary. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Halogenated aromatic compounds are often persistent in the environment and exhibit aquatic toxicity.[1][10] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, a robust safety framework must be in place. This involves a combination of personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for signs of degradation or punctures before use.[7]
-
Eye Protection: Tightly fitting safety goggles or safety glasses with side shields are required to protect from splashes.[8]
-
Body Protection: A full-length laboratory coat must be worn to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8]
Engineering Controls
-
Ventilation: All handling and disposal procedures involving solid or solutions of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Step-by-Step Disposal Procedure
The primary principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1][8]
Step 1: Waste Characterization
This compound must be classified as a Halogenated Organic Waste .[5] This classification is critical because halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[11]
Your EHS office will make the final determination, but this waste likely falls under the Resource Conservation and Recovery Act (RCRA) regulations.[12] Potential EPA hazardous waste codes could include:
-
F-listed Wastes: If mixed with certain spent halogenated solvents.[13]
-
D-listed Wastes: If it exhibits characteristics of toxicity (a formal TCLP test would be required).[13][14]
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. This compound waste must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste streams. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[5][11]
Figure 1. Decision workflow for proper segregation of laboratory chemical waste.
Step 3: Containerization and Labeling
-
Waste Collection: Use a designated, leak-proof, and chemically compatible container for all waste containing this compound (solid, solutions, and contaminated materials). A glass bottle with a secure screw cap is often recommended.[1]
-
Labeling: The container must be clearly and securely labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate list of all components and their approximate concentrations.
-
Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).
-
Step 4: Decontamination of Labware
All glassware, spatulas, and surfaces that have come into contact with the compound must be decontaminated.
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, this first rinsate must be collected and disposed of as halogenated organic hazardous waste. [8] Do not pour it down the drain.
-
After the initial solvent rinse, labware can be washed using standard laboratory detergents and water.
Step 5: Storage and Final Disposal
-
Temporary Storage: Keep the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be a secondary containment bin away from incompatible materials like strong oxidizing agents.[1][2]
-
Final Disposal: Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][10] Never attempt to dispose of this material through a third-party vendor not approved by your institution.
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Collection: Carefully collect the absorbent material (or the solid spill) using non-sparking tools and place it into the designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials (wipes, pads) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, per institutional policy.
Governing Regulatory Framework
The handling and disposal of hazardous chemicals in the laboratory are governed by several key regulations. Adherence to these is not optional.
-
Occupational Safety and Health Administration (OSHA): The "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan to protect employees.[15]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for managing hazardous waste in the United States.[12] Your disposal procedures must align with the requirements laid out in 40 CFR Parts 260-273.[12]
By implementing these safety and logistical measures, researchers can confidently manage waste from this compound, ensuring a secure environment for personnel and maintaining full environmental compliance.
References
- BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- BenchChem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- 2a biotech. (n.d.). This compound.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Unknown Source. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs.
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- New York University. (n.d.). EPA Listed Wastes.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Precedence Research. (n.d.). 2-methyl Quinoline Market.
- Echemi. (n.d.). 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Braun Research Group. (n.d.).
- International Journal of Pharmaceutical Sciences. (2025). Anand Bajaniya, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2480-2490.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- National Center for Biotechnology Information. (n.d.). 8-Methoxy-2-methylquinolin-4-ol. PubChem Compound Database.
- Organisation for Economic Co-operation and Development. (n.d.). 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- National Center for Biotechnology Information. (n.d.). Mutagenic decomposition products of nitrosated 4-chloroindoles. PubMed.
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A Senior Application Scientist's Guide to the Safe Handling of 8-Chloro-2-methylquinolin-4-ol
Introduction: Navigating Safety Beyond the Data Sheet
As a key intermediate in pharmaceutical research and drug development, 8-Chloro-2-methylquinolin-4-ol (CAS No. 5236-87-3) is a compound of significant interest.[1] However, its novelty means that a comprehensive, publicly available Safety Data Sheet (SDS) is not always accessible. This guide is designed to bridge that information gap. As laboratory professionals, our commitment to safety requires a proactive and informed approach. In the absence of specific data for a compound, we turn to the established principle of evaluating structurally similar molecules to create a robust and conservative safety protocol.
This document synthesizes hazard data from closely related quinoline derivatives to establish essential, immediate safety and logistical information for handling this compound. By understanding the "why" behind each procedural step, from personal protective equipment (PPE) selection to waste disposal, we empower researchers to work confidently and safely.
Hazard Assessment: A Profile Based on Structural Analogs
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds used widely in drug synthesis.[2] Many quinoline derivatives are known to be biologically active and possess hazardous properties.[3][4] To construct a reliable safety profile, we will consider the hazards associated with quinoline and its chlorinated analogs.
The Globally Harmonized System (GHS) classifications for related compounds strongly suggest that this compound should be handled as, at minimum, a substance that is harmful if swallowed, an irritant to skin and eyes, and a potential respiratory irritant.[5][6] Furthermore, some quinolines are suspected mutagens and carcinogens, demanding the highest level of precaution.[5][7]
| Hazard Statement | Description | Associated Compounds |
| H302 | Harmful if swallowed | Quinoline, 8-Chloro-2-methylquinoline[5][8] |
| H312 | Harmful in contact with skin | Quinoline[7] |
| H315 | Causes skin irritation | Quinoline, 8-Chloro-2-methylquinoline[5][6][9] |
| H319 | Causes serious eye irritation | Quinoline, 8-Chloro-2-methylquinoline[5][6][9] |
| H335 | May cause respiratory irritation | 8-Chloro-2-methylquinoline[6][8] |
| H341 | Suspected of causing genetic defects | Quinoline[5][7] |
| H350 | May cause cancer | Quinoline[5][7] |
| H411 | Toxic to aquatic life with long lasting effects | Quinoline[5][7] |
Given this profile, all handling procedures must be designed to minimize direct contact, inhalation, and environmental release.
Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard; its selection and use must be meticulous.[10][11] A multi-layered approach is essential, with the level of protection adjusted to the specific task and its associated risk.
| Activity | Required Personal Protective Equipment | Rationale |
| Routine Handling & Solution Prep | • Nitrile gloves (double-gloving recommended)• Flame-retardant laboratory coat• Safety glasses with side shields | Protects against incidental splashes and contact. Double-gloving provides an extra layer of security against potential tears or rapid permeation. |
| Weighing & Transfer of Solids | • Nitrile gloves (double-gloving mandatory)• Laboratory coat• Chemical splash goggles• Face shield | This task presents the highest risk of aerosolization and dust generation.[12] Goggles and a face shield provide full-face protection from airborne particles. |
| Accidental Spills or Releases | • NIOSH-approved air-purifying respirator with organic vapor cartridge and P100 particulate prefilter• Chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles• Disposable, chemical-resistant gown or apron | Required for responding to spills where airborne concentrations may exceed safe limits. The respirator protects against inhaling hazardous dust or vapors.[11][13] |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves are a good initial choice for general chemical resistance. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[7] For prolonged tasks, consider consulting a glove manufacturer's compatibility chart for chlorinated aromatic compounds.
-
Eye/Face Protection: The potential for serious eye irritation necessitates, at a minimum, safety glasses.[9] When handling the powder form, the risk of fine particles becoming airborne makes chemical splash goggles and a face shield a critical upgrade to protect against both direct splashes and aerosol exposure.[14]
-
Lab Coat: A lab coat protects your skin and personal clothing from contamination. A flame-retardant coat is a best-practice standard in labs where flammable solvents are also in use.[15]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling minimizes exposure and ensures procedural consistency. All work with solid this compound or its concentrated solutions must be performed within a certified chemical fume hood to control exposure to dust and vapors.[15][16]
Pre-Experiment Preparation
-
Designate Area: Cordon off and label a specific area within the chemical fume hood for handling the compound.[12]
-
Surface Protection: Cover the designated work surface with absorbent, plastic-backed bench paper to contain any minor spills and simplify cleanup.[12]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and a designated hazardous waste container are inside the fume hood before starting.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[14][16]
-
Don PPE: Put on all required PPE as outlined in the table above before opening the primary container.
Handling Protocol (Inside Fume Hood)
-
Weighing: Use an enclosed balance or a balance placed within the fume hood. If using an external balance, tare a sealed container, add the compound inside the hood, seal the container, and then re-weigh it externally.
-
Transfer: Handle the solid with care to minimize dust creation. Use a spatula to transfer small amounts at a time.[12] Keep the container closed whenever possible.
-
Solution Preparation: If dissolving the solid, slowly add the powder to the solvent to avoid splashing.
Post-Handling Procedures
-
Decontamination: Wipe down all surfaces, spatulas, and the exterior of the sealed product container with a cloth dampened with a suitable solvent (e.g., 70% ethanol), ensuring the cleaning cloth is disposed of as hazardous waste.
-
PPE Removal: Remove PPE slowly and deliberately in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[7][14]
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is the best defense.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][17] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup
The response to a spill depends on its size and nature (solid vs. liquid).
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.[19]
-
Control: For minor spills inside a fume hood:
-
Solid Spill: Gently cover the powder with a damp paper towel to avoid raising dust.[19] Carefully scoop the material and the paper towel into a designated hazardous waste container.
-
Liquid Spill: Contain the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[20][21] Do not use combustible materials like paper towels to absorb large quantities of liquid spills.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[20][22] All cleanup materials are considered hazardous waste.
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step to ensure safety and environmental protection.[19] Under no circumstances should this compound or its solutions be disposed of down the drain.[19][23]
| Waste Stream | Disposal Procedure |
| Unused Compound | Collect in its original container or a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's EHS office. |
| Contaminated Labware | Disposable (pipette tips, weigh boats): Place directly into a sealed hazardous waste bag or container.[13]Reusable (glassware): Rinse with a minimal amount of a suitable solvent, collecting the rinsate as liquid hazardous waste. Then wash normally. |
| Contaminated PPE | Place all used gloves, disposable lab coats, bench paper, and spill cleanup materials into a designated, sealed, and clearly labeled hazardous waste bag.[13] |
| Liquid Waste | Collect all solutions and solvent rinsates in a compatible, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.[16] |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[16]
References
- QUINOLINE FOR SYNTHESIS - Loba Chemie. URL: https://www.lobachemie.com/storage/app/media/product-msds/msds-05620-00.pdf
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley. URL: https://ehs.berkeley.edu/wp-content/uploads/2020/08/Weighing-Hazardous-Powders.pdf
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. URL: https://www.benchchem.
- SAFETY DATA SHEET - 8-Chloro-2-methylquinoline - Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC425570050
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. URL: https://www.gz-supplies.
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/91-22-5_Quinoline_MSDS.pdf
- SAFETY DATA SHEET - 8-Hydroxyquinoline - Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/?language=EN&cas=148-24-3
- This compound - Synblock. URL: https://www.synblock.com/product/5236-87-3.html
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. URL: https://www.technopharmchem.com/msds/QUINOLINE FOR SYNTHESIS.pdf
- Safety Rules in Chemical Laboratories: A Practical Guide - SDS Management Software. URL: https://sdsmanager.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage - Lab Manager. URL: https://www.labmanager.com/safety/chemical-safety-in-laboratories-best-practices-for-handling-and-storage-to-ensure-personnel-safety-and-prevent-accidents-22002
- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/132105
- Spill procedure: Clean-up guidance - Queen Mary University of London. URL: https://hsd.qmul.ac.uk/media/hsd/documents/information-and-guidance/guidance/labs/Spill-procedure-Clean-up-guidance.pdf
- Personal Protective Equipment for Use in Handling Hazardous Drugs - Centers for Disease Control and Prevention (CDC). URL: https://www.cdc.gov/niosh/docs/2004-165/pdfs/2004-165.pdf
- 8-Chloro-2-methylquinoline - PubChem, National Institutes of Health (NIH). URL: https://pubchem.ncbi.nlm.nih.gov/compound/221113
- Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse. URL: https://www.uwlax.
- CHEMICAL SPILL PROCEDURES - Clarkson University. URL: https://www.clarkson.edu/sites/default/files/2020-08/chemical-spill-procedures.pdf
- Chemical Spill Procedures - Step By Step Guide - Chem Klean. URL: https://chemklean.com/chemical-spill-procedures-step-by-step-guide/
- Chemical spill cleanup procedures - J&K Scientific LLC. URL: https://www.jk-sci.
- Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1611.pdf
- 2-methyl Quinoline Market Size, Share - Verified Market Research. URL: https://www.verifiedmarketresearch.com/product/2-methyl-quinoline-market/
- 4-Chloro-2-methylquinoline - PubChem, National Institutes of Health (NIH). URL: https://pubchem.ncbi.nlm.nih.gov/compound/77973
- Quinoline - U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/sites/default/files/2016-09/documents/quinoline.pdf
- Quinolines: Human health tier II assessment - Australian Government Department of Health. URL: https://www.industrialchemicals.gov.au/sites/default/files/IMAP%20Group%20Assessment%20Report%20-%20Quinolines.pdf
- QUINOLINE - CAMEO Chemicals - National Oceanic and Atmospheric Administration (NOAA). URL: https://cameochemicals.noaa.gov/chemical/1681
- Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol - Benchchem. URL: https://www.benchchem.com/blog/navigating-the-safe-handling-of-6-8-difluoro-2-methylquinolin-4-ol-a-guide-to-personal-protective-equipment-and-disposal
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
